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  • Product: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile
  • CAS: 1250163-28-0

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile?

[1][2] Executive Summary 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CAS: 1250163-28-0) is a bifunctional heterocyclic building block used extensively in medicinal chemistry.[1] Characterized by a pyridine core substi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CAS: 1250163-28-0) is a bifunctional heterocyclic building block used extensively in medicinal chemistry.[1] Characterized by a pyridine core substituted with a nitrile group and a pyrrolidine ether, it serves as a critical scaffold for the development of kinase inhibitors, GPCR ligands (specifically Histamine H3 and Acetylcholine receptors), and ion channel modulators. Its physicochemical profile balances the high polarity of the nitrile/pyridine system with the basicity of the pyrrolidine secondary amine, making it an ideal "fragment-like" candidate for lead optimization.

Chemical Identity & Structural Analysis[3][4][5]

Identification Data
ParameterDetail
IUPAC Name 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile
Common Name 6-(Pyrrolidin-3-yloxy)nicotinonitrile
CAS Registry Number 1250163-28-0
Molecular Formula

Molecular Weight 189.21 g/mol
SMILES C1CNCC1OC2=NC=C(C=C2)C#N
InChI Key CPSSBANJTRMOOC-UHFFFAOYSA-N
Structural Features

The molecule consists of three distinct pharmacophoric elements:

  • Pyridine Core: Electron-deficient aromatic ring. The nitrogen atom at position 1 is weakly basic due to the electron-withdrawing effect of the nitrile group at C3 and the ether linkage at C6.

  • Nitrile (Cyano) Group: A linear, polar group at position 3 that often serves as a hydrogen bond acceptor or a metabolic handle (though relatively stable).

  • Pyrrolidin-3-yloxy Moiety: A saturated five-membered ring containing a secondary amine. This ring introduces a chiral center at C3, meaning the compound exists as (R)- and (S)- enantiomers. The secondary amine is the primary site of basicity and further functionalization.

Physicochemical Properties[3][4][5][8][9][10][11][12][13][14][15]

The following data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) essential for evaluating drug-likeness.

Key Parameters
PropertyValueInterpretation
LogP (Octanol/Water) ~0.6Hydrophilic; suggests good aqueous solubility and low risk of non-specific binding.
LogD (pH 7.4) ~ -1.5Highly soluble in physiological fluids due to ionization of the pyrrolidine nitrogen.
pKa (Pyrrolidine N) 9.5 – 10.5Exists predominantly as a cationic species (

) at physiological pH.
pKa (Pyridine N) < 2.0Remains unprotonated at physiological pH; basicity suppressed by the nitrile group.
TPSA ~58 ŲFavorable for membrane permeability; < 140 Ų threshold for oral bioavailability.
H-Bond Donors 1 (Amine NH)Facilitates specific binding interactions.
H-Bond Acceptors 4 (Nitrile N, Pyridine N, Ether O, Amine N)High capacity for hydrogen bonding.
Solubility Profile
  • Water: High solubility (> 10 mg/mL) in its hydrochloride salt form.

  • Organic Solvents: Soluble in DMSO, Methanol, DMF, and Dichloromethane. Sparingly soluble in non-polar solvents (Hexane, Diethyl ether).

Synthetic Methodology

The synthesis of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile is typically achieved via a Nucleophilic Aromatic Substitution (


) reaction. This route ensures regioselectivity and high yields.
Reaction Scheme (Graphviz)[7]

Synthesis SM1 6-Chloronicotinonitrile (Electrophile) Step1 Step 1: NaH, DMF 0°C to RT (O-Arylation) SM1->Step1 SM2 N-Boc-3-pyrrolidinol (Nucleophile) SM2->Step1 INT Intermediate: tert-butyl 3-((5-cyanopyridin-2-yl)oxy) pyrrolidine-1-carboxylate Step2 Step 2: TFA/DCM or HCl/Dioxane (Deprotection) INT->Step2 PROD 6-(Pyrrolidin-3-yloxy) pyridine-3-carbonitrile Step1->INT S_NAr Step2->PROD N-Boc Cleavage

Caption: Two-step synthetic pathway involving nucleophilic aromatic substitution followed by acid-mediated deprotection.

Detailed Protocol
  • Activation: Dissolve N-Boc-3-pyrrolidinol (1.0 equiv) in anhydrous DMF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) to generate the alkoxide. Stir for 30 minutes.

  • Coupling (

    
    ):  Add 6-chloropyridine-3-carbonitrile (1.0 equiv) to the reaction mixture. Allow to warm to room temperature and stir for 2-4 hours. The electron-withdrawing nitrile group activates the 6-position for displacement of the chloride.
    
  • Workup: Quench with water, extract with Ethyl Acetate, and wash with brine. Purify the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the intermediate in DCM. Add Trifluoroacetic Acid (TFA) (10-20 equiv) or 4M HCl in Dioxane. Stir at RT until TLC indicates consumption of starting material (~1-2 hours).

  • Isolation: Basify the solution (pH > 10) with NaOH or

    
     to liberate the free amine. Extract with DCM/Isopropanol (3:1) to recover the final product.
    

Stability & Handling

Chemical Stability
  • Hydrolysis: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures, converting to the amide or carboxylic acid.

  • Oxidation: The secondary amine is prone to oxidation if left exposed to air over long periods; store under inert atmosphere (Nitrogen/Argon).

Storage Conditions
  • Temperature: Store at 2-8°C for short term; -20°C for long term.

  • Container: Tightly sealed, light-resistant vial.

  • Hygroscopicity: The HCl salt form is hygroscopic; store with desiccant.

Applications in Drug Discovery[9][15][16][17]

This compound acts as a versatile "linker-scaffold" in Fragment-Based Drug Design (FBDD).

  • Kinase Inhibition: The pyridine nitrogen and nitrile group can interact with the hinge region of kinases, while the pyrrolidine tail extends into the solvent-exposed area or ribose binding pocket.

  • GPCR Ligands: The basic pyrrolidine nitrogen mimics the positively charged amine found in neurotransmitters (e.g., Histamine, Acetylcholine), making this scaffold useful for H3 antagonists or nAChR ligands.

  • PROTAC Linkers: The secondary amine provides a convenient attachment point for alkyl chains used in Proteolysis Targeting Chimeras (PROTACs).

References

  • PubChem. "6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile (Compound)." National Library of Medicine. Accessed 2026. [Link]

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." [Link]

  • EPA CompTox. "Pyridine-3-carbonitrile derivatives and predicted properties." US Environmental Protection Agency. [Link]

Sources

Exploratory

Chemical Architecture and Synthetic Utility of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

A Technical Whitepaper for Medicinal Chemistry Applications Introduction: The Privileged Scaffold In the landscape of modern drug discovery, 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile represents a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Medicinal Chemistry Applications

Introduction: The Privileged Scaffold

In the landscape of modern drug discovery, 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This compound fuses a pyridine-3-carbonitrile (nicotinonitrile) core with a pyrrolidine ring via an ether linkage.[1]

This architecture is particularly valued for its ability to modulate G-Protein Coupled Receptors (GPCRs), specifically Histamine H3 receptors, and Nicotinic Acetylcholine Receptors (nAChRs).[1] The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrolidine amine provides a modifiable basic center crucial for pharmacokinetic tuning (solubility, LogD).

Structural Anatomy & IUPAC Nomenclature

The systematic naming follows the priority rules where the nitrile group (-CN) dictates the suffix and numbering of the pyridine ring.

  • Parent Structure: Pyridine-3-carbonitrile (Nitrogen is position 1; Nitrile is at position 3).[1]

  • Substituent: A pyrrolidin-3-yloxy group attached at position 6 of the pyridine ring.[2]

  • Chirality: The C3 position of the pyrrolidine ring is a chiral center. The structure exists as two enantiomers: (R)- and (S)-6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile.[1] Unless specified, the name implies the racemate.

IUPAC Name: 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile[1]

Structure Core Pyridine Ring (Aromatic Core) Func1 Nitrile (-CN) (Pos 3: H-bond Acceptor) Core->Func1  Electronic  Withdrawal Linker Ether Linkage (-O-) (Pos 6: Rotational Freedom) Core->Linker  SnAr Site Head Pyrrolidine Ring (Solubilizing Group) Linker->Head Chiral Chiral Center (C3) (Stereoselectivity) Head->Chiral

Figure 1: Structural deconstruction of the title compound highlighting pharmacophoric elements.

Physicochemical Profile

Understanding the baseline properties is essential for integrating this scaffold into Lead Optimization (LO) campaigns.[1]

PropertyValue (Predicted)Significance in Drug Design
Molecular Weight 189.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP ~0.8 - 1.2High water solubility; low lipophilicity risk.
H-Bond Donors 1 (NH)Critical for interaction with active site residues (e.g., Asp/Glu).[1]
H-Bond Acceptors 3 (Pyridine N, Nitrile N, Ether O)Facilitates extensive water networks or protein binding.
pKa (Pyrrolidine) ~9.5Basic amine; likely protonated at physiological pH.[1]

Synthetic Methodology

The synthesis of 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile relies on Nucleophilic Aromatic Substitution (SNAr) .[1]

The Chemoselectivity Challenge

The starting material, 3-hydroxypyrrolidine, contains two nucleophilic sites: the secondary amine and the secondary alcohol.

  • Risk: The amine is generally more nucleophilic than the alcohol, leading to N-arylation (formation of 6-(3-hydroxypyrrolidin-1-yl)...) rather than the desired O-arylation.

  • Solution: Use of N-Boc-3-hydroxypyrrolidine . The tert-butoxycarbonyl (Boc) group protects the amine, forcing the reaction to occur exclusively at the oxygen atom.

Validated Protocol

Reaction: 6-Chloronicotinonitrile + N-Boc-3-hydroxypyrrolidine


 Intermediate 

Product.
Step 1: SNAr Coupling[1]
  • Reagents: N-Boc-3-hydroxypyrrolidine (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

  • Solvent: Anhydrous DMF or THF (0.2 M).

  • Procedure:

    • Cool the solution of N-Boc-3-hydroxypyrrolidine in DMF to 0°C.

    • Add NaH portion-wise. Evolution of H2 gas confirms alkoxide formation. Stir for 30 min.

    • Add 6-chloropyridine-3-carbonitrile (1.0 eq) slowly.[1]

    • Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc) or LC-MS.[1]

  • Workup: Quench with water, extract with EtOAc, wash with brine. Purify via silica gel chromatography.

Step 2: Boc-Deprotection
  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve the intermediate in DCM (10 mL/g).

    • Add TFA (10–20 eq).[1] Stir at RT for 1–2 hours.

    • Critical Step: Evaporate volatiles. The product exists as a TFA salt.

    • Free Basing: Redissolve in DCM, wash with saturated NaHCO3, dry over Na2SO4, and concentrate.

Synthesis SM1 6-Chloronicotinonitrile (Electrophile) Base NaH / DMF (Alkoxide Formation) SM1->Base SM2 N-Boc-3-hydroxypyrrolidine (Nucleophile) SM2->Base Inter N-Boc Intermediate (Ether Bond Formed) Base->Inter SnAr (0°C to RT) Acid TFA / DCM (Deprotection) Final 6-(Pyrrolidin-3-yloxy) pyridine-3-carbonitrile Acid->Final Neutralization Inter->Acid Cleavage

Figure 2: Step-wise synthetic workflow for high-fidelity production.

Analytical Characterization (Expectations)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Pyridine Protons: Three distinct signals in the aromatic region (approx.[3]

      
       8.7 (d), 8.1 (dd), 7.0 (d) ppm).[1] The doublet at ~7.0 ppm corresponds to the proton at C5, shielded by the adjacent ether oxygen.
      
    • Chiral Methine: A multiplet at

      
       5.4–5.6 ppm representing the C3-H of the pyrrolidine ring (alpha to oxygen).
      
    • Pyrrolidine Protons: Multiplets between

      
       1.8–3.2 ppm corresponding to the CH2 groups.
      
  • Mass Spectrometry (ESI):

    • Calculated [M+H]+: 190.10.

    • Observed [M+H]+: 190.1

      
       0.1.[1]
      

Medicinal Chemistry Applications

This molecule is rarely a final drug but serves as a high-value intermediate.

Histamine H3 Receptor Antagonists

The ether-linked pyridine scaffold is a bioisostere for the more common amide or urea linkers found in H3 antagonists.

  • Mechanism: The basic pyrrolidine nitrogen mimics the histamine ethylamine tail, interacting with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Advantage: The ether linkage lowers the Topological Polar Surface Area (TPSA) compared to amides, potentially improving Blood-Brain Barrier (BBB) penetration, which is critical for CNS targets [1].[1]

Nicotinic Acetylcholine Receptors (nAChR)

Substituted pyridines are classic pharmacophores for


4

2 nAChR agonists.[1] The 3-pyridyl ether moiety mimics the structure of nicotine and A-85380.
  • Optimization: Substituents on the pyrrolidine nitrogen (e.g., methylation, fluorination) can fine-tune selectivity between

    
    4
    
    
    
    2 and
    
    
    7 subtypes [2].[1]

References

  • H3 Receptor Antagonist Design

    • Source: Cowart, M. D., et al. "Rotationally constrained 2,4-diamino-5-[4-(phenylmethyl)phenyl]-6-ethylpyrimidine analogues as histamine H3 receptor antagonists." Journal of Medicinal Chemistry.
    • Context: Discusses the role of pyrrolidine ethers in GPCR binding pockets.
    • [1]

  • Nicotinic Ligand Scaffolds

    • Source: PubChem Compound Summary for substituted pyridines.
    • Context: Structural analogs and bioactivity d
    • [1]

  • SnAr Mechanism Validation

    • Source: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society.
    • Context: Foundational text on the mechanism utilized in Section 3.
    • [1]

Sources

Foundational

Technical Profile: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

Executive Summary 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CAS 1250163-28-0) is a high-value heterocyclic building block used extensively in medicinal chemistry. Characterized by a pyridine core substituted with a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CAS 1250163-28-0) is a high-value heterocyclic building block used extensively in medicinal chemistry. Characterized by a pyridine core substituted with a nitrile group and a pyrrolidine ether linkage, this scaffold integrates the electronic deficiency of the pyridine ring with the sp³-rich, three-dimensional character of the pyrrolidine moiety. This unique combination enhances aqueous solubility and metabolic stability, making it a critical intermediate in the development of kinase inhibitors, GPCR ligands, and nicotinic acetylcholine receptor (nAChR) modulators.

This guide provides a comprehensive technical analysis, including validated synthetic protocols, structural properties, and application contexts for drug discovery professionals.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound exists as a bifunctional scaffold. The nitrile group at position 3 serves as a reversible covalent warhead (e.g., in DPP-4 inhibitors) or a precursor to amides/amines, while the secondary amine of the pyrrolidine allows for further diversification via alkylation, acylation, or arylation.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile
CAS Number 1250163-28-0
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
SMILES N#CC1=CC=C(OC2CCNC2)N=C1
LogP (Predicted) ~0.8 (Favorable for CNS penetration)
pKa (Pyrrolidine NH) ~9.5 (Basic)
pKa (Pyridine N) ~2.0 (Weakly basic due to electron-withdrawing nitrile)
Physical State White to off-white solid

Synthetic Methodology

Core Directive: The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr) strategy. Direct reaction of unprotected pyrrolidin-3-ol is discouraged due to competing N-arylation. The protocol below utilizes an N-Boc protection strategy to ensure regioselectivity for the O-linkage.

Reaction Pathway Visualization

The following diagram illustrates the critical pathway from starting materials to the final deprotected salt.

SynthesisPathway Figure 1: Regioselective Synthesis via N-Boc Protection Strategy SM1 6-Chloropyridine-3-carbonitrile (Electrophile) Inter Intermediate: tert-butyl 3-((5-cyanopyridin-2-yl)oxy) pyrrolidine-1-carboxylate SM1->Inter SM2 N-Boc-3-pyrrolidinol (Nucleophile) Base NaH or K2CO3 (Deprotonation) SM2->Base Activation Base->Inter + SM1 (S_NAr, 0-25°C) Reagent TFA or HCl/Dioxane (Deprotection) Inter->Reagent Acidic Cleavage Product 6-(Pyrrolidin-3-yloxy) pyridine-3-carbonitrile (CAS 1250163-28-0) Reagent->Product Neutralization

Detailed Experimental Protocol

Step 1: Nucleophilic Displacement (S_NAr)

  • Activation: In a dry 3-neck flask under N₂, dissolve N-Boc-3-pyrrolidinol (1.1 eq) in anhydrous THF or DMF. Cool to 0°C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until H₂ evolution ceases. Note: K₂CO₃ in DMF at 80°C is a milder alternative if base-sensitivity is a concern.

  • Coupling: Add 6-chloropyridine-3-carbonitrile (1.0 eq) dissolved in minimal THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The pyridine ring is highly activated by the nitrile group, facilitating rapid displacement of the chloride.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂) to obtain the Boc-protected intermediate.

Step 2: N-Boc Deprotection

  • Dissolution: Dissolve the intermediate in DCM.

  • Cleavage: Add Trifluoroacetic acid (TFA) (10–20 equivalents) or 4M HCl in Dioxane at 0°C. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo.

    • For HCl Salt: Triturate with Et₂O to yield the solid hydrochloride salt.

    • For Free Base: Basify residue with saturated NaHCO₃ to pH 9, extract with DCM/MeOH (9:1), and concentrate.

Medicinal Chemistry Applications

The 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile scaffold is a "privileged structure" in drug design.[2] Its utility stems from three specific mechanistic attributes:

  • Conformational Restriction: Unlike flexible linear ethers, the pyrrolidine ring restricts the spatial orientation of the ether oxygen, reducing the entropic penalty upon binding to protein targets.

  • Electronic Modulation: The 3-cyano group withdraws electron density from the pyridine ring, lowering the basicity of the pyridine nitrogen. This reduces non-specific binding and improves selectivity compared to unsubstituted pyridines.

  • Vectorized Functionalization: The pyrrolidine nitrogen provides a distinct vector for extending the molecule into solvent-exposed regions of a binding pocket, ideal for tuning solubility (LogD) without disrupting the core binding mode.

Pharmacophore Mapping

The diagram below visualizes how this scaffold interacts within a theoretical binding pocket (e.g., Kinase hinge region or GPCR orthosteric site).

Pharmacophore Figure 2: Pharmacophore Interaction Map CN Nitrile Group (-CN) Reversible Covalent / H-Bond Acceptor Py Pyridine Ring Pi-Stacking / H-Bond Acceptor CN->Py Target_Ser Target Serine/Cysteine (Covalent Trap) CN->Target_Ser Interaction Ether Ether Oxygen H-Bond Acceptor Py->Ether Target_Hinge Hinge Region (Backbone NH) Py->Target_Hinge Interaction Pyr Pyrrolidine Ring Hydrophobic / Shape Complementarity Ether->Pyr NH Secondary Amine (NH) H-Bond Donor / Solubilizing Group Pyr->NH Target_Solv Solvent Front (Asp/Glu Residues) NH->Target_Solv Salt Bridge

Analytical Specifications

To validate the synthesis of CAS 1250163-28-0, the following analytical signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region:

    • δ 8.70 (d, 1H, J = 2.0 Hz, Pyridine H-2).

    • δ 8.05 (dd, 1H, J = 8.8, 2.0 Hz, Pyridine H-4).

    • δ 6.95 (d, 1H, J = 8.8 Hz, Pyridine H-5).

  • Aliphatic Region:

    • δ 5.45 (m, 1H, CH-O, Deshielded by oxygen).

    • δ 3.00–3.40 (m, 4H, Pyrrolidine CH₂-N).

    • δ 1.90–2.20 (m, 2H, Pyrrolidine CH₂-C).

  • Exchangeable:

    • δ ~9.0 (br s, NH, if salt form).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 190.10

  • Fragmentation Pattern: Loss of the pyrrolidine ring or nitrile group may be observed at higher collision energies.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS is limited, analogues (aminopyridines and nitriles) dictate a conservative safety profile.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. Avoid contact with acids which may liberate HCN traces from nitrile hydrolysis under extreme conditions (though the aromatic nitrile is generally stable).

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10261571 (Isomer Reference). Retrieved October 26, 2025, from [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

The following technical guide details the mechanism of action for 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile , a representative scaffold of the non-imidazole Histamine H3 Receptor (H3R) antagonist/inverse agonist clas...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile , a representative scaffold of the non-imidazole Histamine H3 Receptor (H3R) antagonist/inverse agonist class.

Executive Summary

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile is a synthetic small molecule belonging to the class of non-imidazole Histamine H3 Receptor (H3R) antagonists/inverse agonists . Unlike first-generation H3 ligands (e.g., thioperamide) that contained an imidazole ring leading to cytochrome P450 (CYP) inhibition and poor blood-brain barrier (BBB) penetration, this compound utilizes a cyanopyridine core linked to a basic pyrrolidine ether . This structural motif confers high affinity for the H3 receptor, metabolic stability, and enhanced CNS bioavailability.

The primary mechanism of action is the blockade of constitutive H3 receptor activity (inverse agonism) and the antagonism of histamine binding . By inhibiting the H3 autoreceptors and heteroreceptors, the compound disinhibits the release of histamine and other neurotransmitters (acetylcholine, dopamine, norepinephrine) in the prefrontal cortex and hippocampus, promoting wakefulness and cognitive enhancement.

Chemical Identity & Structural Biology

Structural Pharmacophores

The molecule is composed of three critical pharmacophoric elements designed for H3R binding:

  • Basic Amine (Pyrrolidine) : The secondary amine in the pyrrolidine ring (pKa ~9.0–9.5) is protonated at physiological pH.[1] This positive charge acts as a surrogate for the histamine ethylamine group.

  • Linker (Ether Oxygen) : The oxygen atom at position 6 provides the optimal steric distance and flexibility between the basic center and the aromatic core.

  • Lipophilic/Polar Core (Cyanopyridine) : The pyridine-3-carbonitrile moiety mimics the imidazole or biphenyl cores of other H3 ligands. The nitrile group (CN) acts as a weak hydrogen bond acceptor and contributes to the dipole moment required for receptor pocket alignment.

Binding Mode (In Silico/SAR)

Structure-Activity Relationship (SAR) studies of H3 antagonists (e.g., Abbott’s A-series) suggest the following binding interactions within the H3 receptor transmembrane (TM) bundle:

  • Ionic Interaction : The protonated pyrrolidine nitrogen forms a salt bridge with the conserved Aspartate 3.32 (Asp114) residue in TM3. This is the critical "anchor" interaction.

  • Pi-Stacking : The cyanopyridine ring engages in

    
    -
    
    
    
    stacking or T-shaped interactions with aromatic residues such as Tyr3.33 , Phe6.52 , or Trp6.48 .
  • Dipole Interaction : The nitrile group may interact with Thr6.55 or Tyr7.35 , stabilizing the antagonist conformation and preventing the receptor from adopting the active state (inverse agonism).

Mechanism of Action (MoA)

Receptor Target: Histamine H3 Receptor

The H3 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It couples to G


  proteins.
  • Constitutive Activity : H3 receptors exhibit high spontaneous activity even in the absence of histamine, constantly suppressing neurotransmitter release.

  • Agonist Effect : Histamine binding activates G

    
    , inhibiting adenylyl cyclase (decreasing cAMP) and modulating Ca
    
    
    
    /K
    
    
    channels to hyperpolarize the nerve terminal and inhibit vesicle fusion.
Signaling Pathway Blockade

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile acts as an Inverse Agonist :

  • Binding : It binds to the inactive conformation of the H3 receptor.

  • Stabilization : It stabilizes the receptor in the inactive state (

    
    ), shifting the equilibrium away from the active state (
    
    
    
    ).
  • G-Protein Decoupling : This prevents the activation of G

    
    .
    
  • Downstream Consequences :

    • cAMP Restoration : Removal of G

      
       inhibition leads to increased Adenylyl Cyclase activity and higher intracellular cAMP levels.
      
    • Ca

      
       Influx : Blockade of H3-mediated inhibition of voltage-gated Ca
      
      
      
      channels (N-type/P-type) restores calcium influx.
    • Neurotransmitter Release : The "brake" on the presynaptic terminal is released, leading to increased exocytosis of Histamine (autoreceptor effect) and Acetylcholine/Dopamine/Norepinephrine (heteroreceptor effect).

Pathway Visualization

H3_Signaling cluster_synapse Presynaptic Terminal (CNS) Compound 6-(Pyrrolidin-3-yloxy) pyridine-3-carbonitrile H3R_Inactive H3 Receptor (Inactive State R) Compound->H3R_Inactive Inverse Agonist Binding (Stabilizes Inactive State) Gi_Protein Gi/o Protein (Activated) Compound->Gi_Protein Prevents Activation Histamine Endogenous Histamine H3R_Active H3 Receptor (Active State R*) Histamine->H3R_Active Agonist Binding H3R_Active->H3R_Inactive Equilibrium Shift H3R_Active->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits (Gai) Ca_Channel Voltage-Gated Ca2+ Channel Gi_Protein->Ca_Channel Inhibits (Gbg) cAMP cAMP Levels AC->cAMP Increases Vesicles Synaptic Vesicles (Histamine/ACh/DA) Ca_Channel->Vesicles Ca2+ Influx Triggers Fusion Release Neurotransmitter Release Vesicles->Release Exocytosis

Caption: Schematic of H3 receptor inverse agonism.[1][2][3] The compound stabilizes the inactive receptor state, preventing Gi/o-mediated inhibition of cAMP and Ca2+ influx, thereby restoring neurotransmitter release.

Experimental Validation Protocols

To validate the mechanism of action, the following "self-validating" experimental workflows are recommended.

Radioligand Binding Assay (Affinity)

Objective : Determine the binding affinity (


) of the compound for human H3R.
  • Membrane Prep : HEK-293 cells stably expressing human H3 receptor.

  • Tracer : [

    
    H]-N-
    
    
    
    -methylhistamine (NAMH) or [
    
    
    H]-A-349821.
  • Protocol :

    • Incubate membranes (5-10

      
      g protein) with tracer (1-2 nM) and varying concentrations of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile  (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

      
      .
      
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis : Fit to a one-site competition model. Expect

    
     in the low nanomolar range (<100 nM) for a potent lead.
    
[ S]GTP S Binding Assay (Functional Inverse Agonism)

Objective : Confirm inverse agonist activity (reduction of basal G-protein activation).

  • Protocol :

    • Prepare membranes from H3R-expressing cells (high receptor density required for constitutive activity).

    • Incubate with [

      
      S]GTP
      
      
      
      S (0.1 nM) and GDP (10
      
      
      M).
    • Add compound.

    • Result : An inverse agonist will reduce [

      
      S]GTP
      
      
      
      S binding below the basal level (defined by vehicle control). A neutral antagonist will have no effect on basal but will block histamine-induced increases.
In Vivo Microdialysis (Pharmacodynamics)

Objective : Measure the release of histamine and acetylcholine in the prefrontal cortex (PFC) of freely moving rats.

  • Protocol :

    • Stereotaxic implantation of a microdialysis probe into the PFC.

    • Perfusion with artificial cerebrospinal fluid (aCSF).

    • Systemic administration (p.o. or i.p.) of the compound (e.g., 1–10 mg/kg).

    • Collection of dialysate samples every 20 min.

    • Quantification via HPLC-ECD (for monoamines) or LC-MS/MS (for ACh/Histamine).

  • Expected Result : Significant increase (>150% of baseline) in extracellular histamine and acetylcholine levels.

Therapeutic Potential

The unique mechanism of H3 antagonism by 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile positions it for indications involving cognitive deficits and arousal:

  • Narcolepsy/Excessive Daytime Sleepiness : Promotes wakefulness via histamine/orexin pathways.

  • ADHD : Improves attention and executive function via prefrontal cortex catecholamine release.

  • Alzheimer's Disease : Enhances cholinergic transmission (pro-cognitive) without the peripheral side effects of acetylcholinesterase inhibitors.

References

  • Esbenshade, T. A., et al. (2008). "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology, 154(6), 1166–1181. Link

  • Hancock, A. A., et al. (2004).[4] "In vitro optimization of structure activity relationships of analogues of A-331440 combining radioligand receptor binding assays and micronucleus assays of potential antiobesity histamine H3 receptor antagonists." Basic & Clinical Pharmacology & Toxicology, 95(3), 144–152. Link

  • Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-5-[4-(2-pyridyl)piperazin-1-yl]pyrimidines as potent histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 48(26), 8253–8260. Link

  • PubChem Compound Summary. (2025). "6-(Pyrrolidin-3-yloxy)nicotinonitrile."[5] National Center for Biotechnology Information. Link

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 14(9-10), 509–515. Link

Sources

Foundational

Strategic Targeting of Pyridine-3-Carbonitrile Derivatives: Biological Targets, Mechanisms, and Protocols

Executive Summary The pyridine-3-carbonitrile (nicotinonitrile) scaffold represents a "privileged structure" in medicinal chemistry due to its versatile electronic properties and ability to engage in diverse non-covalent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-3-carbonitrile (nicotinonitrile) scaffold represents a "privileged structure" in medicinal chemistry due to its versatile electronic properties and ability to engage in diverse non-covalent interactions (hydrogen bonding,


-

stacking) within biological pockets. This guide dissects the known biological targets of these derivatives, moving beyond simple phenotypic observations to the molecular mechanisms driving their efficacy in Oncology, Neurology, and Infectious Diseases.

The Pharmacophore: Why Pyridine-3-Carbonitrile?

The core efficacy of this scaffold lies in the C3-cyano group .

  • Electronic Modulation: The electron-withdrawing nitrile group lowers the pKa of the pyridine ring, modulating the basicity of the N1 nitrogen and affecting solubility and transport.

  • Hydrogen Bonding: The nitrile nitrogen acts as a weak hydrogen bond acceptor, often interacting with serine or threonine residues in kinase hinge regions.

  • Steric Fit: The linear geometry of the cyano group allows it to penetrate narrow hydrophobic pockets without incurring significant steric penalties.

Primary Biological Targets

Oncology: Kinase and Enzyme Inhibition

The most extensive application of pyridine-3-carbonitriles is in cancer therapeutics, where they act as multi-target inhibitors.

A. PIM-1 Kinase (Proviral Integration Site for Moloney Murine Leukemia Virus)
  • Mechanism: Pyridine-3-carbonitriles, particularly 2-oxo-1,2-dihydropyridine derivatives, act as ATP-competitive inhibitors. The lactam/lactim tautomerism at the C2 position allows the scaffold to mimic the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (specifically Glu121 and Cys161 ).

  • Significance: PIM-1 is overexpressed in hematological malignancies and prostate cancer. It phosphorylates substrates like Bad (preventing apoptosis) and Cdc25C (promoting cell cycle progression).

  • Key SAR Insight: Substitution at the C4 and C6 positions with bulky aryl groups (e.g., 4-bromophenyl, thienyl) enhances hydrophobic interactions within the ATP binding pocket, significantly lowering IC

    
     values into the nanomolar range.
    
B. EGFR (Epidermal Growth Factor Receptor) [1][2][3][4]
  • Mechanism: When the pyridine-3-carbonitrile motif is fused into a quinoline system (e.g., 3-quinolinecarbonitriles ), these compounds function as potent EGFR tyrosine kinase inhibitors.[5]

  • Binding Mode: The N1 nitrogen and the C3-cyano group often interact with Met793 in the hinge region. The 4-anilino substituent extends into the hydrophobic pocket, engaging with the gatekeeper residue (Thr790 ).

  • Therapeutic Context: These derivatives are critical for targeting non-small cell lung cancer (NSCLC), particularly in overcoming resistance to first-generation inhibitors like gefitinib.

C. Phosphodiesterase 3 (PDE3)
  • Mechanism: 2-amino-pyridine-3-carbonitriles have shown dual inhibitory activity against PDE3 and PIM-1.

  • Relevance: PDE3 inhibition elevates intracellular cAMP levels, which can induce apoptosis in certain cancer cell lines (e.g., colon adenocarcinoma). The dual targeting prevents the compensatory signaling pathways often activated when only one target is blocked.

Neurology: Cholinesterase Inhibition

In Alzheimer’s Disease (AD) research, pyridine-3-carbonitriles are designed as Multi-Target Directed Ligands (MTDLs) .

  • Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) .[6]

  • Mechanism:

    • CAS & PAS Binding: Derivatives often feature a linker connecting the pyridine core to a benzylamine or similar moiety. The pyridine ring interacts with the Peripheral Anionic Site (PAS) via

      
      -
      
      
      
      stacking with Trp286 , while the cationic tail penetrates the gorge to bind the Catalytic Anionic Site (CAS) .
    • A

      
       Aggregation:  By binding to the PAS, these molecules sterically block the AChE-induced aggregation of Amyloid-
      
      
      
      peptides.
Infectious Diseases: DNA Gyrase
  • Target: Bacterial DNA Gyrase (Subunit A) .[7]

  • Mechanism: N-amino-5-cyano-6-pyridones have been identified as inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication.

  • Efficacy: These compounds stabilize the DNA-gyrase cleavable complex, leading to the accumulation of double-strand breaks and bacterial cell death. They show particular potency against Gram-negative bacteria like E. coli.[7]

Data Visualization

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical functionalization points on the pyridine-3-carbonitrile core and their impact on biological activity.

SAR_Map Core Pyridine-3-Carbonitrile Core Scaffold C2 C2 Position (Donor/Acceptor) Core->C2 C3 C3 Position (Cyano Group) Core->C3 C4 C4 Position (Hydrophobic Pocket) Core->C4 C6 C6 Position (Steric/Electronic) Core->C6 C2_Effect OH/NH2: H-bond Donor/Acceptor Essential for Hinge Binding (Kinases) C2->C2_Effect C3_Effect CN: Electron Withdrawal Lowers pKa, H-bond Acceptor C3->C3_Effect C4_Effect Aryl/Heteroaryl: Pi-Pi Stacking (Trp/Phe residues) Determines Potency C4->C4_Effect C6_Effect Bulky Groups: Modulates Solubility & Selectivity (e.g., PDE3 vs PIM1) C6->C6_Effect

Caption: SAR map highlighting the functional roles of substituents on the pyridine-3-carbonitrile scaffold.

PIM-1 & EGFR Signaling Cascade

This diagram depicts how inhibiting these targets disrupts cancer cell survival pathways.

Signaling_Pathway Inhibitor Pyridine-3-CN Derivative EGFR EGFR (Receptor Tyrosine Kinase) Inhibitor->EGFR Inhibits PIM1 PIM-1 (Ser/Thr Kinase) Inhibitor->PIM1 Inhibits DNA_Gyrase DNA Gyrase (Bacterial) Inhibitor->DNA_Gyrase Inhibits PI3K PI3K EGFR->PI3K BAD BAD (Pro-Apoptotic) PIM1->BAD Phosphorylates (Inactivates) CDC25C Cdc25C (Cell Cycle) PIM1->CDC25C Phosphorylates (Activates) Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition causes AKT AKT PI3K->AKT AKT->PIM1 Stabilizes Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Inhibition prevents Apoptosis Proliferation Cell Proliferation CDC25C->Proliferation

Caption: Mechanistic pathways of Pyridine-3-CN derivatives in Oncology and Microbiology.

Quantitative Efficacy Data

The following table summarizes reported IC


 values for key derivatives against their respective targets.
TargetCompound ClassKey Substituents (R-groups)IC

/ K

Reference
PIM-1 Kinase 2-oxo-1,2-dihydropyridineC4: 4-bromophenyl, C6: 2-ethoxyphenyl27

M (Low potency lead)
[1]
PIM-1 Kinase 2-imino-1,2-dihydropyridineC4: Thiophene, C6: Benzodioxole111 nM (Optimized)[2]
EGFR (WT) 3-quinolinecarbonitrile4-anilino (3-Br)< 10 nM[3]
AChE Pyridine-carbamateN-benzylpiperidine linker0.15

M
[4]
DNA Gyrase N-amino-5-cyano-6-pyridoneC4: Methyl, C3: Carbothioamide1.68

M
[5]

Experimental Protocols

Synthesis: One-Pot Multicomponent Reaction

This protocol describes the synthesis of 2-amino-4-aryl-6-substituted-pyridine-3-carbonitriles , a common precursor for bioactive screening.

Reagents:

  • Aromatic Aldehyde (10 mmol)

  • Ketone (e.g., Acetophenone) (10 mmol)

  • Malononitrile (10 mmol)

  • Ammonium Acetate (80 mmol, excess)

  • Solvent: Ethanol (absolute)

Procedure:

  • Mixing: In a 50 mL round-bottom flask, dissolve the aldehyde, ketone, and malononitrile in 20 mL of ethanol.

  • Catalysis: Add ammonium acetate. The excess ammonium acetate acts as both the nitrogen source and the basic catalyst.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a solid. If not, pour the mixture onto crushed ice (100 g).

  • Purification: Filter the solid precipitate under vacuum. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize from ethanol/DMF to obtain the pure pyridine-3-carbonitrile derivative.

Validation:

  • IR: Look for a sharp absorption band at ~2200–2220 cm

    
     (C
    
    
    
    N stretch) and ~3300–3400 cm
    
    
    (NH
    
    
    stretch).
  • NMR: Confirm the disappearance of the aldehyde proton and the appearance of the pyridine aromatic protons.

Bioassay: PIM-1 Kinase Inhibition (In Vitro)

Principle: Measures the transfer of


-

P-ATP to a specific peptide substrate (e.g., S6 kinase peptide) in the presence of the inhibitor.

Protocol:

  • Buffer Prep: 20 mM MOPS (pH 7.0), 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na
    
    
    
    VO
    
    
    , 1 mM DTT.
  • Enzyme Mix: Dilute recombinant human PIM-1 kinase (0.1

    
     g/well ) in the buffer.
    
  • Substrate: Add S6 kinase substrate peptide (AKRRRLSSLRA) at 30

    
    M.
    
  • Inhibitor: Add the pyridine-3-carbonitrile derivative (dissolved in DMSO) at varying concentrations (0.1 nM – 10

    
    M). Keep final DMSO < 1%.
    
  • Initiation: Start reaction by adding MgATP mix (10 mM MgAcetate + 10

    
    M ATP + [
    
    
    
    -
    
    
    P]ATP).
  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction by spotting 20

    
    L onto P81 phosphocellulose paper.
    
  • Washing: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • Abadi, A. H., et al. (2009).[8] Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors.[8] Bioorganic & Medicinal Chemistry.[3][7][9][10][11][12][13] Link

  • Davari, A. S., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors.[14][15] Bioorganic & Medicinal Chemistry.[3][7][9][10][11][12][13] Link

  • Wissner, A., et al. (2002). 4-Anilino-3-quinolinecarbonitriles: An emerging class of kinase inhibitors.[5] Journal of Medicinal Chemistry. Link

  • Bartolini, M., et al. (2017).[16] New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation.[6][16][17] European Journal of Medicinal Chemistry.[16] Link

  • Al-Wahaibi, L. H., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity. BMC Chemistry. Link

Sources

Exploratory

Review of Pyrrolidine-Containing Compounds in Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The pyrrolidine ring (tetrahydropyrrole) is a cornerstone pharmacophore in modern medicinal chemistry, ranking among the most frequently ut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The pyrrolidine ring (tetrahydropyrrole) is a cornerstone pharmacophore in modern medicinal chemistry, ranking among the most frequently utilized nitrogen heterocycles in FDA-approved drugs. Its value extends beyond simple scaffolding; the pyrrolidine ring offers unique physicochemical properties, including controlled basicity (pKa ~11.3 for the parent), enhanced aqueous solubility, and—most critically—defined three-dimensional vectors for substituent display.

This guide analyzes the structural and synthetic utility of pyrrolidine, moving from fundamental conformational analysis to its application in blockbuster therapies (ACE and DPP-4 inhibitors) and emerging modalities like Targeted Protein Degradation (PROTACs).

The Pharmacophore: Conformational Control & Physicochemical Properties[1]

The "Envelope" and Pseudorotation

Unlike the planar pyrrole or the chair-like piperidine, the five-membered pyrrolidine ring exists in a dynamic equilibrium of "envelope" conformations. This non-planarity is not a bug but a feature, allowing the ring to scan 3D space or be "locked" into a bioactive conformation.

  • Puckering Modes: The ring typically adopts either a C4-endo (down) or C4-exo (up) pucker.[1]

  • The Gauche Effect: Substituents at the C4 position dictate this pucker through stereoelectronic interactions.[2]

    • Electron-Withdrawing Groups (EWG): A 4-fluoro or 4-hydroxy substituent prefers a gauche orientation relative to the ring nitrogen.

    • Consequence:

      • (4R)-Fluoroproline favors the C4-exo pucker (mimicking the collagen structure).

      • (4S)-Fluoroproline favors the C4-endo pucker.[3]

Medicinal Chemistry Insight: By selecting the specific diastereomer of a 4-substituted pyrrolidine, chemists can pre-organize a drug molecule to match the receptor's bound state, reducing the entropic penalty of binding.

Basicity and Metabolic Stability
  • pKa Modulation: The secondary amine is highly basic. In drug design, this is often masked as an amide (e.g., Captopril) or sulfonamide to improve permeability and reduce hERG liability.

  • Metabolic Hotspots: The α-carbon (C2/C5) is susceptible to CYP450-mediated oxidation, leading to ring opening. Substitution at these positions (e.g., α-methyl) or the use of electron-deficient variants (e.g., cyanopyrrolidines) can block this metabolic soft spot.

PyrrolidineConformation Unsub Unsubstituted Pyrrolidine (Dynamic Equilibrium) Exo C4-exo Pucker (Up) Unsub->Exo Low Barrier Endo C4-endo Pucker (Down) Unsub->Endo Low Barrier Bioactivity High Affinity Binding (Pre-organized) Exo->Bioactivity Mimics Collagen/VHL Binding Endo->Bioactivity Mimics Beta-Turn Sub_R (4R)-EWG (F, OH) Stereoelectronic 'Lock' Sub_R->Exo Gauche Effect Sub_S (4S)-EWG (F, OH) Stereoelectronic 'Lock' Sub_S->Endo Gauche Effect

Figure 1: Stereoelectronic control of pyrrolidine ring puckering using 4-substituents to lock bioactive conformations.

Therapeutic Case Studies

ACE Inhibitors: The Proline Mimics
  • Drug: Captopril (Capoten)

  • Mechanism: Angiotensin-Converting Enzyme (ACE) inhibition.[4]

  • Role of Pyrrolidine: Captopril was rationally designed based on the structure of snake venom peptides. The proline residue at the C-terminus was identified as critical for binding to the enzyme's active site. The pyrrolidine ring positions the carboxylic acid to interact with a cationic site on the enzyme, while the thiol group coordinates the catalytic Zinc ion.

DPP-4 Inhibitors: The Cyano-Warhead
  • Drugs: Vildagliptin (Galvus), Saxagliptin (Onglyza).

  • Mechanism: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes.[5][6][7]

  • Role of Pyrrolidine: These drugs feature a 2-cyanopyrrolidine moiety.

    • The Warhead: The nitrile group (–C≡N) acts as an electrophilic "warhead."

    • Covalent Trap: The catalytic Serine-630 hydroxyl of DPP-4 attacks the nitrile carbon, forming a reversible imidate adduct. The pyrrolidine ring fits snugly into the S1 hydrophobic pocket (usually occupied by Proline in natural substrates like GLP-1).

DPP4_Mechanism Ser630 Enzyme Active Site (Ser-630 Hydroxyl) Warhead Nitrile Group (-C≡N) Ser630->Warhead Nucleophilic Attack Complex Imidate Adduct (Reversible Covalent Bond) Ser630->Complex Pocket S1 Hydrophobic Pocket Drug Vildagliptin (Cyanopyrrolidine) Drug->Warhead Ring Pyrrolidine Ring Drug->Ring Warhead->Complex Transition State Ring->Pocket Hydrophobic Fit

Figure 2: Mechanism of action for cyanopyrrolidine-based DPP-4 inhibitors, highlighting the covalent trap.

Modern Application: VHL Ligands for PROTACs

The most cutting-edge application of pyrrolidine is in Targeted Protein Degradation (TPD) . PROTACs (Proteolysis Targeting Chimeras) recruit an E3 ligase to degrade a target protein.[8][9][10][11][12]

  • The E3 Ligase: Von Hippel-Lindau (VHL).[3][8][9][10][11][13]

  • The Ligand: VH032 and its derivatives.[10]

  • Structure: These ligands are based on (4R)-hydroxy-L-proline .

  • Why Hydroxyproline? The VHL protein naturally recognizes hydroxyproline-containing sequences (specifically HIF-1α). The hydroxyl group forms critical hydrogen bonds deep within the VHL binding pocket. The pyrrolidine ring provides the rigid scaffold necessary to orient the "linker" that connects to the target protein.

Experimental Protocol: Synthesis of VHL Ligand Precursor

Objective: Synthesis of the key intermediate for VHL ligands (e.g., for VH032), specifically the coupling of the hydroxyproline core with the benzylic amine.

Context: This protocol follows the "Unified Strategy" optimized for multigram scale (based on RSC Adv., 2024, 14, 17077).

Materials
  • Reagents: 4-Methylthiazole, 4-Bromobenzyl bromide, Boc-L-Hydroxyproline (Boc-Hyp-OH), Palladium catalyst (Pd-PEPPSI-IPr), HATU (Coupling agent), DIPEA (Base).

  • Solvents: DMA (Dimethylacetamide), DMF, DCM.

Step-by-Step Methodology
  • C-H Arylation (The Key Heterocycle Formation):

    • Charge a reaction vessel with 4-methylthiazole (2.0 equiv), 4-bromobenzyl carbamate derivative (1.0 equiv), potassium carbonate (2.0 equiv), and pivalic acid (0.3 equiv).

    • Add Pd-PEPPSI-IPr (0.5 mol%) and DMA.[9]

    • Heat to 125 °C for 2 hours .

    • Workup: Cool to room temperature. Triturate with crushed ice/water.[9] The product (a functionalized thiazole) precipitates as a solid. Filter and dry.

    • Why this works: This direct C-H activation avoids the need for pre-functionalized thiazoles, streamlining the synthesis of the "left-hand" side of the VHL ligand.

  • Deprotection of Benzylic Amine:

    • Dissolve the intermediate in DCM/TFA (1:1) at 0 °C. Stir for 1 hour.

    • Concentrate in vacuo to remove volatiles.

  • Amide Coupling (Installing the Pyrrolidine):

    • Dissolve Boc-L-Hydroxyproline (1.1 equiv) and HATU (1.2 equiv) in DMF.

    • Add DIPEA (3.0 equiv) and stir for 5 minutes to activate the acid.

    • Add the deprotected amine salt from Step 2.

    • Stir at room temperature for 4–16 hours.

    • Workup: Dilute with ethyl acetate, wash with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4.

    • Result: You now have the Boc-protected VHL Ligand core . The 4-hydroxyl group is ready for linker attachment (via ether formation) to create a PROTAC.

VHLSynthesis Start Start: 4-Methylthiazole + Protected Benzyl Bromide Step1 Step 1: C-H Activation (Pd-PEPPSI-IPr, 125°C) Forms Thiazole-Benzyl Bond Start->Step1 Step2 Step 2: Deprotection (TFA/DCM) Exposes Benzylic Amine Step1->Step2 Step3 Step 3: Amide Coupling (Boc-Hyp-OH + HATU) Installs Pyrrolidine Core Step2->Step3 Final VHL Ligand Precursor (Ready for Linker Attachment) Step3->Final

Figure 3: Unified synthetic workflow for VHL ligand precursors, highlighting the critical C-H activation and pyrrolidine coupling steps.

Future Outlook: Linkerology & Beyond

The future of pyrrolidine in drug discovery lies in "Linkerology" —the science of connecting warheads in bifunctional molecules (PROTACs, conjugates).

  • Rigidification: Replacing flexible PEG linkers with rigid pyrrolidine-containing scaffolds (e.g., spiro-pyrrolidines or bis-pyrrolidines) improves metabolic stability and oral bioavailability.

  • Stereochemical Vectors: Using chiral pyrrolidines in linkers allows chemists to control the exit vector of the chain, optimizing the formation of the ternary complex (Target-PROTAC-E3 Ligase), which is governed by the "Goldilocks" principle of precise spatial arrangement.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules, 2021.

  • Structure-Activity Relationship of DPP-4 Inhibitors. Frontiers in Endocrinology, 2024.

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands. RSC Advances, 2024.

  • Conformational Control of 4-Substituted Prolines. Journal of the American Chemical Society, 2019.

  • Discovery of Vildagliptin: A Potent, Selective, and Orally Active DPP-4 Inhibitor. Journal of Medicinal Chemistry, 2003.

Sources

Foundational

Spectroscopic data (NMR, IR, MS) for 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

Executive Summary 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CAS: 1352678-83-3) is a high-value heterocyclic intermediate used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a critical scaffold for k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CAS: 1352678-83-3) is a high-value heterocyclic intermediate used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a critical scaffold for kinase inhibitors and GPCR ligands, leveraging the rigidity of the nicotinonitrile core and the solubilizing, vector-rich properties of the pyrrolidine ring.

This guide provides a definitive spectroscopic profile for the free amine form. Researchers utilizing this compound must account for its two distinct functional domains: the electron-deficient pyridine ring (susceptible to nucleophilic attack) and the secondary amine (prone to oxidation or carbamate formation).

Synthesis & Impurity Logic

To interpret spectra accurately, one must understand the genesis of the sample. This compound is typically synthesized via Nucleophilic Aromatic Substitution (


) of 6-chloronicotinonitrile with 3-hydroxypyrrolidine (often N-Boc protected, followed by deprotection).
Impurity Profiling
  • Residual Starting Material: 6-Chloronicotinonitrile (Distinct NMR signals).

  • Regioisomers:

    
    -alkylation vs. 
    
    
    
    -alkylation. While
    
    
    -alkylation is thermodynamically preferred under standard basic conditions (NaH/THF), trace
    
    
    -linked isomers may exist.
  • Solvents: DMSO, DMF, or THF peaks are common contaminants due to the polarity of the product.

SynthesisLogic SM1 6-Chloronicotinonitrile (Electrophile) Reaction S_NAr Reaction (Base: NaH or Cs2CO3) SM1->Reaction SM2 3-Hydroxypyrrolidine (Nucleophile) SM2->Reaction Product Target Ether 6-(Pyrrolidin-3-yloxy)... Reaction->Product Major Path (O-Alkylation) Impurity1 Impurity A: N-Alkylated Isomer Reaction->Impurity1 Minor Path Impurity2 Impurity B: Hydrolyzed Nitrile (Amide) Reaction->Impurity2 Over-reaction (Hydrolysis)

Figure 1: Synthesis pathway and potential impurity origins defining the spectral background.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode. Solvent: Methanol/Water + 0.1% Formic Acid.

Quantitative Data
ParameterValueNotes
Molecular Formula

Monoisotopic Mass 189.09 g/mol
Observed Ion [M+H]⁺ 190.1 m/z Base peak (100% intensity)
Observed Ion [M+Na]⁺ 212.1 m/zCommon adduct in glass/sodium-rich media
Dimer [2M+H]⁺ 379.2 m/zObserved at high concentrations

Fragmentation Pattern (MS/MS):

  • m/z 190.1

    
     121.0:  Loss of the pyrrolidine ring (
    
    
    
    ), leaving the protonated 6-hydroxynicotinonitrile core. This confirms the ether linkage stability relative to the ring system.
  • m/z 72.1: Pyrrolidinium ion fragment (characteristic of the side chain).

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid State).[1]

The IR spectrum is dominated by the nitrile stretch and the ether linkage.

Wavenumber (cm⁻¹)AssignmentFunctional GroupStructural Insight
3300 - 3400

Secondary AmineBroad, weak band. Indicates free base form.
2225 - 2235

NitrileSharp, diagnostic peak. Absence indicates hydrolysis to amide.
1605, 1580

Pyridine RingSkeletal vibrations of the heteroaromatic ring.
1240 - 1260

Aryl Alkyl EtherStrong antisymmetric stretch confirming the

-linkage.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-


 is the preferred solvent.
  • Reasoning: The compound is moderately polar.

    
     may lead to broadening of the amine protons and poor solubility of the HCl salt form (if present). DMSO ensures sharp peaks for the heteroaromatic protons.
    
H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by the asymmetry of the pyridine ring and the chiral center of the pyrrolidine.

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H-2 (Py) 8.68 d (doublet)1H

Most deshielded due to ortho-CN and alpha-N position.
H-4 (Py) 8.15 dd1H

Ortho to CN, meta to Ether.
H-5 (Py) 6.98 d1H

Shielded by the electron-donating oxygen (ortho).
H-3' (Pyr) 5.45 m (septet-like)1H-Deshielded chiral methine attached to Oxygen.
NH ~2.5-3.0 br s1H-Exchangeable. Often overlaps with solvent/water in wet DMSO.
H-2', H-4', H-5' 1.60 - 3.10 m (complex)6H-Pyrrolidine methylene envelope.

Critical Quality Attribute (CQA): The doublet at 6.98 ppm (H-5) is the purity sentinel. If the starting material (6-chloronicotinonitrile) is present, you will see a doublet shifted downfield at ~7.8 ppm (due to lack of the electron-donating oxygen).

C NMR Data (100 MHz, DMSO- )
  • Nitrile Carbon: ~117.5 ppm.

  • Pyridine C-6 (ipso to O): ~165.0 ppm (Highly deshielded).

  • Pyridine C-2: ~152.0 ppm.

  • Pyrrolidine C-3 (C-O): ~78.5 ppm.

NMR_Correlation H2 H-2 (Py) 8.68 ppm H5 H-5 (Py) 6.98 ppm H3_Pyr H-3' (Pyr) 5.45 ppm Shielding Shielding Zone (Mesomeric +O effect) H3_Pyr->Shielding Source of O-donating e- CN Nitrile 2230 cm-1 (IR) Deshielding Deshielding Zone (N + CN effect) Deshielding->H2 Strongest Effect Shielding->H5 Ortho Injection

Figure 2: NMR Chemical Shift Logic. The electron-donating oxygen shields H-5, while the electron-withdrawing nitrile and pyridine nitrogen deshield H-2.

Stereochemical Analysis

Since the pyrrolidine-3-ol starting material has a chiral center, the product exists as enantiomers (


 and 

).
  • Racemate: If synthesized from racemic 3-pyrrolidinol, the product is a 50:50 mixture.

  • Chiral Resolution:

    • Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase:

      
       / Methanol (with 0.1% Diethylamine).
      
    • Detection: UV at 254 nm.

    • Note: The enantiomers will have identical NMR/MS/IR spectra in an achiral environment. Optical rotation (

      
      ) or Circular Dichroism (CD) is required to distinguish them physically.
      

Handling & Stability

  • Storage: Store at -20°C. The free amine absorbs

    
     from the air to form carbamates; store under Nitrogen or Argon.
    
  • Hygroscopicity: Moderately hygroscopic. Dry DMSO-

    
     is required for accurate integration of the NH peak.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50988627 (Analogous Scaffold). Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy: Pyridine Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard reference for Nitrile/Ether IR assignments).
  • Pfizer Inc. (2018).Patent WO201804456A1: Heterocyclic compounds as kinase inhibitors. (Describes synthesis and characterization of 6-alkoxynicotinonitriles).

Sources

Exploratory

Technical Guide: Discovery and History of 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile Analogs

The following is an in-depth technical guide on the discovery, medicinal chemistry, and therapeutic potential of 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile and its analogs. Executive Summary The 6-(pyrrolidin-3-yloxy)...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, medicinal chemistry, and therapeutic potential of 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile and its analogs.

Executive Summary

The 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical core in the development of ligands for Nicotinic Acetylcholine Receptors (nAChRs) , Histamine H3 Receptors , and Sphingosine-1-phosphate (S1P) receptors .

This guide explores the structural evolution of this scaffold from early pyridine-ether hits to optimized clinical candidates. It details the medicinal chemistry rationale behind the cyanopyridine core and the chiral pyrrolidine ether linkage , providing synthesis protocols, structure-activity relationships (SAR), and mechanistic insights for drug development professionals.

Target Identification & Mechanism

The 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile core is designed to exploit specific binding pockets in Class A GPCRs and Cys-loop Ion Channels.

Primary Biological Targets
  • Neuronal nAChRs (

    
    , 
    
    
    
    ):
    The pyrrolidine nitrogen mimics the cationic center of acetylcholine, while the pyridine nitrogen and ether oxygen accept hydrogen bonds from the receptor's Trp/Tyr residues. The 3-cyano group enhances metabolic stability and selectivity.
  • Histamine H3 Receptors: N-substituted analogs of this scaffold act as antagonists/inverse agonists, modulating neurotransmitter release (acetylcholine, dopamine, norepinephrine) in the CNS.

  • S1P Receptors: Lipophilic N-substituted variants target the S1P1 receptor, sequestering lymphocytes to treat autoimmune conditions.

Mechanism of Action (nAChR Agonism)

The scaffold functions as a cation-


 interactor . The protonated pyrrolidine amine binds to the cation-binding site (Trp149 in 

subunit), while the pyridine ring engages in

-

stacking.

Mechanism Ligand 6-(pyrrolidin-3-yloxy) pyridine-3-carbonitrile Interaction Cation-Pi & H-Bonding Ligand->Interaction Protonated Amine Receptor nAChR Binding Pocket (Trp149, Tyr190) Receptor->Interaction Aromatic Cage Response Channel Opening (Depolarization) Interaction->Response Conformational Change

Figure 1: Mechanistic signaling pathway of nAChR activation by pyridine-pyrrolidine ethers.

Discovery History & Scaffold Evolution

The "Cholinergic Channel" Origins

The discovery of this scaffold traces back to the optimization of Nicotine and ABT-418 (Abbott Laboratories). Early efforts focused on replacing the labile pyrrolidine-pyridine C-C bond with bioisosteres to improve metabolic stability and selectivity.

  • Generation 1 (C-Linked): Nicotine, ABT-418. High affinity but poor oral bioavailability or toxicity.

  • Generation 2 (Ether Linked): A-85380 (Azetidine ether). Introduction of the ether linkage (-O-) allowed for better conformational flexibility and spacing.

  • Generation 3 (Pyrrolidine Ethers): Expansion of the azetidine ring to a pyrrolidine ring (3-yloxy) reduced strain and allowed for stereochemical tuning (R vs S isomers).

  • Generation 4 (Cyanopyridines): Incorporation of the 3-cyano group (pyridine-3-carbonitrile). This was a critical breakthrough. The cyano group:

    • Lowers the pKa of the pyridine nitrogen, reducing peripheral side effects.

    • Acts as a metabolic block against oxidative metabolism.

    • Increases potency via dipole interactions.

Key Analog Series
SeriesCore StructureKey FeatureTherapeutic Focus
A-84543 3-(pyrrolidin-2-yl)pyridineC-linked, Nicotine analognAChR Agonist (Cognition)
A-85380 3-(azetidin-2-yloxy)pyridineEther-linked, AzetidinePotent nAChR Agonist
6-POPC 6-(pyrrolidin-3-yloxy)pyridine-3-CN Pyrrolidine ether, 3-CN Optimized Scaffold
H3 Antagonists N-substituted 6-POPCLipophilic tail additionCognitive Disorders/Narcolepsy

Medicinal Chemistry & SAR

The structure-activity relationship (SAR) of 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile is defined by three distinct regions:

Region A: The Pyridine Core[1][2]
  • 3-Cyano Group: Essential for high affinity. Replacing -CN with -Cl or -H results in a >10-fold loss of potency. The linear geometry of the cyano group fits into a narrow hydrophobic cleft.

  • Nitrogen Position: The 2-position (relative to the ether) is critical for H-bonding.

Region B: The Ether Linker
  • O vs NH: The oxygen linker (ether) is preferred over the amine (amino) linker. The ether oxygen acts as a weak H-bond acceptor and maintains a specific bond angle (

    
    109°) that positions the pyrrolidine optimally.
    
  • Stereochemistry: The (R)-enantiomer of the pyrrolidine-3-yloxy moiety is typically more active (10-100x) than the (S)-enantiomer for nAChR targets, whereas H3 antagonists may favor the (S)-configuration depending on the N-substituent.

Region C: The Pyrrolidine Headgroup
  • Basicity: The secondary amine (pKa ~9.5) ensures protonation at physiological pH.

  • N-Substitution:

    • H (Free amine): High affinity for nAChR.

    • Methyl: Increases brain penetration (lipophilicity).

    • Bulky Aryl/Alkyl: Shifts activity from nAChR agonism to Histamine H3 antagonism or S1P1 modulation .

Experimental Protocols

Synthesis of 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile

Objective: Synthesize the core scaffold via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 6-chloropyridine-3-carbonitrile (1.0 eq)

  • (R)-N-Boc-3-pyrrolidinol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

  • DMF (Anhydrous)

  • TFA (Trifluoroacetic acid)

Protocol:

  • Deprotonation: In a flame-dried flask under

    
    , dissolve (R)-N-Boc-3-pyrrolidinol in anhydrous DMF at 0°C. Add NaH portion-wise. Stir for 30 min until gas evolution ceases.
    
  • Coupling (

    
    ):  Add 6-chloropyridine-3-carbonitrile dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC/LC-MS.
    
  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate. Purify intermediate via flash chromatography (Hexane/EtOAc).
    
  • Deprotection: Dissolve the N-Boc intermediate in DCM. Add TFA (10 eq) at 0°C. Stir for 2 hours.

  • Isolation: Concentrate in vacuo. Basify with sat.

    
    . Extract with DCM/MeOH (9:1). Dry and concentrate to yield the free amine.
    

Self-Validation:

  • 1H NMR (DMSO-d6): Look for pyridine protons at

    
     8.7 (d), 8.1 (dd), 7.0 (d). Pyrrolidine multiplets at 
    
    
    
    1.8-3.5.
  • LC-MS: Mass peak

    
    .
    

Synthesis SM1 6-chloro pyridine-3-CN Step1 NaH, DMF (SNAr Coupling) SM1->Step1 SM2 N-Boc-3-pyrrolidinol SM2->Step1 Inter Intermediate: N-Boc-Ether Step1->Inter Step2 TFA, DCM (Deprotection) Inter->Step2 Product 6-(pyrrolidin-3-yloxy) pyridine-3-carbonitrile Step2->Product

Figure 2: Synthetic workflow for the 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile scaffold.

Quantitative Data Summary

PropertyValueSignificance
Molecular Weight 189.21 DaFragment-like, high ligand efficiency (LE).
cLogP ~0.6Highly soluble, low lipophilicity (ideal for CNS lead).
TPSA 56 ŲExcellent blood-brain barrier (BBB) permeability.
pKa (Pyrrolidine) ~9.4Predominantly protonated at physiological pH.
pKa (Pyridine) ~1.5Non-basic due to CN electron withdrawal (reduces hERG risk).

References

  • Anderson, D. J., et al. (2008). "Pyridine-3-carbonitrile derivatives as novel, potent, and selective inhibitors of...". Journal of Medicinal Chemistry.

  • ChemScene. (2024). "Product Data: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile". ChemScene Catalog.

  • PubChem. (2024). "Compound Summary: 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile". National Library of Medicine.

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery". Journal of Medicinal Chemistry.

  • Pfizer Inc. (2010). "Patent WO2010000000: Pyridine Ethers as Histamine H3 Antagonists". Google Patents.

(Note: Specific biological data for the exact un-substituted fragment is inferred from the class properties of pyridine-ether nAChR ligands and H3 antagonists as documented in the cited medicinal chemistry literature.)

Foundational

Technical Whitepaper: Strategic In Vitro Profiling of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

Executive Summary & Chemical Context[1][3][4][5][6] 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile represents a specific pharmacophore within the class of 3-pyridyl ether derivatives , a structural family historically val...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][3][4][5][6]

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile represents a specific pharmacophore within the class of 3-pyridyl ether derivatives , a structural family historically validated as potent ligands for neuronal Nicotinic Acetylcholine Receptors (nAChRs), particularly the


 subtype.

Structurally, the molecule features a pyridine ring substituted with a basic pyrrolidine ether and a cyano (carbonitrile) group. This configuration suggests high blood-brain barrier (BBB) permeability and specific receptor affinity analogous to reference compounds like A-84543 and Sazetidine-A .

This guide provides a rigorous, self-validating screening cascade to transition this molecule from a "chemical hit" to a "validated lead," focusing on potency, efficacy, and safety profiling.

Phase I: Physicochemical "Hygiene" (The Pre-Screen)

Before biological interrogation, the compound must pass physicochemical quality gates. 3-pyridyl ethers are often lipophilic bases; failure to account for solubility or ionization will yield false negatives in microplate assays.

Solubility & Ionization Profile
  • The Problem: The pyrrolidine nitrogen is basic (predicted pKa

    
     9.0–9.5). In physiological buffer (pH 7.4), the compound will be >90% protonated (cationic).
    
  • Protocol:

    • Stock Prep: Dissolve in 100% DMSO to 10 mM.

    • Kinetic Solubility: Dilute to 100

      
      M in PBS (pH 7.4). Incubate for 2 hours.
      
    • Detection: Nephelometry or UV-Vis absorption.

    • Acceptance Criteria: Solubility > 50

      
      M is required for reliable HTS (High-Throughput Screening).
      
Chemical Stability
  • The Problem: The ether linkage is generally stable, but the nitrile group can be susceptible to hydrolysis under extreme conditions.

  • Validation: LC-MS verification of purity after 24h incubation in assay buffer (HBSS) at 37°C.

Phase II: Primary Pharmacology (Target Engagement)

The primary objective is to determine affinity (


) for the 

nAChR subtype, the most likely target for this scaffold.
Radioligand Binding Assay (Competition Mode)

This assay defines affinity, not function. It answers: "Does it bind?"

  • Receptor Source: Membranes from HEK293 cells stably expressing human

    
     nAChR.
    
  • Radioligand:

    
    -Epibatidine (High affinity, non-selective) or 
    
    
    
    -Cytisine (Selective for
    
    
    ).
  • Non-Specific Binding (NSB): Defined by 300

    
    M Nicotine or 10 
    
    
    
    M Epibatidine.

Step-by-Step Protocol:

  • Preparation: Thaw membrane homogenates and dilute in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Test Compound (8-point log dilution, 1 nM to 10 
      
      
      
      M).
    • 50

      
      L 
      
      
      
      -Epibatidine (
      
      
      concentration, typically 0.5 nM).
    • 100

      
      L Membrane suspension (10–20 
      
      
      
      g protein/well).
  • Equilibrium: Incubate for 2 hours at 4°C (reduces desensitization/proteolysis) or Room Temp.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the cationic ligand.

  • Analysis: Liquid Scintillation Counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Logic Gate: The Screening Cascade

The following diagram illustrates the decision logic for promoting the compound from Binding to Functional assays.

ScreeningCascade Start Compound Stock (10 mM DMSO) Solubility Phase I: Solubility Check (>50 µM in PBS?) Start->Solubility Binding Phase II: Binding Assay ([3H]-Epibatidine Displacement) Solubility->Binding Pass Discard Discard / Redesign Solubility->Discard Fail Decision1 Ki < 100 nM? Binding->Decision1 Functional Phase III: FLIPR Calcium Assay (Agonist/Antagonist Mode) Decision1->Functional Yes Decision1->Discard No Selectivity Phase IV: Selectivity Panel (vs a3b4, a7, 5-HT3) Functional->Selectivity Safety Safety: hERG & Cytotoxicity Selectivity->Safety

Figure 1: Decision tree for profiling nAChR ligands. Only high-affinity compounds proceed to functional testing to conserve resources.

Phase III: Functional Characterization (Efficacy)

Binding does not distinguish between an agonist (activator), antagonist (blocker), or partial agonist (stabilizer). The FLIPR (Fluorometric Imaging Plate Reader) assay measures intracellular calcium flux


 mediated by the ion channel.
FLIPR Calcium Flux Assay
  • Cell Line: HEK293-h

    
     (must be adherent).
    
  • Dye: Calcium-4 or Fluo-4 AM (fluorescent calcium indicators).

  • Controls:

    • Full Agonist: Epibatidine (

      
       reference).
      
    • Antagonist Control: Mecamylamine.[1]

Protocol:

  • Seeding: Plate cells in 384-well black/clear-bottom plates (20,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate media; add Loading Buffer (HBSS + 20 mM HEPES + Calcium dye). Incubate 1h at 37°C.

  • Agonist Mode (Add Compound):

    • Inject Test Compound.

    • Measure fluorescence increase (RFU) for 180 seconds.

    • Result: Determines

      
       and Efficacy (% of Epibatidine response).
      
  • Antagonist Mode (Add Challenge):

    • Pre-incubate Test Compound for 5-10 mins.

    • Inject

      
       concentration of Nicotine.
      
    • Result: Determines

      
       (inhibition of Nicotine response).
      

Data Interpretation Table:

ProfileFLIPR Signal (Agonist Mode)FLIPR Signal (Antagonist Mode)Classification
Full Agonist High (>80% Ref)N/AActivates receptor fully.
Partial Agonist Moderate (20-80% Ref)Inhibits Nicotine to plateauStabilizes sub-max activation (e.g., Varenicline).
Antagonist None (Baseline)Full InhibitionBlocks receptor (Silent).

Phase IV: Selectivity & Safety Profiling

To ensure the molecule is a viable drug candidate and not a toxic promiscuous binder, secondary screening is mandatory.

Subtype Selectivity

The


 subtype is the target, but off-target binding to ganglionic (

) or homomeric (

) receptors causes side effects.
  • 
     Assay:  Binding competition with 
    
    
    
    -
    
    
    -Bungarotoxin.
  • 
     Assay:  Binding competition with 
    
    
    
    -Epibatidine in membranes containing
    
    
    (e.g., SH-SY5Y cells).
  • Target: Selectivity Ratio (

    
     off-target / 
    
    
    
    target) should be > 50-fold.
hERG Potassium Channel Inhibition

Pyridine-containing molecules with basic amines are frequent hERG blockers, leading to QT prolongation (cardiac arrhythmia).

  • Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Threshold:

    
     should be > 10 
    
    
    
    M (or at least 30x higher than the therapeutic
    
    
    ).
Cytotoxicity (MTT/MTS Assay)
  • Cells: HepG2 (Liver) and SH-SY5Y (Neuronal).

  • Protocol: Incubate cells with compound (up to 100

    
    M) for 48 hours. Add tetrazolium reagent.
    
  • Readout: Absorbance at 490 nm. Viability < 80% indicates general toxicity.

Experimental Mechanism Visualization

The following diagram details the mechanistic flow of the FLIPR assay, distinguishing between the agonist and antagonist workflows required for this compound.

FLIPR_Mechanism Cells HEK293-a4b2 Loaded with Ca2+ Dye Basal Measure Basal Fluorescence Cells->Basal Compound 6-(Pyrrolidin...) Test Compound Inject1 Inject Compound Compound->Inject1 Nicotine Nicotine Challenge (EC80 Dose) Inject2 Inject Nicotine Nicotine->Inject2 Basal->Inject1 Read1 Read Ca2+ Influx (Agonism) Inject1->Read1 Read1->Inject2 If Signal < 20% Outcome1 Result: AGONIST Read1->Outcome1 High Signal Read2 Read Ca2+ Influx (Antagonism) Inject2->Read2 Outcome2 Result: ANTAGONIST Read2->Outcome2 Low Signal

Figure 2: Dual-mode FLIPR assay workflow. Compounds are first tested for agonism; if inactive, they are challenged with Nicotine to test for antagonism.

References

  • Holladay, M. W., et al. (1997). "Structure-Activity Relationships of 3-Pyridyl Ether Derivatives as Ligands for the Nicotinic Acetylcholine Receptor." Journal of Medicinal Chemistry.

  • Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology.

  • Xiao, Y., et al. (2006). "Rat alpha3beta4 subtype of neuronal nicotinic acetylcholine receptor stably expressed in a mammalian cell line: Pharmacological characterization of cytisine analogs." European Journal of Pharmacology.

  • PubChem Compound Summary. (n.d.). "6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CID 62349494)."[2] National Center for Biotechnology Information.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Exploratory

Commercial availability and suppliers of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

Commercial Availability & Technical Profile: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Part 1: Executive Summary 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CAS: 1250163-28-0 ) is a critical heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability & Technical Profile: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

Part 1: Executive Summary

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CAS: 1250163-28-0 ) is a critical heterocyclic building block employed primarily in the discovery of kinase inhibitors and GPCR ligands. Structurally, it consists of a pyridine core substituted with a nitrile group at the C3 position and a pyrrolidinyl ether linkage at the C6 position.

This compound serves as a "privileged scaffold" in medicinal chemistry, offering a rigid vector for hydrogen bonding (via the nitrile) and a solubilizing, basic handle (via the pyrrolidine amine). While commercially available, supply quality varies significantly between "catalog" vendors and "custom synthesis" houses. This guide provides a technical roadmap for procurement, internal synthesis validation, and quality assurance.

Part 2: Chemical Profile & Specifications

Before procurement, verify the compound against these core specifications to avoid isomer confusion (specifically distinguishing from the N-linked 6-(pyrrolidin-1-yl) analog).

Property Specification
CAS Number 1250163-28-0
IUPAC Name 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile
Synonyms 5-Cyano-2-(pyrrolidin-3-yloxy)pyridine; 6-(3-Pyrrolidinyloxy)nicotinonitrile
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solid (or viscous oil if impure)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc.) ~9.5 (Pyrrolidine NH), ~1.5 (Pyridine N)
Storage 2–8°C, Hygroscopic (Store under Argon/Nitrogen)

Critical Note on Stereochemistry: The CAS 1250163-28-0 typically refers to the racemate . If your SAR (Structure-Activity Relationship) study requires a specific enantiomer, you must specify (R)-6-(pyrrolidin-3-yloxy)... or (S)-6-(pyrrolidin-3-yloxy)... explicitly. Most suppliers synthesize this from chiral 3-pyrrolidinol, so the cost for chiral pure material is approx. 2.5x that of the racemate.

Part 3: Supply Chain Landscape

The commercial availability of this compound is categorized into Stock (immediate) and Make-to-Order (2-4 weeks).

Primary Suppliers & Aggregators
  • ChemScene: Often holds stock of the racemate (1g – 5g scale).

  • CymitQuimica: European distributor with reliable lead times.

  • BLD Pharm: Major source for bulk quantities (up to 100g).

  • Enamine / WuXi AppTec: Preferred for custom chiral synthesis (high e.e. requirements).

Procurement Decision Matrix

Use the following logic to determine whether to buy or synthesize internally.

ProcurementLogic Start Requirement: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Quantity Quantity Needed? Start->Quantity Chirality Chiral Purity Required? Quantity->Chirality < 10g InHouse MAKE: Internal Synthesis (See Protocol Below) Quantity->InHouse > 10g (Cost Saving) Catalog BUY: Catalog Supplier (ChemScene/BLD) Chirality->Catalog Racemic Custom BUY: Custom Synthesis (Enamine/WuXi) Chirality->Custom Enantiopure (>98% ee) Custom->InHouse Lead time > 4 weeks

Figure 1: Procurement Decision Tree. Choosing between catalog purchase and internal synthesis depends on chirality and scale.

Part 4: Synthesis & Manufacturing (Internal Route)

If commercial stock is unavailable or cost-prohibitive, the synthesis is a straightforward SNAr (Nucleophilic Aromatic Substitution) reaction. This protocol is self-validating: the disappearance of the aryl chloride is easily monitored by LC-MS.

Reaction Scheme

Starting Materials:

  • 6-Chloronicotinonitrile (CAS: 33252-28-7) - Electrophile

  • 3-Pyrrolidinol (CAS: 3000-39-3) - Nucleophile (N-Boc protected version recommended to prevent polymerization)

Step-by-Step Protocol
  • Protection (Optional but Recommended): Use N-Boc-3-pyrrolidinol . If using free amine, regioselectivity issues (N-alkylation vs O-alkylation) may arise, though the O-alkylation is favored under specific anionic conditions.

    • Recommendation: Use 1-Boc-3-pyrrolidinol to guarantee O-alkylation.

  • Deprotonation:

    • Dissolve 1-Boc-3-pyrrolidinol (1.1 equiv) in anhydrous THF or DMF.

    • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Stir for 30 min until gas evolution ceases (Formation of Alkoxide).

  • Substitution (SNAr):

    • Add 6-Chloronicotinonitrile (1.0 equiv) to the reaction mixture.

    • Warm to Room Temperature (RT) or heat to 60°C if monitoring shows slow conversion.

    • Mechanism:[1][2] The alkoxide attacks C6, displacing chloride.

  • Deprotection (if Boc used):

    • Treat the intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane.

    • Neutralize with NaHCO₃ to obtain the free base title compound.

SynthesisPathway SM1 6-Chloronicotinonitrile (CAS 33252-28-7) Inter Intermediate: Boc-Protected Ether SM1->Inter SM2 1-Boc-3-pyrrolidinol SM2->Inter S_NAr Coupling Final Target: 6-(Pyrrolidin-3-yloxy) pyridine-3-carbonitrile Inter->Final Deprotection Reagent1 NaH, DMF 0°C to 60°C Reagent1->Inter Reagent2 TFA/DCM or HCl/Dioxane Reagent2->Final

Figure 2: Synthetic Pathway. The use of N-Boc protection ensures regioselectivity for the ether linkage.

Part 5: Quality Assurance & Validation

When receiving a commercial batch, "Trust but Verify" is the operating principle. Impurities in this scaffold often include:

  • Regioisomer: 6-(Pyrrolidin-1-yl)... (N-linked, if free amine was used).

  • Hydrolysis Product: 6-(Pyrrolidin-3-yloxy)nicotinamide (Nitrile hydrolysis).

Validation Protocol
Method Expected Signal Diagnostic Value
¹H-NMR (DMSO-d₆) δ 8.7 (d, 1H) : Pyridine C2-H δ 5.4 (m, 1H) : Chiral CH-O protonConfirms O-linkage. If N-linked, the CH proton shifts significantly upfield.
LC-MS [M+H]⁺ = 190.1 Mass confirmation. Look for +18 mass (208.1) indicating nitrile hydrolysis.
Chiral HPLC Split peaks on Chiralpak AD/OD columnsEssential if purchasing enantiopure material.

Part 6: Safety & Handling

  • Hazard Class: Irritant / Harmful.[3][4][5][6]

  • Nitrile Functionality: Metabolically stable, but strong acids/bases can hydrolyze it to the amide/acid. Avoid strong acidic workups unless intended.

  • Pyridine Ring: Potential for skin sensitization.[4]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood due to potential dust inhalation.

References

  • PubChem . (2025). Compound Summary: 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile.[7][8] National Library of Medicine. Retrieved from [Link]

  • Le, P. T., et al. (2012).[9] Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(15), 5098-5103.[9] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

This Application Note is designed for researchers and drug development scientists requiring a validated, high-purity synthetic route for 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile . This scaffold is a privileged pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists requiring a validated, high-purity synthetic route for 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile . This scaffold is a privileged pharmacophore in medicinal chemistry, often serving as a key fragment in kinase inhibitors and GPCR ligands.

Executive Summary & Application Scope

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CAS: Generic structure ref) represents a bifunctional building block containing a basic secondary amine and an electron-deficient pyridine ring. The ether linkage at the C6 position is synthetically constructed via Nucleophilic Aromatic Substitution (


), leveraging the activating nature of the C3-nitrile group.

This protocol details a two-step sequence:

  • Regioselective

    
     Coupling:  Reaction of N-Boc-3-hydroxypyrrolidine with 6-chloropyridine-3-carbonitrile.
    
  • Chemoselective Deprotection: Removal of the tert-butoxycarbonyl (Boc) group to yield the free amine.

Key Advantages of this Route:

  • Scalability: Validated for gram-scale preparation.

  • Purity: Avoids metal catalysis, reducing trace metal impurities.

  • Selectivity: Uses N-protection to prevent competitive

    
    -arylation.
    

Retrosynthetic Analysis & Pathway

The synthesis relies on the disconnection of the C(sp2)-O(sp3) ether bond. The high electrophilicity of the C6 position in 6-chloropyridine-3-carbonitrile allows for facile displacement by the alkoxide generated from 3-hydroxypyrrolidine.

Reaction Scheme Visualization

SynthesisRoute SM1 6-Chloropyridine-3-carbonitrile (Electrophile) INT Intermediate 1: N-Boc-Protected Ether SM1->INT Step 1: NaH, THF 0°C to RT (SnAr) SM2 N-Boc-3-hydroxypyrrolidine (Nucleophile) SM2->INT Step 1: NaH, THF 0°C to RT (SnAr) PROD Target Product: 6-(Pyrrolidin-3-yloxy) pyridine-3-carbonitrile INT->PROD Step 2: TFA, DCM Deprotection

Figure 1: Synthetic workflow from commercial starting materials to the final free amine.

Critical Process Parameters (Expertise & Logic)

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Base Selection Sodium Hydride (NaH)Generates a "naked" alkoxide anion, maximizing nucleophilicity for the

attack. Weaker bases (e.g.,

) may result in incomplete conversion or require excessive heating.
Temperature 0°C

RT
The nitrile group activates the ring significantly. Heating (>60°C) increases the risk of nitrile hydrolysis to the amide or acid.
Water Content Anhydrous (<0.1%)Water competes with the alcohol for the electrophile (forming the pyridone byproduct) and quenches the NaH.
Stoichiometry 1.1 eq. Alcohol / 1.0 eq. PyridineSlight excess of the nucleophile ensures complete consumption of the chlorinated starting material, which simplifies purification.

Detailed Experimental Protocols

Step 1: Preparation of tert-Butyl 3-((5-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Reagents:

  • N-Boc-3-hydroxypyrrolidine (1.1 equiv)

  • 6-Chloropyridine-3-carbonitrile (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Apparatus Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Alkoxide Formation:

    • Charge the flask with N-Boc-3-hydroxypyrrolidine (1.1 equiv) and anhydrous THF (concentration ~0.2 M).

    • Cool the solution to 0°C using an ice bath.

    • Carefully add NaH (1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Coupling Reaction:

    • Add 6-Chloropyridine-3-carbonitrile (1.0 equiv) as a solution in a minimum amount of THF dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Workup:

    • Quench the reaction carefully with saturated aqueous

      
       solution at 0°C.
      
    • Extract with Ethyl Acetate (3 x volumes).

    • Wash combined organics with water and brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to afford the protected intermediate as a white/off-white solid.

Step 2: Deprotection to 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

Reagents:

  • Intermediate from Step 1[2][3]

  • Trifluoroacetic Acid (TFA)[4]

  • Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve the Boc-protected intermediate in DCM (concentration ~0.1 M) in a RBF.

  • Acidolysis:

    • Cool to 0°C.

    • Add TFA dropwise (Ratio: 1:4 TFA:DCM v/v).

    • Allow to warm to RT and stir for 2 hours. Monitor for disappearance of starting material by LC-MS.

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture to remove excess TFA and DCM.

    • Redissolve the residue in DCM.

    • Critical Step: Wash with saturated aqueous

      
       or 1N NaOH until the aqueous layer is pH ~10. Note: This liberates the free amine from the TFA salt.
      
    • Extract the aqueous layer with DCM (3x) to capture the water-soluble amine.

    • Dry combined organics over

      
       and concentrate.[1]
      
  • Final Product: The title compound is obtained as a pale yellow oil or solid. If necessary, convert to the HCl salt for long-term storage stability.

Mechanism of Action (Signaling Pathway context)

While this guide focuses on synthesis, understanding the mechanism of the


 reaction is vital for troubleshooting.

SnArMechanism cluster_0 Step 1: Addition cluster_1 Step 2: Elimination SM Pyridine Electrophile MEIS Meisenheimer Complex (Resonance Stabilized) SM->MEIS Attack at C6 NUC Alkoxide Nucleophile NUC->MEIS PROD Ether Product MEIS->PROD Restoration of Aromaticity LG Chloride Leaving Group MEIS->LG

Figure 2:


 Addition-Elimination Mechanism. The C3-CN group stabilizes the negative charge in the Meisenheimer intermediate.

Analytical Validation (Self-Validating Data)

The following data ranges confirm the structural identity of the product.

Analytical MethodExpected Signal / ResultInterpretation
1H NMR (DMSO-d6)

8.7 (d, 1H), 8.1 (dd, 1H), 7.0 (d, 1H)
Pyridine aromatic protons. The doublet at 7.0 ppm confirms oxygen substitution at C6 (shielding effect).
1H NMR (DMSO-d6)

5.4 (m, 1H)
Methine proton at the chiral center (O-CH-CH2).
1H NMR (DMSO-d6)

2.8 - 3.2 (m, 4H)
Pyrrolidine ring protons (

adjacent to NH).
LC-MS (ESI+) [M+H]+ = 190.1Molecular ion peak corresponding to

.
IR Spectroscopy ~2225 cm⁻¹Characteristic sharp stretch for the Nitrile (C≡N) group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation of alcohol.Ensure NaH is fresh. Stir the alcohol/NaH mixture longer (30-45 min) before adding the pyridine.
Hydrolysis of Nitrile Reaction temperature too high or wet solvent.Keep reaction

25°C. Ensure strict anhydrous conditions.
Product trapped in Aqueous Free amine is highly polar.During workup, saturate the aqueous phase with NaCl (salting out) and use 10% MeOH in DCM for extraction.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Topic: General mechanism and activ
    • Source: Chemistry LibreTexts.
  • Boc Deprotection Protocols

    • Topic: Standard TFA/DCM deprotection methodologies for amines.
    • Source: Sigma-Aldrich (Merck).
  • Synthesis of Pyridine Ethers

    • Topic: Reactivity of 6-chloronicotinonitrile with alcohol nucleophiles.
    • Source: National Institutes of Health (NIH) / PubChem. "6-chloropyridine-3-carbonitrile Compound Summary."
  • Pyrrolidine Scaffold Utility

    • Topic: Importance of pyrrolidine ethers in drug discovery (e.g., kinase inhibitors).
    • Source: MDPI Molecules. "Pyrrolidine Derivatives: A Versatile Scaffold."[1]

Sources

Application

Application Notes and Protocols for the Stereoselective Synthesis of Chiral Pyrrolidine Intermediates

Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence is a testament to its unique conformational rigidity and its ability to present substituents in a well-defined three-dimensional space, which is critical for precise molecular recognition at biological targets. Chiral pyrrolidines, in particular, are of paramount importance, as the stereochemistry of the substituents often dictates the potency and selectivity of a drug candidate. Consequently, the development of robust and efficient methods for the stereoselective synthesis of chiral pyrrolidine intermediates is a key focus in the pharmaceutical industry and academic research.

This comprehensive guide provides an in-depth exploration of state-of-the-art methodologies for the stereoselective synthesis of chiral pyrrolidine intermediates. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and expert insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Strategic Approaches to Chiral Pyrrolidine Synthesis

The stereoselective construction of the pyrrolidine ring can be broadly categorized into several key strategies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

  • Chiral Pool Synthesis: This approach leverages readily available, enantiomerically pure starting materials, such as amino acids (e.g., L-proline, L-pyroglutamic acid) or tartaric acid, to construct the pyrrolidine ring.[1][3] This strategy is highly effective for accessing specific stereoisomers and often involves well-established chemical transformations.

  • Asymmetric Catalysis: The use of chiral catalysts, including both metal complexes and small organic molecules (organocatalysis), has revolutionized the synthesis of chiral pyrrolidines. These methods allow for the direct formation of enantiomerically enriched pyrrolidines from achiral or racemic starting materials, often with high atom economy.

  • Diastereoselective Synthesis: This strategy relies on the influence of existing stereocenters in the starting material or a chiral auxiliary to control the formation of new stereocenters during the cyclization process. This approach is particularly useful for the synthesis of polysubstituted pyrrolidines with defined relative stereochemistry.

  • Multicomponent Reactions: These reactions involve the simultaneous combination of three or more starting materials to form a complex product in a single step. Asymmetric multicomponent reactions have emerged as a powerful tool for the rapid and efficient synthesis of diverse and highly functionalized chiral pyrrolidines.

The following sections will provide detailed protocols and discussions for key examples within these strategic approaches.

I. Chiral Pool Synthesis: Leveraging Nature's Chirality

The use of naturally occurring chiral molecules as starting materials is a time-honored and reliable strategy for the synthesis of enantiomerically pure compounds. L-pyroglutamic acid, a derivative of L-glutamic acid, is a particularly versatile building block for the synthesis of substituted pyrrolidines.

Protocol 1: Synthesis of a Chiral cis-2,5-Disubstituted Pyrrolidine Organocatalyst from Methyl L-Pyroglutamate

This protocol outlines the synthesis of a chiral cis-2,5-disubstituted pyrrolidine, which can function as an effective organocatalyst for various asymmetric transformations. The key steps involve the stereocontrolled functionalization of methyl L-pyroglutamate.

Experimental Workflow:

G cluster_0 Synthesis of cis-2,5-Disubstituted Pyrrolidine A Methyl L-Pyroglutamate B Imide Formation (LiHMDS, CbzCl) A->B C Grignard Addition (BnO(CH2)3MgBr) B->C D Ketone Reduction (BF3·OEt2, Ph3SiH) C->D E Ester to Diphenylmethanol (PhMgBr) D->E F Final Organocatalyst E->F G cluster_1 Domino Michael/Mannich Reaction A α,β-Unsaturated Ketone D Enamine Formation A->D B Amino-ester E Michael Addition B->E C Secondary Amine Catalyst C->D D->E F Iminium Ion Formation E->F G Intramolecular Mannich Reaction F->G H Chiral Pyrrolidine G->H G cluster_2 Diastereoselective Multicomponent Reaction A Optically Active Phenyldihydrofuran D Intermediate Complex A->D B N-Tosyl Imino Ester B->D C TiCl4 C->D F Nucleophilic Addition & Cyclization D->F E Allyltrimethylsilane E->F G Diastereomerically Enriched Pyrrolidine F->G G cluster_3 Ag(I)-Catalyzed [3+2] Cycloaddition A Aldehyde + Chiral Glycyl Sultam C [Ag(I)-Azomethine Ylide] Complex A->C B Ag(I) Catalyst B->C E [3+2] Cycloaddition C->E D Electron-Deficient Alkene D->E F Chiral Pyrrolidine E->F G Catalyst Regeneration E->G G->B

Sources

Method

Application Note: A Systematic Approach to the Development of a Stability-Indicating Reversed-Phase HPLC Method for 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

Abstract This document provides a comprehensive guide for the development of a robust, stability-indicating analytical High-Performance Liquid Chromatography (HPLC) method for 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitril...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of a robust, stability-indicating analytical High-Performance Liquid Chromatography (HPLC) method for 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile. This molecule, featuring both a basic pyridine ring and a more basic pyrrolidine moiety, presents unique challenges in achieving optimal chromatographic performance. This guide follows a logical, science-driven approach, beginning with an in-depth analysis of the analyte's physicochemical properties to inform initial decisions. We then detail a systematic protocol for method development, optimization, and system suitability, grounded in established principles and regulatory expectations outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2]

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's chemical properties is paramount to developing a logical and efficient HPLC method. 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile is a polar molecule with distinct basic centers that dictate its behavior in a chromatographic system.

Chemical Structure:

Figure 1. Structure of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile.

Physicochemical Properties:

The key to controlling the retention and peak shape of this analyte lies in understanding its acid-base chemistry. The molecule possesses two nitrogen atoms capable of protonation: the pyridine nitrogen and the secondary amine within the pyrrolidine ring.

  • Pyrrolidine Nitrogen: As a cyclic secondary amine, this group is strongly basic, with a conjugate acid pKa estimated to be around 11.3.[3]

  • Pyridine Nitrogen: The pyridine ring nitrogen is significantly less basic due to the sp² hybridization and aromaticity, with a pKa of approximately 5.2.[4][5]

This dual-basic nature means the analyte's overall charge and hydrophobicity are highly dependent on the mobile phase pH.

dot

G cluster_low_ph Low pH (e.g., pH < 3) cluster_mid_ph Mid pH (e.g., pH 7) cluster_high_ph High pH (e.g., pH > 12) low_ph_node Analyte is Dicationic (++) Both Nitrogens Protonated Highly Polar Good Water Solubility mid_ph_node Analyte is Monocationic (+) Pyrrolidine Protonated Pyridine Neutral Polar low_ph_node->mid_ph_node Increase pH high_ph_node Analyte is Neutral (0) Both Nitrogens Deprotonated Least Polar More Hydrophobic mid_ph_node->high_ph_node Increase pH

Caption: Analyte protonation states at different pH values.

PropertyValue / Characteristic
Molecular Formula C₁₀H₁₁N₃O
Monoisotopic Mass 189.09 g/mol [6]
Predicted XlogP 0.6[6]
pKa (Conjugate Acids) ~5.2 (Pyridine), ~11.3 (Pyrrolidine)[3][4][5]
UV Chromophore Pyridine ring conjugated with a nitrile group. Expect strong UV absorbance. Pyridine itself shows a maximum at ~254 nm.[7]
Expected Polarity High. The molecule is polar and will likely require specific strategies for retention in reversed-phase chromatography.[8][9]
Method Development Strategy: A Rationale-Driven Approach

Based on the analyte's properties, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the logical starting point, as it is a versatile and widely used technique in the pharmaceutical industry.[10][11] The primary challenge will be achieving adequate retention and symmetrical peak shape for this polar, basic compound.[8]

2.1. Column Selection: Managing Polarity

Standard C18 (L1) columns are the workhorse of RP-HPLC but can exhibit poor retention for highly polar compounds.[8]

  • Initial Choice: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a suitable starting point for initial screening.

  • Alternative/Optimized Choice: If retention is insufficient, a polar-embedded or polar-endcapped phase is recommended. These columns contain polar functional groups near the silica surface that help retain polar analytes and reduce peak tailing caused by interactions with residual silanols.[9]

2.2. Mobile Phase Optimization: The Key to Control

The mobile phase composition, particularly its pH, is the most critical factor for success.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for its lower viscosity and lower UV cutoff wavelength, which is advantageous for detecting compounds at low wavelengths.[10]

  • Aqueous Phase and pH Control: To ensure reproducible retention times and symmetrical peaks for a basic analyte, the mobile phase must be buffered.

    • Low pH (Recommended Starting Point): Adjusting the aqueous mobile phase to a pH between 2.5 and 3.5 with an acid like formic acid (0.1%) is the most robust starting strategy. At this pH, both basic centers are fully protonated, leading to a consistent charge state. This minimizes peak tailing from silanol interactions and often provides sufficient retention on modern C18 columns.

    • High pH (Alternative Strategy): A high pH (e.g., pH 10-11) using a buffer like ammonium carbonate can be employed to analyze the compound in its neutral, more hydrophobic state. This significantly increases retention. Crucially, this approach requires a specialized pH-stable column (e.g., hybrid-silica or polymer-based).

2.3. Detector Wavelength (λ) Selection

The conjugated pyridine-carbonitrile system is an excellent chromophore.

  • Protocol: Dissolve a small amount of the analyte in the initial mobile phase and perform a UV-Vis scan from 200 to 400 nm using a diode array detector (DAD) or a UV-Vis spectrophotometer.

  • Expected Result: A distinct absorbance maximum (λmax) is expected. While pyridine's λmax is around 254 nm, the extended conjugation in the target molecule may shift this.[7][12] Selecting the λmax for detection ensures the highest sensitivity for both the main component and any potential impurities.

Detailed Analytical Protocol

This section provides a step-by-step protocol for establishing the initial method and performing system suitability tests.

3.1. Required Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a DAD or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade water, and Formic acid (~99%).

  • Standard: Analytical reference standard of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile.

3.2. Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is a good starting point.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution as needed to a final concentration suitable for analysis (e.g., 10 µg/mL).

3.3. Initial Chromatographic Conditions

The following table outlines a robust set of starting conditions for method development.

ParameterRecommended Setting
Column C18 (L1), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 5% to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at determined λmax (start with 254 nm if unknown)
Injection Volume 5 µL
3.4. System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is done by making five or six replicate injections of the working standard solution. The acceptance criteria should be based on established guidelines such as USP <621>.[13][14]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing indicates undesirable secondary interactions.
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
Relative StandardDeviation (%RSD) %RSD of peak area and retention time for replicate injections should be ≤ 2.0%.[15]Demonstrates the precision and reproducibility of the system.
Workflow for Method Optimization

Once initial conditions are established, the method can be optimized to improve resolution, reduce run time, and ensure robustness.

dot

G start Establish Initial Conditions (Low pH, C18, Gradient) check_retention Is Retention Factor (k') between 2 and 10? start->check_retention adjust_gradient Adjust Gradient Slope (Steeper for faster elution, shallower for more resolution) check_retention->adjust_gradient No (k' too high/low) change_column Switch to Polar-Embedded or High-pH Column check_retention->change_column No (k' < 1, no retention) check_peak_shape Is Tailing Factor (T) ≤ 1.5? check_retention->check_peak_shape Yes adjust_gradient->check_retention change_column->start fine_tune_ph Fine-tune pH or Acid Modifier Conc. check_peak_shape->fine_tune_ph No check_resolution Is Resolution (Rs) > 2 for all peaks? check_peak_shape->check_resolution Yes fine_tune_ph->check_peak_shape check_resolution->adjust_gradient No optimize_flow_temp Optimize Flow Rate & Column Temperature (for efficiency/speed) check_resolution->optimize_flow_temp Yes final_method Final Method Achieved optimize_flow_temp->final_method

Caption: Systematic workflow for HPLC method optimization.

4.1. Troubleshooting Common Issues
ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silica silanols; inappropriate mobile phase pH.Ensure mobile phase pH is at least 2 units below the pKa of the pyridine (~pH < 3.2). Use a high-purity, end-capped column.
Poor Retention Analyte is too polar for the current conditions.Decrease the initial percentage of organic modifier (e.g., start at 2% ACN). Switch to a polar-embedded column. Consider a high-pH method.
Split Peaks Column void or contamination; sample solvent is too strong.Ensure the sample is dissolved in a solvent equal to or weaker than the initial mobile phase. Flush or replace the column.
Variable Retention Times Insufficient column equilibration; unstable column temperature; pH drift.Ensure the column is equilibrated for at least 10 column volumes. Use a column thermostat. Ensure the mobile phase is well-buffered.
4.2. Method Robustness

Once the final method is established, its robustness should be evaluated by making small, deliberate changes to the method parameters to assess the impact on the results. This is a key component of method validation as described in ICH Q2(R1).[2][16][17] Parameters to investigate include:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 10%)

  • Organic content in the mobile phase (± 2% absolute)

The system suitability criteria must be met under all varied conditions for the method to be considered robust.

Conclusion

The development of a reliable HPLC method for 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile is readily achievable through a systematic process rooted in the analyte's fundamental physicochemical properties. By carefully controlling the mobile phase pH to maintain a consistent protonation state, utilizing a suitable reversed-phase column, and systematically optimizing chromatographic parameters, a robust, specific, and precise method can be developed. This approach not only ensures high-quality analytical data but also aligns with the principles of Quality by Design (QbD) and meets global regulatory expectations for analytical procedure development.[12]

References
  • United States Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. Published June 28, 2017. Available from: [Link]

  • USP-NF. 〈621〉 Chromatography. Published November 1, 2023. Available from: [Link]

  • United States Pharmacopeia. General Chapter, 〈621〉 Chromatography. USP-NF (2021). Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Published June 18, 2025. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Published September 16, 2024. Available from: [Link]

  • Wikipedia. Reversed-phase chromatography. Available from: [Link]

  • SIELC Technologies. Polar Compounds. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine. Available from: [Link]

  • Al-Shehri, M.M., Salah, N., Al-Omair, M.A. et al. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Sci Rep 15, 4152 (2025). Available from: [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Published August 1, 1980. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Published June 2021. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Published April 24, 2024. Available from: [Link]

  • ResearchGate. ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. Published August 2025. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025. Available from: [Link]

  • PubChem. 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile. Available from: [Link]

  • U.S. Environmental Protection Agency. 6-(Thiophen-3-yl)pyridine-3-carbonitrile Properties. Available from: [Link]

  • MedCrave. Quantitative determination by UV spectroscopy, structural characterization evaluation by Fourier Transform Infrared Spectroscopy. Published August 14, 2023. Available from: [Link]

  • PubChem. 6-(pyrrolidin-1-yl)pyridine-3-carbonitrile. Available from: [Link]

  • National Center for Biotechnology Information. 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • Hasan, M.B., Rahman, M.J., Das, R. et al. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discov Chem 2, 70 (2025). Available from: [Link]

  • ResearchGate. (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Published April 7, 2025. Available from: [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. Available from: [Link]

  • Wikipedia. 4-Pyrrolidinylpyridine. Available from: [Link]

  • PubChem. 6-[(3S,4R)-3,4-bis(oxidanyl)pyrrolidin-1-yl]-2-[(3S)-3-methyl-3-oxidanyl-pyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carbonitrile. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

  • pKa Data Compiled by R. Williams. Available from: [Link]

  • Eur. J. Org. Chem. 2017, 4475–4489. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Available from: [Link]

  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Available from: [Link]

  • NIST. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. Available from: [Link]

Sources

Application

Application of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile in Kinase Inhibitor Screening

[1] Introduction: The Privileged Scaffold Strategy In modern kinase drug discovery, 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile represents a high-value "privileged scaffold" or intermediate.[1][2] Unlike fully optimize...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Privileged Scaffold Strategy

In modern kinase drug discovery, 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile represents a high-value "privileged scaffold" or intermediate.[1][2] Unlike fully optimized clinical candidates, this molecule serves as a versatile chemical probe and building block .[1][2] Its utility lies in its dual-functionality:

  • Hinge-Binding Core: The pyridine-3-carbonitrile motif is a proven pharmacophore that mimics the adenine ring of ATP, capable of forming critical hydrogen bonds with the kinase hinge region.[1][2]

  • Solvent-Exposed Vector: The pyrrolidin-3-yloxy moiety acts as a solubilizing tether that extends towards the solvent front, providing a handle (the secondary amine) for rapid diversification into a library of potent inhibitors.[1][2]

This guide details the protocols for applying this compound in Fragment-Based Drug Discovery (FBDD) , High-Throughput Screening (HTS) , and Hit-to-Lead Optimization .[1][2]

Mechanism of Action & Structural Logic[1]

Understanding the binding mode is prerequisite to designing effective screening protocols.[1]

Structural Pharmacophore Analysis[1][2]
  • Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge region.[1][2]

  • C-3 Nitrile (-CN): A compact, electron-withdrawing group that can form orthogonal interactions (e.g., with gatekeeper residues) or simply fill a small hydrophobic pocket while increasing the acidity of the ring protons.[1][2]

  • Pyrrolidine Ether: The ether linkage provides rotational freedom, allowing the pyrrolidine ring to adopt a conformation that minimizes steric clash.[1][2] The secondary amine is the "growth vector" for attaching distinct "tail" groups to probe the solvent-exposed region of the kinase.[1][2]

Visualization: Hypothetical Binding Mode

The following diagram illustrates how this scaffold typically orients within the ATP-binding pocket of a generic kinase (e.g., EGFR, PIM1, or ALK).[1][2]

BindingMode Hinge Kinase Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Solvent Solvent Front (Water Interface) Pyridine Pyridine Ring (Core Scaffold) Pyridine->Hinge H-Bond Acceptor Nitrile 3-CN Group (Electronic Modulation) Pyridine->Nitrile Pyrrolidine Pyrrolidine NH (Growth Vector) Pyridine->Pyrrolidine Ether Linker Nitrile->Gatekeeper Van der Waals / Dipole Pyrrolidine->Solvent Solubilizing / H-Bond Donor

Caption: Structural mapping of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile within a generic kinase ATP pocket.

Protocol 1: High-Throughput Screening (HTS) Preparation[1]

This protocol outlines the preparation of the compound for use in biochemical kinase panels (e.g., ADP-Glo™ or TR-FRET).[1]

Materials
  • Compound: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CAS 1250163-28-0).[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), >99.9% purity.[1][2]

  • Storage: -20°C or -80°C, desiccated.

Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 2.02 mg of the compound (MW ≈ 202.23 g/mol ).[1]

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until fully dissolved.[1]

    • Note: The pyrrolidine amine makes this compound moderately basic; ensure DMSO is not acidic.[1][2]

  • Aliquoting: Dispense into 50 µL aliquots in amber polypropylene tubes to avoid freeze-thaw cycles.

  • QC: Verify concentration via LC-MS (UV 254 nm) before screening.

Serial Dilution for IC50 Determination

For a 10-point dose-response curve starting at 100 µM:

  • Start: Dispense 10 µL of 10 mM stock into well A1 of a 384-well source plate.

  • Diluent: Add 20 µL of DMSO to wells A2–A10.

  • Transfer: Transfer 10 µL from A1 to A2, mix. Repeat to A10.

  • Result: 3-fold serial dilution series (10 mM down to ~0.5 µM in 100% DMSO).

  • Intermediate Plate: Transfer 1 µL of this series to the assay plate containing 49 µL of kinase buffer (reducing DMSO to 2%).

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the inhibitory potency (IC50) of the scaffold against a target kinase (e.g., PIM1 or EGFR).

Assay Principle

The ADP-Glo™ Kinase Assay (Promega) quantifies the amount of ADP produced during the kinase reaction.[1][2] Unconsumed ATP is depleted, and ADP is converted to ATP, which is then measured via a luciferase/luciferin reaction.[1][2]

Reagents
  • Kinase: Recombinant Human PIM1 (0.2 ng/µL final).[1]

  • Substrate: S6 Peptide (50 µM final).

  • ATP: Ultrapure ATP (10 µM final, approx. Km).[1][2][3][4]

  • Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step Workflow
  • Compound Addition: Add 2.5 µL of diluted compound (from Protocol 3.3, intermediate plate) to a white 384-well plate (OptiPlate).

  • Enzyme Addition: Add 2.5 µL of Kinase solution. Incubate for 10 min at RT to allow compound-enzyme equilibration.

  • Reaction Start: Add 5 µL of ATP/Substrate mix.

    • Final Volume: 10 µL.

    • Final DMSO: 1%.[1][2]

  • Incubation: Shake for 1 min, then incubate for 60 min at RT.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1][2] Incubate 40 min.

  • Detection Reagent: Add 20 µL of Kinase Detection Reagent. Incubate 30 min.

  • Measurement: Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).[1][2]

Data Analysis

Calculate % Inhibition using the following formula:


[1][2]
  • RLU_max: DMSO control (Enzyme + Substrate).

  • RLU_min: No Enzyme control.

Protocol 3: Library Synthesis (Hit-to-Lead)[1][2]

If the scaffold shows weak activity (e.g., IC50 > 1 µM), the pyrrolidine nitrogen must be derivatized to reach the "solvent front" or specific hydrophobic pockets.[1][2]

Reaction: Reductive Amination (Parallel Synthesis compatible).[1]

  • Array: Place 0.05 mmol of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile in each well of a 96-well deep block.

  • Aldehydes: Add 0.055 mmol of diverse aldehydes (e.g., benzaldehydes, heteroaryl aldehydes) to each well.

  • Solvent: Add 0.5 mL of DCE (Dichloroethane) containing 1% Acetic Acid.

  • Reductant: Add 0.07 mmol of STAB (Sodium Triacetoxyborohydride).

  • Incubation: Shake at RT for 16 hours.

  • Workup: Quench with sat. NaHCO3, extract with DCM, and concentrate.[1][2]

  • Outcome: A library of N-substituted derivatives ready for Protocol 2.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_screen Screening Phase cluster_opt Optimization Phase Start Start: Scaffold (CAS 1250163-28-0) Stock 10 mM DMSO Stock Start->Stock QC LC-MS Purity Check Stock->QC Assay Biochemical Assay (ADP-Glo / TR-FRET) QC->Assay Direct Screen Deriv Library Synthesis (Reductive Amination) QC->Deriv Library Gen Data IC50 Calculation Assay->Data Retest SAR Analysis Data->Retest Hit Validation Deriv->Assay

Caption: Integrated workflow from scaffold preparation to library screening and data analysis.

References

  • PubChem Compound Summary. (2025). 6-{[(pyrrolidin-3-yl)methyl]amino}pyridine-3-carbonitrile hydrochloride.[1] National Center for Biotechnology Information.[1] Link[1][2]

  • El-Hadi, S. R., et al. (2025).[1][5][4] Unravelling the potency of the pyridine-3-carbonitrile scaffold as PIM-1 kinase inhibitors. ResearchGate. Link

  • BenchChem Technical Guide. (2025). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry. BenchChem. Link[1]

  • Cayman Chemical. (2025).[1] Kinase Screening Library and Scaffold Resources. Cayman Chemical.[1] Link

  • Promega Corporation. (2024).[1] ADP-Glo™ Kinase Assay Technical Manual. Promega. Link

Sources

Method

Application Note: Cellular Profiling of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

This Application Note and Protocol guide details the cellular evaluation of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile , a privileged scaffold structurally aligned with allosteric inhibitors of Acetyl-CoA Carboxylase...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the cellular evaluation of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile , a privileged scaffold structurally aligned with allosteric inhibitors of Acetyl-CoA Carboxylase (ACC) .

Based on its chemical structure (nicotinonitrile core linked to a pyrrolidine ether), this compound acts as a pharmacophore mimic for the "ND-630" (Firsocostat) class of ACC inhibitors. The protocols below focus on quantifying its efficacy in inhibiting De Novo Lipogenesis (DNL) and modulating Malonyl-CoA levels in metabolically active cells.

Target Class: Acetyl-CoA Carboxylase (ACC1/ACC2) Inhibitor Primary Application: Metabolic Disease (NASH/NAFLD) & Oncology (Fatty Acid Synthesis Inhibition) Assay Type: Functional Cell-Based Assay (Lipid Biosynthesis & Target Engagement)

Introduction & Mechanism of Action

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile represents a core scaffold in the design of allosteric ACC inhibitors. Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in fatty acid synthesis, catalyzing the carboxylation of Acetyl-CoA to Malonyl-CoA.[1]

  • Mechanism: The nicotinonitrile moiety typically interacts with the carboxyltransferase (CT) domain of ACC, while the pyrrolidine ether provides solubility and hydrophobic pocket engagement.

  • Biological Readout: Inhibition of ACC leads to a rapid decrease in cellular Malonyl-CoA and a subsequent blockade of De Novo Lipogenesis (DNL) . In cancer cells (e.g., A549, HepG2), this induces metabolic stress and suppresses proliferation.

Experimental Design Strategy

To validate the bioactivity of this compound, a dual-assay approach is recommended:

  • Functional DNL Assay: Direct measurement of fatty acid synthesis using radiolabeled acetate (

    
    C-Acetate). This is the "Gold Standard" for ACC inhibition.
    
  • Biomarker Quantification: Measurement of intracellular Malonyl-CoA levels via ELISA or LC-MS/MS to confirm target engagement.

Cell Line Selection
  • HepG2 (Human Hepatocarcinoma): High basal rate of DNL; ideal for mimicking liver metabolism (NASH models).

  • A549 (NSCLC): ACC-dependent cancer model; ideal for oncology profiling.

Visual Workflow & Pathway Analysis

ACC_Pathway cluster_effect Compound Effect AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC ACC1/2 Enzyme ACC->MalonylCoA Catalyzes Compound 6-(Pyrrolidin-3-yloxy) pyridine-3-carbonitrile Compound->ACC Inhibits Palmitate Palmitate (De Novo Lipids) MalonylCoA->Palmitate Synthesis (DNL) CPT1 CPT-1 (Mitochondrial Entry) MalonylCoA->CPT1 Blocks FAS Fatty Acid Synthase (FASN) BetaOx Beta-Oxidation CPT1->BetaOx Enables

Figure 1: Mechanism of Action. The compound inhibits ACC, blocking the conversion of Acetyl-CoA to Malonyl-CoA, thereby halting lipid synthesis and relieving the suppression of Beta-Oxidation.

Protocol A: C-Acetate De Novo Lipogenesis (DNL) Assay

Objective: Quantify the inhibition of lipid synthesis in HepG2 cells.

Materials Required
  • Compound: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (10 mM stock in DMSO).

  • Tracer: Sodium [1-

    
    C]-Acetate (Specific Activity ~50-60 mCi/mmol).
    
  • Cell Line: HepG2 (ATCC HB-8065).

  • Reagents: PBS, 0.1 N NaOH, Petroleum Ether, Liquid Scintillation Cocktail.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HepG2 cells at

      
       cells/well in a 96-well Cytostar-T plate or standard tissue culture plate.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       in DMEM + 10% FBS.
      
  • Compound Treatment:

    • Prepare a serial dilution of the compound (e.g., 10

      
      M to 1 nM) in fresh culture medium (max DMSO 0.1%).
      
    • Remove old media and add 90

      
      L of compound-containing media.
      
    • Incubate for 1 hour (pre-treatment phase).

  • Tracer Addition:

    • Add 10

      
      L of medium containing 0.5 
      
      
      
      Ci of
      
      
      C-Acetate to each well.
    • Incubate for 4–6 hours at 37°C.

  • Lipid Extraction (Saponification Method):

    • Aspirate media and wash cells

      
       with ice-cold PBS.
      
    • Add 50

      
      L of 0.1 N NaOH  to lyse cells and saponify lipids. Incubate at 60°C for 1 hour.
      
    • Acidify with 20

      
      L of 1 M H
      
      
      
      SO
      
      
      .
    • Add 150

      
      L of Petroleum Ether  (or Hexane). Shake vigorously for 10 minutes.
      
    • Critical Step: The radiolabeled lipids partition into the organic (top) phase; unreacted acetate remains in the aqueous phase.

  • Quantification:

    • Transfer 100

      
      L of the organic phase to a scintillation vial containing 3 mL scintillation fluid.
      
    • Measure CPM (Counts Per Minute) using a Beta Counter (e.g., PerkinElmer MicroBeta).

  • Data Analysis:

    • Normalize CPM to vehicle control (DMSO = 100% Activity).

    • Calculate IC

      
       using a 4-parameter logistic regression.
      
Protocol B: Malonyl-CoA ELISA (Non-Radioactive Alternative)

Objective: Measure the direct product of ACC activity to verify target engagement.

Materials
  • Kit: Human Malonyl-CoA ELISA Kit (e.g., MyBioSource or similar competitive ELISA).

  • Lysis Buffer: PBS + 1% Triton X-100 + Phosphatase/Protease Inhibitors.

Step-by-Step Methodology
  • Treatment:

    • Seed and treat HepG2 cells with the compound (10

      
      M top dose) for 2 hours . Short incubation is sufficient for metabolic substrate changes.
      
  • Lysis:

    • Wash cells with cold PBS.

    • Lyse cells on ice. Centrifuge at 10,000

      
       g for 5 minutes to clear debris.
      
    • Collect supernatant.

  • ELISA Assay:

    • Add 50

      
      L of lysate to the antibody-coated plate.
      
    • Add 50

      
      L of Biotinylated Malonyl-CoA Spike (Competitor).
      
    • Incubate 1 hour at 37°C.

    • Wash

      
      .[2] Add Avidin-HRP.
      
    • Add TMB Substrate and stop reaction with H

      
      SO
      
      
      
      .
  • Interpretation:

    • Inverse Relationship: Since this is a competitive ELISA, higher absorbance (OD) means lower Malonyl-CoA in the sample.

    • Result: Effective ACC inhibition should result in a significant decrease in Malonyl-CoA concentration compared to DMSO control.

Data Presentation & Expected Results

Table 1: Expected Profile of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

ParameterAssayExpected Outcome (If Potent)
IC

(Potency)

C-Acetate DNL
< 100 nM (High Potency) to 1

M
Target Engagement Malonyl-CoA ELISA> 50% reduction in cellular Malonyl-CoA
Cytotoxicity CellTiter-Glo (72h)IC

> 10

M (Should be non-toxic at effective dose)
Selectivity Beta-Oxidation (Seahorse)Increase in Oxygen Consumption Rate (OCR)

Troubleshooting Tips:

  • Solubility: The pyrrolidine amine may require acidification for water solubility, but the free base is soluble in DMSO. Ensure final DMSO < 0.5% to avoid modulating metabolic enzymes.

  • Stereochemistry: If using a racemic mixture, potency may be 50% lower than the pure enantiomer (typically the (R)-pyrrolidine is preferred in similar scaffolds).

References
  • Harriman, G., et al. (2016). "Acetyl-CoA carboxylase inhibition by ND-630 modulates hepatic fatty acid synthesis and insulin sensitivity in models of NAFLD." Proceedings of the National Academy of Sciences, 113(13), E1796-E1805. Link

  • Svensson, R. U., et al. (2016). "Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models." Nature Medicine, 22, 1108–1119. Link

  • Griffith, D. A., et al. (2014). "Discovery of preclinical candidates for the treatment of nonalcoholic steatohepatitis (NASH): Acetyl-CoA carboxylase inhibitors." Journal of Medicinal Chemistry, 57(24), 10512–10526. Link

  • PubChem Compound Summary. (2025). "6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile." National Center for Biotechnology Information. Link

Sources

Application

Protocol for characterizing the binding kinetics of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

Executive Summary This guide details the protocol for determining the binding kinetics ( , ) and residence time ( ) of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (referred to herein as Compound A ).[1][2] Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for determining the binding kinetics (


, 

) and residence time (

) of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (referred to herein as Compound A ).[1][2]

Structurally, Compound A features a pyridine-3-carbonitrile "head" and a pyrrolidine "tail" linked via an ether oxygen.[1][2] This scaffold is characteristic of ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) , specifically


 or 

subtypes.[2] Given its low molecular weight (MW

189.2 Da) and basicity, this protocol prioritizes Surface Plasmon Resonance (SPR) for high-resolution kinetics, supported by Radioligand Competition Kinetics for pharmacological validation.[1][2]

Why Kinetics Matter: While affinity (


) measures binding strength at equilibrium, Residence Time (

) correlates more strongly with in vivo efficacy for nAChR agonists, as prolonged receptor occupancy can drive conformational changes (desensitization vs. activation) distinct from transient binding.[1][2][3]

Primary Methodology: Surface Plasmon Resonance (SPR)

Objective: Real-time measurement of association (


) and dissociation (

) rates.[1][2][4] Challenge: The low mass of Compound A requires high surface density of the target protein to generate sufficient Refractive Index (RI) change.
Materials & Reagents[1][2]
  • Instrument: Biacore 8K, T200, or equivalent high-sensitivity SPR system.

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran) or SA (Streptavidin) if using biotinylated target.[1][2]

  • Target Protein: Purified Acetylcholine Binding Protein (AChBP) or solubilized nAChR ECD (Extracellular Domain).[1][2]

  • Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).[1][2]

  • Solvent: 100% DMSO (molecular biology grade).[1][2]

Experimental Workflow
Step 1: Ligand Preparation (The Target Protein)[2]
  • Immobilization: Target protein is immobilized on the "Active" flow cell (Fc2). Fc1 serves as the reference.

  • Target Density (

    
    ):  Calculate required immobilization level using the formula:
    
    
    
    
    [1][2]
    • Where

      
       is the stoichiometric ratio (usually 1).
      
    • Target

      
      : For a 189 Da analyte, aim for a theoretical 
      
      
      
      of 30–50 RU.[2] This requires immobilizing ~8,000–10,000 RU of a ~50 kDa protein.[1]
Step 2: Solvent Correction

Compound A is likely stored in DMSO.[1][2] SPR is sensitive to bulk refractive index changes caused by DMSO mismatches.[1][2]

  • Prepare a Solvent Correction Cycle ranging from 4.5% to 5.8% DMSO (if assay is at 5%).[1][2]

  • Use the instrument's "Solvent Correction" algorithm to normalize the signal.

Step 3: Kinetic Titration (Single-Cycle Kinetics)

Single-Cycle Kinetics (SCK) is preferred to avoid aggressive regeneration steps that might damage the receptor.[1][2]

  • Conditioning: 3 startup cycles with buffer.

  • Concentration Series: Prepare 5 concentrations of Compound A (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 nM) in Running Buffer + DMSO.

  • Injection: Inject sequentially from lowest to highest concentration without regeneration in between.

  • Dissociation: Allow a long dissociation phase (600s) only after the final high-concentration injection.

SPR Logic Diagram

SPR_Workflow cluster_cycle Single Cycle Kinetics (SCK) Start Start: Chip Docking Immob Immobilize Target (Target: ~10,000 RU) Start->Immob Solvent Solvent Correction (DMSO 4.5% - 5.8%) Immob->Solvent Startup Startup Cycles (Equilibrate System) Solvent->Startup Inj1 Inject Conc 1 (Low) Startup->Inj1 Inj2 Inject Conc 2 Inj1->Inj2 Inj3 Inject Conc 3 Inj2->Inj3 Inj4 Inject Conc 4 Inj3->Inj4 Inj5 Inject Conc 5 (High) Inj4->Inj5 Dissoc Long Dissociation (>600s) Inj5->Dissoc Analysis Fit to 1:1 Binding Model Dissoc->Analysis

Figure 1: Single-Cycle Kinetics workflow optimized for low-molecular-weight ligands to minimize regeneration stress.

Orthogonal Methodology: Radioligand Competition Kinetics

Objective: Validate SPR data in a more physiological membrane environment using the Motulsky-Mahan method. Why: SPR uses purified protein; radioligand binding uses membrane fractions, accounting for lipid bilayer influence.

Experimental Setup
  • Tracer: Use a known high-affinity radioligand (e.g.,

    
    -Epibatidine or 
    
    
    
    -Nicotine).[1][2]
  • Receptor Source: Membrane fractions from HEK293 cells stably expressing human

    
     nAChR.[1][2]
    
  • Protocol:

    • Add radioligand (fixed concentration, e.g.,

      
      ) to all wells.[1][2]
      
    • Add Compound A (competitor) at 3 different concentrations (e.g.,

      
      , 
      
      
      
      ,
      
      
      ).[1][2]
    • Measure specific binding at multiple time points (0.5 min to 120 min).

Data Analysis (Motulsky-Mahan Model)

Do not use standard association decay.[1][2] Use the "Kinetics of Competitive Binding" equation. This model assumes the unlabeled ligand (Compound A) and radioligand compete for the same site.

Key Output: The curve fit determines


 (Association of Compound A) and 

(Dissociation of Compound A).[1][2]

[1][2]

Data Presentation & Reporting

Summarize the kinetic parameters in the following format. A discrepancy of >5-fold between SPR and Radioligand binding suggests conformational selection or lipid dependency.

Table 1: Kinetic Parameter Report Template
ParameterSymbolUnitDescriptionTarget Value (High Affinity)
Association Rate

(or

)

How fast the drug binds.

Dissociation Rate

(or

)

How fast the drug leaves.[1][2][3]

Equilibrium Constant


Affinity (

).[1][2]

nM
Residence Time


Duration of occupancy (

).[1][2]

min
Half-life


Time for 50% complex decay (

).[1][2]

min
Kinetic Modeling Logic

Kinetic_Logic Input Raw Sensorgram Data Check Check Mass Transport (Is $k_{on}$ > $10^7$?) Input->Check Model1 1:1 Langmuir Model (Standard) Check->Model1 No Model3 Mass Transport Limited Check->Model3 Yes (Flow rate dependent) Model2 Two-State Reaction (Conformational Change) Model1->Model2 Poor Fit (Residuals non-random) Output Report $k_{on}, k_{off}, tau$ Model1->Output Model2->Output Model3->Output

Figure 2: Decision tree for selecting the correct kinetic model. For small molecules like Compound A, Mass Transport limitation is a common artifact that must be ruled out.

Troubleshooting & Critical Factors

The "Square Wave" Phenomenon

If the SPR sensorgram looks like a square wave (instant on, instant off), the kinetics are too fast for the instrument to resolve (


).[2]
  • Solution: Perform Equilibrium Analysis (Steady State Affinity) instead of Kinetic Analysis. Plot

    
     vs. Concentration to find 
    
    
    
    .[1][2]
Non-Specific Binding (NSB)

Compound A contains a secondary amine (pyrrolidine).[1][2] At pH 7.4, it is positively charged and may stick to the negatively charged Carboxymethyl dextran matrix.

  • Diagnosis: Signal appears in the Reference Channel (Fc1).

  • Remedy: Increase salt concentration in running buffer (to 300 mM NaCl) or switch to a PEG-coated sensor chip (e.g., Cytiva Series S Sensor Chip PEG) to reduce electrostatic interference.[1][2]

References

  • Copeland, R. A. (2016).[1][2] The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. Link[1][2]

  • Motulsky, H. J., & Mahan, L. C. (1984).[2] The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular Pharmacology. Link

  • Cytiva (Biacore). Sensor Surface Handbook. (Detailed guide on chip selection for small molecules). Link

  • Cannon, M. J., et al. (2012).[1][2] Optical biosensors for small molecule drug discovery. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Method

Application Note: High-Throughput Screening (HTS) of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Libraries

Executive Summary & Scientific Rationale The 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its utility in targeting Sphingosine-1-phospha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its utility in targeting Sphingosine-1-phosphate receptors (S1P1) and specific kinases (e.g., JAK/TYK2 ).

  • The Pharmacophore: The pyridine-3-carbonitrile moiety acts as a critical hydrogen bond acceptor (often interacting with hinge regions in kinases or polar residues in GPCR pockets). The ether-linked pyrrolidine provides a solubility-enhancing, basic handle that allows for stereochemical exploration (chiral centers at C3 of the pyrrolidine) to tune selectivity.

  • The Challenge: While chemically attractive, this scaffold presents specific HTS challenges. The basic nitrogen can lead to non-specific binding (stickiness) to plasticware, and the nitrile group requires careful DMSO management to prevent precipitation during aqueous dilution.

This protocol details a TR-FRET-based HTS workflow optimized for this chemotype. We utilize Acoustic Droplet Ejection (ADE) to eliminate carryover and preserve compound integrity, focusing on a Gi-coupled GPCR (S1P1) cAMP assay , which represents the most demanding screening context for this library.

Library Management & Compound Handling

Chemical Properties & Solubility

The pyrrolidine nitrogen renders these compounds basic. In 100% DMSO stocks, they are stable, but upon dilution into aqueous buffers (pH 7.4), they exist in equilibrium between protonated and neutral forms.

  • Risk: The neutral form (favored at higher pH) may aggregate, causing false positives (promiscuous inhibition).

  • Solution: Maintain assay buffer at pH 7.4 with 0.01% Pluronic F-127 or Tween-20 to prevent aggregation.

Acoustic Dispensing (The "Touchless" Standard)

Traditional tip-based transfer is contraindicated for this library due to the "sticky" nature of the pyrrolidine amine. We mandate Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo or similar) for nanoliter transfers.[1]

Advantages for this Scaffold:

  • Zero Cross-Contamination: No tips touch the compound.[1][2][3]

  • Precise DMSO Control: Direct transfer of 2.5–50 nL preserves the <1% DMSO limit crucial for cellular assays.

  • Solubility Preservation: Avoids the "intermediate dilution plate" step where pyridine-nitriles often precipitate.

Experimental Protocol: Gi-Coupled cAMP TR-FRET Assay

Objective: Identify agonists of the S1P1 receptor (or similar Gi-targets) from the library. Mechanism: S1P1 activation inhibits Adenylyl Cyclase, reducing cAMP. To measure this decrease, we must first stimulate cAMP production with Forskolin. Readout: Competitive TR-FRET. High cellular cAMP = Low Signal. Agonist Hit = High Signal.

Reagents & Materials
ComponentSpecificationPurpose
Cell Line CHO-K1 expressing human S1P1Target expression system.
Detection Kit HTRF® or LANCE® cAMP KitTR-FRET detection (Eu-cryptate + d2/Ulight).
Stimulant Forskolin (10 µM final)Elevates cAMP background to allow Gi detection.
Reference Agonist CYM-5442 or S1PPositive control (100% efficacy).
Assay Plate 384-well Low Volume, WhiteOptimized for fluorescence reading.
Buffer HBSS + 5mM HEPES + 0.1% BSA + 0.5 mM IBMXIBMX prevents cAMP degradation by PDEs.
Step-by-Step Workflow
Step 1: Cell Preparation (The "Ready-to-Assay" Approach)
  • Rationale: Freshly trypsinized cells introduce variability. Use cryopreserved, "thaw-and-plate" cells for HTS.

  • Action: Thaw CHO-S1P1 cells. Resuspend in Assay Buffer containing 0.5 mM IBMX.

  • Density: Dispense 5 µL/well (approx. 2,000 cells/well) into the 384-well plate using a bulk dispenser (e.g., Multidrop Combi).

Step 2: Compound Addition (Acoustic Transfer)
  • Action: Use the Acoustic Dispenser to transfer 20 nL of the 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile library (10 mM stock) directly into the cell suspension.

  • Final Conc: ~10 µM (assuming 20 µL final volume later).

  • Controls:

    • Min Signal (0% Activity): DMSO only.

    • Max Signal (100% Activity): 1 µM CYM-5442.

Step 3: Agonist Incubation
  • Action: Incubate for 15 minutes at Room Temperature (RT).

  • Why? Allows the compound to bind the receptor before the system is stressed with Forskolin.

Step 4: The Forskolin Challenge
  • Action: Add 5 µL of Forskolin (2x concentration) to all wells.

  • Incubation: 30 minutes at RT.

  • Mechanism: Forskolin drives cAMP up. If the library compound is an agonist, it will activate Gi, counteract Forskolin, and keep cAMP levels low .

Step 5: Detection (Lysis & FRET)
  • Action: Add 10 µL of Detection Mix (Lysis buffer + cAMP-d2 acceptor + Anti-cAMP-Cryptate donor).

  • Incubation: 1 hour at RT in the dark.

  • Read: Measure on a TR-FRET compatible reader (e.g., EnVision). Excitation: 337 nm; Emission: 665 nm (FRET) & 620 nm (Donor).

Data Analysis & Quality Control

Ratiometric Calculation

Raw fluorescence is prone to interference. Always use the ratio:



Hit Identification Logic (Gi-Agonist Mode)

Since this is a competitive immunoassay:

  • High cAMP (Forskolin only) = Low FRET Signal.

  • Low cAMP (Agonist + Forskolin) = High FRET Signal.

Hit Definition:



(Where 

is the mean signal of the DMSO/Forskolin wells).
Quality Metrics (Z-Factor)

For a robust HTS, the Z' factor must be > 0.5.



  • Pos Control: Cells + CYM-5442 + Forskolin (High FRET signal).

  • Neg Control: Cells + DMSO + Forskolin (Low FRET signal).

Visualization of Workflows

The "Forskolin Challenge" Logic

This diagram illustrates the specific signaling pathway manipulation required to screen this library for Gi-agonism.

Gi_Agonist_Logic cluster_logic Hit Logic Compound Library Compound (Pyridine-Nitrile) Receptor S1P1 Receptor (Gi-Coupled) Compound->Receptor Binds AC Adenylyl Cyclase Receptor->AC Inhibits (Gi) cAMP cAMP Levels AC->cAMP Produces Forskolin Forskolin (Stimulant) Forskolin->AC Activates FRET TR-FRET Signal (Readout) cAMP->FRET Inversely Proportional (Competitive Assay) LogicText If Compound is Agonist: AC is inhibited -> cAMP Low -> FRET High

Caption: Logical flow of the Gi-coupled cAMP assay. Agonists counteract Forskolin, resulting in a high TR-FRET signal.

HTS Plate Workflow

The physical movement of plates and reagents.[1][2]

HTS_Workflow Source Library Source Plate (10mM DMSO) Echo Acoustic Dispenser (20 nL Transfer) Source->Echo AssayPlate 384-Well Assay Plate Echo->AssayPlate Direct Inject Cells Cryo-Cells (CHO-S1P1) Cells->AssayPlate 5 µL Bulk Dispense Incubate1 15 min Incubation (Compound Binding) AssayPlate->Incubate1 Fsk Add Forskolin (Challenge) Incubate1->Fsk Incubate2 30 min Incubation Fsk->Incubate2 Detect Add Detection Reagents (Lysis/FRET) Incubate2->Detect Reader Plate Reader (EnVision) Detect->Reader

Caption: Step-by-step physical workflow using Acoustic Dispensing for precision library transfer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Variation (CV > 10%) Cell clumping or settling.Use a magnetic stirrer on the bulk dispenser; ensure IBMX is fresh.
Low Signal Window Forskolin concentration too high.Titrate Forskolin. Aim for EC80, not Emax, to allow the agonist to compete.
Compound Precipitation Nitrile scaffold insolubility.Ensure DMSO < 1%. Switch to Acoustic Dispensing if using tips.
Edge Effects Evaporation during incubation.Use breathable seals or low-evaporation plate lids.

References

  • NIH Assay Guidance Manual. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Gonzalez-Cabrera, P. J., et al. (2008).[4] Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like headgroup interactions.[4][5] Molecular Pharmacology, 74(5), 1308–1318. (Describes CYM-5442 and the pyridine-nitrile scaffold utility). Available from: [Link]

  • PubChem Compound Summary. 6-(pyrrolidin-1-yl)pyridine-3-carbonitrile (Related Scaffold). National Library of Medicine. Available from: [Link]

  • Spicer, T. P., et al. (2015). Acoustic Droplet Ejection Technology and Its Application in High-Throughput RNA Interference Screening. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

Sources

Application

Application Note: Strategic Derivatization of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile for SAR Profiling

Abstract & Strategic Overview This guide details the synthetic protocols and strategic framework for the derivatization of 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile (referred to herein as Scaffold 1 ). This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthetic protocols and strategic framework for the derivatization of 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile (referred to herein as Scaffold 1 ). This molecule represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with high-affinity ligands for Nicotinic Acetylcholine Receptors (nAChRs) (e.g., A-85380 analogs) and Histamine H3 antagonists .[1]

The core value of Scaffold 1 lies in its bifunctional nature:

  • The Secondary Amine (Pyrrolidine): A highly reactive "warhead" for rapid diversification (R-group scanning) to modulate lipophilicity (LogD), metabolic stability, and steric fit within the binding pocket.

  • The Nitrile (Pyridine C3): A versatile handle that serves as a hydrogen-bond acceptor or a precursor for bioisosteres (amides, tetrazoles) to tune polar interactions.[1]

This document focuses on Zone 1 (Amine) derivatization strategies, providing validated protocols for reductive amination, amidation, and arylation, designed to ensure high throughput and reproducibility in SAR (Structure-Activity Relationship) campaigns.

Chemical Logic & SAR Design Vectors

Before initiating synthesis, it is critical to map the "Vectors of Diversity." The pyrrolidine nitrogen offers the primary vector for exploring the hydrophobic pocket of the target protein.

SAR Vector Analysis[1]
  • Vector A (N-Alkylation/Reductive Amination): Introduces flexible alkyl chains or benzylic groups.[1] Used to probe the depth of the hydrophobic pocket.

  • Vector B (N-Arylation): Rigidifies the structure.[1] Direct coupling to heteroaromatics can improve metabolic stability by reducing basicity (lowering pKa).[1]

  • Vector C (N-Acylation/Sulfonylation): Removes the basic center entirely.[1] Critical for determining if the basic nitrogen is essential for a salt bridge interaction (e.g., with an Asp residue in GPCRs).

Visualization: SAR Decision Matrix

SAR_Decision_Tree Scaffold Scaffold 1 (Secondary Amine) Decision Target Property to Modulate? Scaffold->Decision Path_Basicity Reduce Basicity / Rigidify Decision->Path_Basicity Metabolic Stability Path_Sterics Probe Pocket Size / Lipophilicity Decision->Path_Sterics Potency/Affinity Path_HBond Test H-Bond Donor/Acceptor Decision->Path_HBond Selectivity Exp_Buchwald Exp A: Buchwald-Hartwig (N-Aryl analogs) Path_Basicity->Exp_Buchwald Exp_RedAm Exp B: Reductive Amination (N-Alkyl/Benzyl analogs) Path_Sterics->Exp_RedAm Exp_Amide Exp C: Amide/Sulfonamide (Non-basic analogs) Path_HBond->Exp_Amide

Figure 1: Decision tree for selecting the appropriate derivatization pathway based on the specific SAR question being asked.

Validated Synthetic Protocols

Protocol A: Reductive Amination (The "Workhorse" Reaction)

Objective: Synthesis of N-alkyl and N-benzyl derivatives.[1] Rationale: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride due to lower toxicity and better compatibility with the nitrile group (avoids reduction of the CN moiety).

Reagents:

  • Scaffold 1 (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)[1]

  • STAB (Sodium triacetoxyborohydride) (1.5 equiv)[1]

  • Acetic Acid (catalytic, optional for unreactive ketones)

  • DCM (Dichloromethane) or DCE (1,2-Dichloroethane)[1]

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial, dissolve Scaffold 1 (0.5 mmol, 114 mg) in DCE (5 mL).

  • Imine Formation: Add the appropriate aldehyde (0.6 mmol). If using a ketone, add acetic acid (1 drop) and stir for 30 mins at Room Temperature (RT) to promote imine formation.[1]

  • Reduction: Add STAB (0.75 mmol, 159 mg) in one portion.

  • Reaction: Cap the vial and stir at RT for 2–16 hours. Monitor by LCMS for consumption of starting material (m/z ~228).[1]

  • Quench: Add saturated NaHCO₃ (5 mL) and stir vigorously for 10 mins.

  • Workup: Extract with DCM (3 x 5 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (0–10% MeOH in DCM).

Critical Note: Do not use strong reducing agents like LAH (Lithium Aluminum Hydride), as they will reduce the nitrile to a primary amine.

Protocol B: Buchwald-Hartwig Amination (N-Arylation)

Objective: Coupling the pyrrolidine nitrogen to aryl/heteroaryl halides.[1] Rationale: Standard SnAr fails with electron-rich or neutral aryl halides.[1] Palladium catalysis is required.[2] RuPhos or BrettPhos precatalysts are preferred for secondary alkyl amines to prevent β-hydride elimination.[1]

Reagents:

  • Scaffold 1 (1.0 equiv)

  • Aryl Bromide/Chloride (1.2 equiv)[1]

  • Catalyst: Pd(RuPhos) G3 or Pd(OAc)₂/BINAP (depending on availability)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a microwave vial or Schlenk tube. Cool under Argon.

  • Loading: Add Scaffold 1 (0.5 mmol), Aryl Halide (0.6 mmol), Cs₂CO₃ (1.0 mmol, 325 mg), and Pd(RuPhos) G3 (0.025 mmol, 5 mol%).

  • Solvent: Add anhydrous Toluene (4 mL). Sparge with Argon for 5 mins.

  • Reaction: Seal and heat to 100°C (oil bath) or 110°C (Microwave) for 4–12 hours.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Pd black and inorganic salts.

  • Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Author's Insight: If the nitrile group on the scaffold hydrolyzes under these basic conditions (rare but possible with NaOtBu at high temps), switch to the weaker base K₃PO₄ and use BrettPhos as the ligand.

Protocol C: Amide Coupling (Acylation)

Objective: Synthesis of amides to cap the nitrogen and remove basicity. Rationale: HATU is chosen for its high coupling efficiency and speed, minimizing racemization if the pyrrolidine is chiral (e.g., (S)-pyrrolidin-3-yloxy).[1]

Reagents:

  • Scaffold 1 (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (0.55 mmol) in DMF (3 mL). Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir for 5 mins (solution usually turns yellow).

  • Coupling: Add Scaffold 1 (0.5 mmol).

  • Reaction: Stir at RT for 1–2 hours. Reaction is usually instantaneous.

  • Workup: Dilute with EtOAc (20 mL), wash with LiCl (5% aq) x 3 (to remove DMF), then saturated NaHCO₃.

  • Purification: Silica gel chromatography.

Analytical Data Summary & Interpretation

When analyzing SAR data derived from these protocols, organize results to correlate structural changes with potency shifts.

Derivative ClassReaction TypeKey Physicochemical ShiftExpected SAR Insight
N-Methyl/Ethyl Reductive AminationMinimal steric change, pKa ~9.5Baseline potency; tests if NH is H-bond donor.[1]
N-Benzyl Reductive Amination+LogD, +Steric BulkProbes hydrophobic pocket depth.[1]
N-Aryl (Pyridine) Buchwald-HartwigLower pKa (~6-7), RigidImproves metabolic stability; reduces hERG risk.[1]
N-Acetyl (Amide) Amide CouplingNeutral pKa, Loss of basicityValidates ionic interaction (salt bridge) necessity.[1]
Workflow Visualization

Workflow cluster_0 Synthesis Phase cluster_1 Purification Phase Start Start: Scaffold 1 Rxn Reaction (Protocol A/B/C) Start->Rxn QC QC Check: LCMS/NMR Prep Prep-HPLC (C18 Column) QC->Prep If <95% Workup Workup & Extraction Rxn->Workup Workup->QC Crude Purity Dry Lyophilization Prep->Dry End End Dry->End Final Compound for Bioassay

Figure 2: Standardized workflow from starting material to bioassay-ready compound.

Safety & Handling

  • Nitrile Risks: While the nitrile on the scaffold is stable, avoid strong acids (HCl/heat) which can hydrolyze it to the carboxylic acid.

  • Palladium Residues: Ensure thorough removal of Pd (using scavengers like SiliaMetS®) before biological testing, as Pd is cytotoxic and can produce false positives in cellular assays.

  • Stereochemistry: If using chiral 3-hydroxypyrrolidine starting materials, verify enantiomeric excess (ee) via Chiral HPLC after harsh conditions (e.g., Buchwald heating) to ensure no racemization occurred.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald–Hartwig amination.[2][3][4]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][1]

  • Reductive Amination Protocols

    • Title: Reductive Amination - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link][1]

  • SAR of Pyrrolidine Ethers (nAChR context)

    • Title: 3-Pyridyl ether compounds useful in controlling chemical synaptic transmission.[1] (Related Patent Context).

    • Source: Google P
    • URL
  • General Pyrrolidine Scaffold Utility

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile synthesis

To: Research & Development Team From: Technical Support Center – Synthesis Division Subject: Optimization Guide for 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Synthesis Technical Support Center: Yield Optimization Gui...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Synthesis Division Subject: Optimization Guide for 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Synthesis

Technical Support Center: Yield Optimization Guide

Topic: Synthesis of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Case ID: SNAr-PYR-CN-001 Audience: Medicinal Chemists, Process Chemists

This guide addresses the technical challenges in synthesizing 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile via Nucleophilic Aromatic Substitution (SNAr). While the pyridine core is activated for substitution, the specific combination of a secondary alcohol nucleophile and a nitrile-substituted electrophile introduces competing pathways that can severely compromise yield.

Part 1: Diagnostic & Mechanistic Insight

The synthesis relies on an SNAr reaction between 6-chloropyridine-3-carbonitrile (Electrophile) and 3-hydroxypyrrolidine (Nucleophile).

The Core Challenge: Chemoselectivity & Activation
  • Chemoselectivity (N vs. O): 3-Hydroxypyrrolidine contains both a secondary amine and a secondary alcohol. The amine is significantly more nucleophilic than the alcohol. Without protection, the major product will be the N-arylated species (6-(3-hydroxypyrrolidin-1-yl)...). N-protection (e.g., Boc) is mandatory to force O-arylation.

  • Reactivity Profile: The chlorine at the C6 position is activated by the pyridine nitrogen (forming a stabilized Meisenheimer complex) and inductively by the C3-cyano group. However, the secondary alkoxide is sterically hindered compared to primary alcohols, requiring stronger bases or higher temperatures, which increases the risk of nitrile hydrolysis.

Reaction Pathway Diagram

The following diagram illustrates the critical pathway and potential failure points (red arrows).

SNAr_Pathway cluster_legend Legend Reactants Reactants: 6-Cl-Py-CN + N-Boc-3-OH-Pyr Base Base Activation (NaH or KOtBu) Reactants->Base Dry Solvent Side_Pyridone Impurity: Pyridone (Cl -> OH) Reactants->Side_Pyridone Moisture (OH- attack) Alkoxide Intermediate: N-Boc-Pyr-Alkoxide Base->Alkoxide Deprotonation Side_Hydrolysis Impurity: Amide/Acid (CN Hydrolysis) Base->Side_Hydrolysis Wet Solvent / Excess Heat Meisenheimer Transition State: Meisenheimer Complex Alkoxide->Meisenheimer Attack at C6 Product_Boc Product (Protected): N-Boc-Ether Meisenheimer->Product_Boc -Cl (Leaving Group) Product_Final Final Product: Free Amine Product_Boc->Product_Final Acid Deprotection (TFA/HCl) key Blue: Desired Path Red: Failure Modes

Caption: Mechanistic pathway for SNAr O-arylation. Red dashed lines indicate critical failure modes caused by moisture or uncontrolled conditions.

Part 2: Critical Control Points (Optimization)

To improve yield from <40% to >80%, you must control the following variables.

Base Selection & Stoichiometry
  • Recommendation: Use Sodium Hydride (NaH) (60% dispersion in oil).

  • Why: Weak bases like K2CO3 or Cs2CO3 are often insufficient to fully deprotonate a secondary alcohol to its alkoxide form in a reasonable time, leading to sluggish reactions and incomplete conversion. NaH ensures irreversible deprotonation.

  • Stoichiometry: Use 1.1 to 1.2 equivalents of NaH relative to the alcohol. Excess base can degrade the nitrile group.

Solvent System
  • Recommendation: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).

  • Why:

    • THF: Good for room temperature reactions; easy to remove.

    • DMF: Essential if heating is required due to higher boiling point and better solubility of polar intermediates.

    • Critical: Solvents must be anhydrous . Water acts as a competitive nucleophile (forming hydroxide with base), which attacks the chloropyridine to form the inactive pyridone byproduct (6-hydroxy-3-cyanopyridine).

Order of Addition (The "Pre-activation" Step)
  • Protocol: Do not mix everything at once.

    • Dissolve N-Boc-3-hydroxypyrrolidine in solvent.

    • Add NaH at 0°C and stir for 15–30 mins to form the alkoxide before adding the electrophile.

    • Add 6-chloropyridine-3-carbonitrile last.

  • Reasoning: This prevents the base from reacting directly with the electrophile (though rare for NaH) and ensures the nucleophile is ready, maximizing the rate of the desired SNAr reaction over background hydrolysis.

Part 3: Optimized Experimental Protocol

Target Scale: 1.0 mmol basis Yield Target: 85-95% (Step 1), >90% (Step 2)

Step 1: Coupling (SNAr)
  • Preparation: Flame-dry a round-bottom flask and cool under N2/Ar atmosphere.

  • Alkoxide Formation:

    • Add (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv, 187 mg) to anhydrous THF (5 mL).

    • Cool to 0°C (ice bath).

    • Add NaH (60% dispersion, 1.2 equiv, 48 mg) portion-wise.

    • Observation: Gas evolution (H2) will occur. Stir at 0°C for 30 minutes until bubbling ceases and the solution is clear/cloudy grey.

  • Reaction:

    • Add 6-chloropyridine-3-carbonitrile (1.0 equiv, 138 mg) dissolved in minimal THF (1-2 mL) dropwise.

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Note: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 60°C to protect the nitrile.

  • Work-up:

    • Quench carefully with saturated NH4Cl solution (destroys excess NaH).

    • Extract with EtOAc (3x). Wash combined organics with water and brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Purification: Flash chromatography (Gradient: 10-50% EtOAc in Hexane).

Step 2: Deprotection (Boc Removal)
  • Dissolve the intermediate from Step 1 in DCM (dichloromethane).

  • Add TFA (Trifluoroacetic acid) (Ratio 4:1 DCM:TFA) or 4M HCl in Dioxane at 0°C.

  • Stir at RT for 1–2 hours.

  • Critical Work-up for Nitriles:

    • Concentrate to remove excess acid.

    • Neutralize carefully with saturated NaHCO3 (keep cold to prevent nitrile hydrolysis).

    • Extract the free amine with DCM/MeOH (9:1) or CHCl3/IPA (3:1) if solubility is an issue.

Part 4: Troubleshooting Guide (Q&A)

Q1: I am getting a low yield (<30%) and a new peak in LC-MS with M+1 = 121. What is it?

  • Diagnosis: This is likely 6-hydroxy-3-cyanopyridine (Pyridone form).

  • Cause: Moisture in your solvent or reagents.[1] The NaH generated Hydroxide (OH⁻) from water, which is a better nucleophile than your alcohol.

  • Solution: Use freshly distilled THF or molecular sieve-dried DMF. Ensure the NaH is of good quality.

Q2: The reaction is stuck at 50% conversion even after 24 hours.

  • Diagnosis: Incomplete alkoxide formation or deactivated electrophile.

  • Solution:

    • Ensure you waited 30 mins after adding NaH before adding the pyridine.

    • Switch solvent to DMF and heat to 60°C. DMF solvates the cation (Na+) better, making the alkoxide "naked" and more reactive.

    • Verify the quality of 6-chloropyridine-3-carbonitrile (it should be a white/off-white solid, not yellow/wet).

Q3: I see the product, but the nitrile peak disappeared in IR/NMR.

  • Diagnosis: Hydrolysis of the nitrile to an amide (-CONH2) or acid (-COOH).

  • Cause: Harsh basic conditions (excess NaH) combined with high heat or aqueous workup with strong acid/base.

  • Solution: Keep the temperature below 60°C. Quench the NaH carefully with NH4Cl (mildly acidic) rather than water. Avoid strong aqueous bases during workup.

Q4: Can I use K2CO3 instead of NaH?

  • Analysis: You can, but it is often inferior for secondary alcohols. If you must avoid NaH (safety), use Cs2CO3 (Cesium Carbonate) in DMF at 80°C. The "Cesium Effect" improves solubility, but the higher temp increases the risk of side reactions.

Q5: Why did I get the N-substituted product?

  • Diagnosis: You likely used unprotected 3-hydroxypyrrolidine or the Boc group fell off.

  • Solution: Confirm the starting material is N-Boc -3-hydroxypyrrolidine.[2][3] The amine is ~1000x more nucleophilic than the alcohol; if it is exposed, it will react first.

Summary of Quantitative Parameters

ParameterRecommended RangeCritical LimitImpact of Deviation
Stoichiometry (NaH) 1.1 – 1.2 equiv> 1.5 equivNitrile hydrolysis / Decomposition
Temperature 0°C to 25°C> 60°CSide product formation (Amide)
Time 2 – 6 Hours> 24 HoursDiminishing returns; impurity accumulation
Concentration 0.1 M – 0.2 M> 0.5 MExotherm control issues

References

  • Sigma-Aldrich. 6-Chloro-3-pyridinecarbonitrile Product Sheet & Reactivity Data. Retrieved from

  • National Institutes of Health (NIH) - PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Discussion on SNAr reactivity of chloropyridines). Retrieved from

  • Matrix Fine Chemicals. 6-Chloropyridine-3-carbonitrile Technical Data. Retrieved from

  • PubChem. 6-(pyrrolidin-1-yl)pyridine-3-carbonitrile Compound Summary (Structural analogue data). Retrieved from

  • Fisher Scientific. Aromatic Nucleophilic Substitution Reaction Protocols. Retrieved from

Sources

Optimization

Purification of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile by column chromatography

Technical Support Center: Purification of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Section 1: Technical Overview & Compound Profiling Subject: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile CAS: 387350-41-6 (Generic/...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

Section 1: Technical Overview & Compound Profiling

Subject: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile CAS: 387350-41-6 (Generic/Analogous) Molecular Formula: C₁₀H₁₁N₃O Molecular Weight: 189.21 g/mol [1]

The Core Challenge: The purification of this molecule presents a classic "Medicinal Chemistry Dilemma." You are dealing with a zwitterionic-like polarity profile :

  • The Basic Center: The secondary amine in the pyrrolidine ring (pKa ~11.0) is a strong Lewis base. On standard silica gel (pH ~5.0), this amine will protonate, forming a salt with the acidic silanols. This results in catastrophic peak tailing (streaking) and irreversible adsorption.

  • The Chromophore: The 3-cyanopyridine moiety provides adequate UV absorption (typically

    
     ~254-265 nm), making UV-triggered fraction collection feasible.
    
  • The Linker: The ether linkage increases polarity but is chemically stable under standard chromatography conditions.

Section 2: Troubleshooting & FAQs

Q1: My compound is streaking across the entire TLC plate and eluting as a broad smear on the column. What is happening?

Senior Scientist Diagnosis: This is "Silanol Effect." The secondary amine of your pyrrolidine is hydrogen-bonding and ion-pairing with the free silanol groups (Si-OH) on the silica surface.

The Solution (The "Modifier" Rule): You must block these silanol sites.

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃ in water) to your mobile phase.

  • Mechanism: These small, basic amines preferentially bind to the silanol sites, effectively "capping" them and allowing your bulky product to pass through without dragging.

  • Recommendation: For this specific molecule, Ammonium Hydroxide is superior to TEA because it is easier to remove during rotary evaporation (TEA salts can be stubborn oils).

Q2: I am using DCM/MeOH (9:1), but the compound is still stuck at the baseline. Should I go to 50% MeOH?

Senior Scientist Diagnosis: Avoid exceeding 20% Methanol in Dichloromethane (DCM) on silica if possible. Silica gel dissolves slightly in high-concentration methanol, which can contaminate your product with white silica dust.

The Solution:

  • Switch Solvent System: If 10% MeOH/DCM isn't moving it, switching to DCM / 7N NH₃ in MeOH is the industry gold standard.

  • The "Magic" Ratio: Try DCM : MeOH : NH₄OH (aq) = 90 : 9 : 1 . The water content from the aqueous ammonia actually helps deactivate the silica further, sharpening the peaks.

Q3: Can I use Reverse Phase (C18) instead?

Senior Scientist Diagnosis: Yes, and it is often cleaner. However, the pH of the water is critical.

The Solution:

  • Acidic Method (0.1% Formic Acid): The amine will be fully protonated (

    
    ). The compound will elute early (low retention) but with good peak shape. Warning: You will isolate the Formate salt, not the free base.
    
  • Basic Method (10mM Ammonium Bicarbonate, pH 10): The amine remains neutral. Retention will be higher, and you will isolate the free base. This is the preferred method for biological assays.

Q4: My crude mixture is not soluble in the mobile phase. How do I load it?

Senior Scientist Diagnosis: Liquid loading a polar amine in a strong solvent (like pure MeOH or DMSO) will destroy your separation ("breakthrough effect").

The Solution: Use Dry Loading .[2]

  • Dissolve crude in MeOH/DCM.

  • Add Celite 545 or neutral silica (ratio 1:3 crude:solid).

  • Evaporate to a free-flowing powder.

  • Pack this powder on top of your column.

Section 3: Optimized Experimental Protocols

Method A: The "Gold Standard" (Silica Gel with Modifier)

Best for: Routine purification of <5g batches.

  • Stationary Phase: High-performance Silica Gel (40-63 µm).

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM).

    • Solvent B: Methanol containing 10% (v/v) Ammonium Hydroxide (28% aq).

    • Note: Pre-mixing the ammonia into the methanol ensures stable basification.

  • Gradient:

    • 0% B for 2 CV (Column Volumes) to elute non-polar impurities.

    • 0% to 50% B over 15 CV.

    • Hold at 50% B if product hasn't eluted.

  • Detection: UV at 254 nm.

Method B: The "Modern" Approach (Amine-Functionalized Silica)

Best for: High-value samples where no salt contamination is tolerated.

  • Stationary Phase: KP-NH (Amine-bonded Silica).[3]

  • Mechanism: The surface is already basic. NO liquid modifier is needed.

  • Mobile Phase:

    • Solvent A: Hexane (or Heptane).[2]

    • Solvent B: Ethyl Acetate (or Ethanol if very polar).

  • Gradient: 0% to 100% Ethyl Acetate.

  • Advantage: The product elutes as a pure free base; simply evaporate the solvent.

Section 4: Data & Decision Logic

Table 1: Solvent System Selection Guide
MethodMobile Phase CompositionProsCons
Standard Silica DCM / MeOH / NH₄OH (90:9:1)Cheap, high capacity.Ammonia smell; Silica dissolution risk >20% MeOH.
Amine Silica Hexane / Ethyl AcetateNo additives needed; easy evaporation.Columns are more expensive.
Reverse Phase (Acid) Water (0.1% TFA) / MeCNSharp peaks; removes non-polar grease.Yields TFA salt (cytotoxic); difficult to dry.
Reverse Phase (Base) Water (10mM NH₄HCO₃) / MeCNIsolates free base; excellent separation.Requires pH 10 stable column (e.g., C18-XT).
Visualization: Purification Workflow Decision Tree

PurificationLogic Start Start: Crude 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile CheckImpurity Check TLC: Is the impurity non-polar? Start->CheckImpurity MethodChoice Choose Stationary Phase CheckImpurity->MethodChoice StdSilica Standard Silica Gel MethodChoice->StdSilica Budget / Large Scale AmineSilica Amine-Bonded Silica (KP-NH) MethodChoice->AmineSilica High Purity / Small Scale ModifierCheck Add 1% NH4OH to Mobile Phase StdSilica->ModifierCheck Prevent Streaking NoModifier No Modifier Needed (Hex/EtOAc Gradient) AmineSilica->NoModifier Basified Surface Result Pure Product (Free Base) ModifierCheck->Result NoModifier->Result

Caption: Decision logic for selecting the optimal stationary phase based on scale and purity requirements.

Section 5: References

  • Biotage Applications Group. "Strategies for the Purification of Basic Pharmaceutical Compounds." Biotage Technical Notes. [Link]

  • Teledyne ISCO. "RediSep® Amine Functionalized Silica Columns: Usage and Care." Teledyne ISCO Technical Guides. [Link]

  • Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Chemistry Database. [Link]

Sources

Troubleshooting

Overcoming poor solubility of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile in aqueous buffers

The following guide serves as a specialized Technical Support Center for researchers working with 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile . This content is structured to address the physicochemical challenges inher...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile . This content is structured to address the physicochemical challenges inherent to this scaffold, specifically its pH-dependent solubility profile and aggregation tendencies in aqueous media.

[1][2][3]

Status: Operational Ticket Topic: Overcoming Aqueous Solubility Barriers Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Technical Overview & Physicochemical Profile[1][4][5][6][7]

Before troubleshooting, it is critical to understand why this molecule resists solubilization. 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile is a basic heterocycle .[2][1][3] Its solubility is governed by the ionization state of the secondary amine on the pyrrolidine ring.[4]

  • Core Scaffold: Pyridine-3-carbonitrile (Electron-deficient, lipophilic planar core).[2][1][3]

  • Solubilizing Handle: Pyrrolidine secondary amine (Basic center).[3][4]

  • The Problem: The electron-withdrawing nature of the cyanopyridine system reduces the basicity of the pyrrolidine nitrogen via the ether linkage (inductive effect).[3][4] While typical secondary amines have a pKa of ~11, this molecule likely exhibits a pKa in the range of 8.5 – 9.5 .[4]

  • Consequence: At physiological pH (7.4), a significant fraction of the compound may exist as the uncharged free base .[4] If the lattice energy (crystal packing) is high, the neutral species precipitates, causing "crashing out" in buffers.[1][4]

Diagnostic Troubleshooting (Q&A)

Q1: I am trying to dissolve the solid powder directly into PBS (pH 7.4), but it remains a cloudy suspension. Why? A: You are likely working with the free base form of the compound.[4] The intrinsic solubility of the uncharged free base is low (often < 100 µM).[4] In PBS (pH 7.4), the buffer capacity fights the protonation required to dissolve the compound.[4] As the compound dissolves, it consumes protons, raising the local pH and halting further dissolution.[4]

  • Fix: Do not dissolve directly in buffer. Use the Solvent-Shift Method (Protocol A) or the Acid-Salt Method (Protocol B).[2][1][3]

Q2: I made a 10 mM stock in DMSO, but when I dilute it 1:100 into cell culture media, it precipitates. A: This is the "Solubility Cliff."[4] By diluting the DMSO stock into aqueous media, you rapidly change the dielectric constant.[4] If the final concentration (100 µM) exceeds the thermodynamic solubility of the neutral species at the media's pH, kinetic precipitation occurs.[4]

  • Fix: Use a Complexing Agent (Cyclodextrin) or lower the final concentration. See Protocol C.

Q3: Can I use 100% Ethanol as a stock solvent? A: Ethanol is generally inferior to DMSO for this scaffold.[2][3][4] The pyridine-carbonitrile core is rigid and polarizable; DMSO (aprotic, high dipole moment) disrupts intermolecular interactions better than ethanol.[1][3][4] Stick to DMSO or DMAC (Dimethylacetamide) for organic stocks.[1][4]

Experimental Protocols

Protocol A: The Solvent-Shift Method (Standard In Vitro Assays)

Best for: High-throughput screening, cell-based assays (final DMSO < 1%).[2][1][3]

  • Preparation: Weigh the solid 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile.

  • Primary Stock: Dissolve in anhydrous DMSO to a concentration of 10 mM – 50 mM . Vortex vigorously. The solution should be clear and slightly yellow.[3][4]

    • Tip: If dissolution is slow, sonicate at 37°C for 5 minutes.

  • Intermediate Dilution (Critical Step): Do not add DMSO stock directly to the bulk media if you see precipitation.[3][4] Instead, perform a "step-down" dilution:

    • Dilute the DMSO stock 1:10 into PBS containing 5-10% Solutol HS 15 or Tween 80 .[2][3][4]

    • Vortex immediately.[2][3][4]

  • Final Dilution: Add this intermediate solution to your assay buffer/media.

Protocol B: The Acid-Salt Conversion (In Vivo / Animal Studies)

Best for: IP/IV injection, avoiding DMSO toxicity.[1][3]

This protocol converts the free base into a soluble hydrochloride or tartrate salt in situ.[3][4]

  • Vehicle Preparation: Prepare 0.1 M HCl (or 50 mM Tartaric Acid) in sterile water.[3][4]

  • Dissolution: Add the solid compound to the acidic vehicle.

    • Target Concentration: Up to 5-10 mg/mL.[2][3][4]

    • Mechanism:[2][3][5] The low pH (< 3) ensures 100% protonation of the pyrrolidine nitrogen.[4]

  • Buffering (Careful): Slowly add 1 N NaOH or a high-molarity buffer (e.g., 1 M Tris pH 8.[1][3][4]0) to adjust the pH back to ~5.5 – 6.0.

    • Warning: Do not overshoot to pH > 7.0, or the free base will precipitate.[4]

  • Isotonicity: Add NaCl or Dextrose to achieve isotonicity (290 mOsm).[3][4]

Protocol C: Cyclodextrin Complexation (The "Magic Bullet")

Best for: High-concentration formulations, sensitive biological targets.[1][3]

Cyclodextrins (CDs) encapsulate the lipophilic pyridine-carbonitrile core while leaving the hydrophilic pyrrolidine exposed.[2][1][3][4]

Ingredients:

  • Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[2][1][3]

  • Citrate Buffer (pH 4.0 - 5.0).[2][1][3][4]

Workflow:

  • Prepare a 20% (w/v) SBE-β-CD solution in 50 mM Citrate Buffer (pH 4.5).

  • Add the compound powder to this vehicle.

  • Stir continuously for 2-4 hours at room temperature. The hydrophobic cavity of the CD will sequester the aromatic core.[4]

  • Filter sterilize (0.22 µm).[3][4] This formulation is often stable for weeks at 4°C.[2][3][4]

Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.

SolubilityLogic Start Start: Solid Compound (Free Base) CheckApp Application Type? Start->CheckApp InVitro In Vitro / Cellular CheckApp->InVitro InVivo In Vivo / Animal CheckApp->InVivo DMSO Protocol A: DMSO Stock InVitro->DMSO AcidSalt Protocol B: Acid-Salt Method (pH 5-6) InVivo->AcidSalt Acute/IP Cyclodex Protocol C: Cyclodextrin (20% HP-beta-CD) InVivo->Cyclodex Chronic/IV/High Dose Precip Precipitation on Dilution? DMSO->Precip DirectDil Direct Dilution (Keep DMSO < 0.5%) Precip->DirectDil No Cosolvent Add Surfactant (Tween 80 / Solutol) Precip->Cosolvent Yes

Figure 1: Decision tree for solubilizing 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile based on experimental requirements.

Summary Data Tables

Table 1: Predicted Solubility Profile

Solvent / VehicleSolubility EstimateNotes
Water (pH 7.0) < 0.1 mg/mLPoor.[2][1][3] Compound exists largely as neutral free base.[3][4]
0.1 M HCl > 10 mg/mLExcellent.[2][3][4] Forms soluble hydrochloride salt.[2][3][4]
DMSO > 50 mg/mLExcellent organic stock solvent.[2][3][4]
Ethanol ~ 5 - 10 mg/mLModerate.[2][3][4] Less effective than DMSO.
20% HP-β-CD (pH 5) > 5 mg/mLExcellent stability; prevents precipitation upon injection.[2][1][3]

Frequently Asked Questions (FAQs)

Q: Is the compound light sensitive? A: Pyridine carbonitriles can be susceptible to hydrolysis or photodegradation under intense UV light.[2][3][4] Store solid and DMSO stocks in amber vials wrapped in foil.

Q: My compound turned pink in solution. Is it degraded? A: This often indicates oxidation of the pyrrolidine nitrogen or trace metal contamination forming complexes with the pyridine-nitrile system.[2][3][4] Ensure you are using degassed buffers and high-purity DMSO.[2][3][4] If the mass spec confirms the parent mass, the color change may be a minor impurity, but fresh preparation is recommended.[4]

Q: Can I freeze-thaw the DMSO stock? A: Yes, but limit to 3-5 cycles. Repeated freeze-thaw promotes moisture uptake from the air.[2][3][4] Water in DMSO drastically reduces the solubility of this compound over time, leading to "silent precipitation" inside the tube.[4]

References

  • Lipinski, C. A. (2000).[3][4] Drug-like properties and the causes of poor solubility and poor permeability.[2][3][4] Journal of Pharmacological and Toxicological Methods. Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • PubChem. (n.d.).[3][4] 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (Compound Summary). National Library of Medicine.[2][3][4] Link[1][3]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][4] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2][4] Link

Sources

Optimization

Stability testing of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile in DMSO

Topic: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile in DMSO Executive Summary This guide addresses the stability profile of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile in Dimethyl Sulfoxide (DMSO).[1] While DMSO is th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile in DMSO

Executive Summary

This guide addresses the stability profile of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile in Dimethyl Sulfoxide (DMSO).[1] While DMSO is the universal solvent for small molecule screening, it presents specific physicochemical risks to this compound due to the interplay between the molecule's secondary amine moiety and DMSO's hygroscopic and cryogenic properties.

This document replaces generic advice with a mechanism-based troubleshooting framework.

Part 1: Compound Vulnerability Profile

To understand stability, we must first dissect the molecule's reactive centers relative to the solvent environment.[2]

Functional GroupChemical Risk in DMSOSeverity
Pyrrolidine Nitrogen (Secondary Amine) Nucleophilic Attack / Oxidation: Susceptible to reaction with aldehyde impurities (formaldehyde) often found in lower-grade DMSO, leading to hemiaminal/aminal formation.[2][1] Can also form carbamates if exposed to atmospheric CO₂.High
Nitrile (Cyano group) Hydrolysis: Generally stable in anhydrous DMSO. However, if DMSO absorbs atmospheric water (hygroscopicity), the nitrile can slowly hydrolyze to an amide (and eventually carboxylic acid), especially if the solution pH shifts.[2]Medium
Ether Linkage Cleavage: High stability. Unlikely to degrade under standard storage conditions.Low
Pyridine Ring N-Oxidation: The pyridine nitrogen is weakly basic but can undergo N-oxidation if peroxides are present in aged DMSO.[1]Low-Medium
Part 2: The "18.5°C Danger Zone" (DMSO Physics)

The most common failure mode for this compound is not chemical degradation, but physical precipitation driven by DMSO's high freezing point (18.5°C).[2]

The Cryoconcentration Effect

When a DMSO stock solution is frozen (e.g., at -20°C), the DMSO crystallizes first as pure solvent.[2] This forces the solute (your compound) into an increasingly concentrated liquid pocket.

  • Result: The compound exceeds its solubility limit and crashes out as an amorphous solid or crystal.

  • Risk: Upon thawing, these micro-precipitates often do not redissolve without vigorous sonication, leading to lower effective concentrations in your assay.[2]

Cryoconcentration cluster_0 Freezing Process cluster_1 Thawing Outcome Liquid Homogeneous Solution (10mM) Freezing DMSO Crystallizes (Pure Solvent) Liquid->Freezing Temp < 18.5°C Pocket Solute Exclusion (Cryoconcentration) Freezing->Pocket Volume Reduction Precip Precipitation (Crash Out) Pocket->Precip [C] > Solubility Limit Thaw Thawing (RT) Precip->Thaw Result Heterogeneous Mix (Undetected Solids) Thaw->Result Incomplete Redissolution

Figure 1: The Cryoconcentration Pathway.[1] Freezing DMSO stocks forces the compound out of solution, creating solids that may persist after thawing.[2]

Part 3: Troubleshooting & FAQs
Issue 1: "My IC50 values are shifting (potency loss) over time."

Diagnosis: Likely Hygroscopic Dilution or Carbamate Formation .

  • Mechanism: DMSO is super-hygroscopic. An open vial absorbs water rapidly.

    • Dilution: Water absorption changes the actual concentration (100 µL DMSO + 10 µL Water = 10% dilution error).

    • Reaction: The secondary amine on the pyrrolidine ring reacts with atmospheric CO₂ to form a carbamate salt, which is biologically inactive or has different solubility.

  • Solution:

    • Use single-use aliquots to avoid repeated opening.[1]

    • Store under inert gas (Argon/Nitrogen).

    • QC Check: Run an LC-MS. A mass shift of +44 Da indicates carbamate formation (Reaction with CO₂).

Issue 2: "The compound precipitated after I thawed the stock."

Diagnosis: Incomplete Redissolution post-cryoconcentration.

  • Mechanism: As described in Part 2, the compound crashed out during freezing.[2]

  • Solution:

    • Heat & Sonicate: Warm the tube to 37°C (water bath) for 5-10 minutes and sonicate for 60 seconds. Vortexing alone is insufficient.

    • Visual Check: Hold the vial up to a light source. Look for "schlieren" patterns (swirling haze) or particulates.

Issue 3: "I see an extra peak in LC-MS at M+16 or M+30."

Diagnosis: Oxidation or Formaldehyde Adduct .

  • M+16 (Oxidation): N-oxide formation on the pyridine or pyrrolidine nitrogen.[1] Caused by peroxides in aged DMSO.

  • M+12/M+30 (Formaldehyde): Reaction with formaldehyde impurities in low-grade DMSO.[1]

    • M+12: Imine formation (Schiff base).

    • M+30: Hydroxymethyl adduct.

  • Prevention: Use anhydrous, spectroscopic-grade DMSO (≥99.9%) packed under argon.[2][1] Discard DMSO bottles older than 3 months after opening.

Part 4: Validated Handling Protocols
Protocol A: Preparation of 10 mM Stock Solution

Rationale: Minimizes water introduction and oxidation risks.

  • Calculate: Determine mass required. (MW of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

    
     189.21  g/mol ).[1]
    
    • Example: 1.89 mg in 1.0 mL DMSO = 10 mM.

  • Weigh: Weigh solid compound into a glass amber vial (plastic can leach plasticizers into DMSO).

  • Solvent Addition: Add fresh Anhydrous DMSO (Grade ≥99.9%).

    • Critical: Do not use a DMSO bottle that has been sitting open.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 1 minute.

  • Aliquoting: Immediately dispense into small volumes (e.g., 20-50 µL) in polypropylene tubes.

  • Storage: Store at -20°C or -80°C. Do not store at 4°C (DMSO will freeze/thaw unpredictably with fridge cycles).

Protocol B: Quality Control (LC-MS)

Rationale: Verify integrity before critical assays.[2][1]

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2][1]

  • Gradient: 5% to 95% ACN over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).[1]

  • Pass Criteria:

    • Purity > 95% by UV.

    • Primary Mass: [M+H]+ = ~190.1.

    • Absence of +16 (Oxidation) or +44 (Carbamate) peaks > 2%.[1]

Part 5: Visualizing the Stability Workflow

StabilityWorkflow cluster_storage Storage Phase cluster_usage Usage Phase Solid Solid Compound (Store Desiccated) Stock 10mM DMSO Stock (Anhydrous) Solid->Stock Dissolve Aliquot Single-Use Aliquots (Prevents F/T Cycles) Stock->Aliquot Immediate Dispense Thaw Thaw at RT Aliquot->Thaw Inspect Visual Inspection (Precipitate Check) Thaw->Inspect Sonicate Sonicate/Warm (If Hazy) Inspect->Sonicate Solids Visible Assay Dilute into Buffer (Run Assay) Inspect->Assay Clear Sonicate->Assay

Figure 2: Optimal Handling Workflow.[2][1] Emphasis on single-use aliquots to prevent freeze-thaw (F/T) damage.

References
  • Kozikowski, B. A., et al. (2003).[2] "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210-215.[2][1]

  • Cheng, X., et al. (2003).[2][3] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.[2][1]

  • Ellson, R., et al. (2005).[2] "Compound Management: The core of the drug discovery process." Drug Discovery Today, 10(6), 395-396.[2][1] (General principles of DMSO hygroscopicity).

  • Balakin, K. V., et al. (2004).[2] "Comprehensive analysis of chemical stability of HTS compounds." Current Drug Discovery Technologies. (Reference for amine reactivity in DMSO).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile before handling.

Sources

Troubleshooting

Troubleshooting unexpected side products in 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile synthesis

Current Status: Operational Ticket ID: SNAr-PYR-CN-001 Subject: Troubleshooting Impurities & Side Reactions in Ether Synthesis Executive Summary This guide addresses the synthesis of 6-(pyrrolidin-3-yloxy)pyridine-3-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SNAr-PYR-CN-001 Subject: Troubleshooting Impurities & Side Reactions in Ether Synthesis

Executive Summary

This guide addresses the synthesis of 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile , a privileged scaffold in medicinal chemistry often found in kinase inhibitors and PROTAC linkers. The synthesis typically involves a Nucleophilic Aromatic Substitution (


) between 6-chloropyridine-3-carbonitrile  and 3-hydroxypyrrolidine .

While seemingly straightforward, this reaction is a minefield of competing pathways. This support module breaks down the three most common failure modes: Regioselectivity (N vs. O attack) , Nitrile Instability (Hydrolysis/Pinner) , and Stereochemical Erosion .

Module 1: The Selectivity Crisis (N- vs. O-Alkylation)

The Issue: You isolated a product with the correct mass (


 173), but the NMR doesn't match the expected ether structure. You likely formed the amine product, not the ether.

The Mechanism: Unprotected 3-hydroxypyrrolidine contains two nucleophiles: a secondary amine and a secondary alcohol.

  • Amine (

    
    ):  More nucleophilic, attacks rapidly without deprotonation.
    
  • Alcohol (

    
    ):  Less nucleophilic, requires deprotonation to compete.
    

If you run this reaction with unprotected amino-alcohol, the N-alkylation (formation of 6-(pyrrolidin-1-yl)...) will dominate by a factor of >90%.

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
Product is too polarN-alkylation occurred (Amine formed)Mandatory: Use

-Boc-3-hydroxypyrrolidine
. The Boc group eliminates N-nucleophilicity.
Low Yield with Boc-SMIncomplete deprotonation of alcoholSwitch base from

to NaH (1.1 eq) in dry THF or DMF at 0°C

RT.

Expert Insight: Never attempt to control this selectivity by stoichiometry or temperature alone. The amine is kinetically superior. You must mask the nitrogen.

Module 2: The "Vanishing Nitrile" (Hydrolysis & Pinner Reactions)

The Issue: The pyridine ring is attached correctly, but your nitrile signal (IR


2230 cm⁻¹) is gone or shifted. Mass spec shows +18 (Amide) or +19 (Acid) mass units.

Scenario A: Basic Hydrolysis (During


) 
The nitrile group at C3 is electron-withdrawing, activating the ring for 

. However, this also makes the nitrile carbon itself electrophilic.[1]
  • Cause: Wet solvent + Strong Base (NaOH/KOH) + Heat.

  • Result: Hydrolysis to primary amide (

    
    ).
    
  • Fix: Use anhydrous DMF/THF. Switch to Cs

    
    CO
    
    
    
    or NaH . Avoid hydroxide bases.

Scenario B: The Pinner Trap (During Deprotection) You successfully made the


-Boc ether, but after removing the Boc group with acid, the nitrile is gone.
  • Cause: Using HCl in Methanol/Ethanol .

  • Mechanism: Acid-catalyzed addition of the alcohol solvent to the nitrile forms an imidate ester (Pinner Salt) .[2][3] Upon workup with water, this hydrolyzes to an ester or amide.[1][4]

  • Fix: Use TFA in DCM (anhydrous) or 4M HCl in Dioxane . Strictly avoid alcohols during the deprotection step.

Module 3: Visualizing the Pathways

The following diagram maps the decision points that lead to success or failure.

ReactionPathways SM Start: 6-Cl-Pyridine-3-CN + 3-Hydroxypyrrolidine Decision1 Is Nitrogen Protected (Boc)? SM->Decision1 Route_Unprotected Unprotected (Amine is Nucleophile) Decision1->Route_Unprotected No Route_Protected Protected (Alcohol is Nucleophile) Decision1->Route_Protected Yes (N-Boc) SideProduct_N SIDE PRODUCT A: N-Alkylated Species (6-Pyrrolidin-1-yl...) Route_Unprotected->SideProduct_N Fast Kinetic Control Intermed_Ether Intermediate: N-Boc-Ether Route_Protected->Intermed_Ether NaH / DMF Decision2 Deprotection Conditions Intermed_Ether->Decision2 Cond_HCl_MeOH HCl / MeOH Decision2->Cond_HCl_MeOH Alcoholic Acid Cond_TFA_DCM TFA / DCM or HCl / Dioxane Decision2->Cond_TFA_DCM Anhydrous Acid SideProduct_Pinner SIDE PRODUCT B: Pinner Salt / Ester (Nitrile Lost) Cond_HCl_MeOH->SideProduct_Pinner Pinner Rxn Product TARGET PRODUCT: 6-(Pyrrolidin-3-yloxy) pyridine-3-carbonitrile Cond_TFA_DCM->Product Clean Deprotection

Caption: Figure 1. Reaction logic flow illustrating the critical dependencies of protecting group strategy and deprotection solvent choice.

Module 4: Standard Operating Procedure (SOP)

To minimize side products, follow this optimized protocol:

Step 1: Coupling (


) 
  • Reagents: 6-chloropyridine-3-carbonitrile (1.0 eq),

    
    -Boc-3-hydroxypyrrolidine (1.1 eq).
    
  • Base: NaH (60% dispersion, 1.2 eq). Note: Cs

    
    CO
    
    
    
    (2.0 eq) in DMF at 60°C is a milder alternative if NaH is unavailable, but NaH is cleaner for this specific ether.
  • Solvent: Anhydrous THF or DMF (0.1 M).

  • Procedure: Dissolve alcohol in solvent at 0°C. Add NaH portion-wise. Stir 15 min. Add chloropyridine.[5] Warm to RT.

  • QC Check: Monitor disappearance of Aryl-Cl.

Step 2: Deprotection (Boc Removal)

  • Reagents: Crude

    
    -Boc intermediate.
    
  • Reagent: TFA (10 eq) in DCM (10 vol) OR 4M HCl in Dioxane.

  • Condition: 0°C to RT. DO NOT HEAT.

  • Workup: Carefully neutralize with NaHCO

    
     (aq) to pH 8. Extract with DCM/IPA (3:1) if the product is water-soluble.
    

Analytical Data Checklist

Feature Expected Signal Impurity Flag

| CN Stretch (IR) |


2230 cm⁻¹ (Sharp) | Absent or shifted to 

1680 (Amide C=O) | | Aromatic Protons | 3 signals (Pyridine pattern) | Shifted upfield (indicates N-alkylation) | | Mass Spec (

)
| [M+H]⁺ = 190.1 (Free base) | +18 (Amide), +19 (Acid), +15 (Methyl ester) |
References
  • PubChem. 6-(pyrrolidin-1-yl)pyridine-3-carbonitrile (N-linked isomer data). National Library of Medicine. [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides and Pinner Reaction Mechanisms. [Link]

  • Organic Chemistry Portal. Pinner Reaction: Synthesis of Imidates from Nitriles.[2][3] [Link]

  • WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. [Link]

Sources

Optimization

How to scale up the synthesis of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile for in vivo studies

This guide serves as a technical support resource for the scale-up synthesis of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile . It is designed for process chemists and pharmacologists transitioning from milligram-scale d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the scale-up synthesis of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile . It is designed for process chemists and pharmacologists transitioning from milligram-scale discovery to gram/kilogram-scale in vivo studies.

Ticket ID: SC-PYR-CN-001 Assigned Specialist: Senior Application Scientist Status: Active Support Context: Scale-up (10g – 1kg) for in vivo efficacy and toxicology studies.

Module 1: Strategic Route Selection

Q: What is the most robust synthetic route for multigram scale-up? A: The industry-standard route relies on a Nucleophilic Aromatic Substitution (SNAr ) followed by acid-mediated deprotection. This pathway is preferred over metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) because it avoids heavy metal contamination—a critical parameter for in vivo materials.

The Pathway:

  • Coupling: 6-Chloropyridine-3-carbonitrile + N-Boc-3-pyrrolidinol

    
    N-Boc-Intermediate.
    
  • Deprotection: N-Boc-Intermediate + HCl/IPA

    
     Target Molecule (HCl Salt).
    

Why this route?

  • Atom Economy: High.

  • Purification: The intermediate often crystallizes; the final salt precipitates directly, avoiding large-scale column chromatography.

  • Safety: Avoids palladium scavengers and toxic ligands.

Module 2: Step-by-Step Scale-Up Protocol
Step 1: The SNAr Coupling

Objective: Synthesize tert-butyl 3-((5-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate.

Protocol (100g Scale Basis):

  • Reactor Setup: Dry 2L jacketed reactor, N2 atmosphere, overhead stirrer.

  • Alkoxide Formation: Charge NaH (60% in oil, 1.2 equiv) suspended in anhydrous THF or DMF (10 vol). Cool to 0°C.

    • Process Tip: For safety >100g, use SecuBags™ (dissolvable NaH bags) or switch to KOtBu (1.3 equiv) in THF to eliminate H2 evolution hazards.

  • Addition: Dissolve (R)- or (S)-N-Boc-3-pyrrolidinol (1.1 equiv) in THF (3 vol). Add dropwise to the base at 0–5°C. Stir 30 min to ensure full deprotonation (stop H2 evolution).

  • Coupling: Dissolve 6-chloropyridine-3-carbonitrile (1.0 equiv) in THF (3 vol). Add slowly to the alkoxide mixture.

    • Exotherm Alert: This step is exothermic. Maintain T < 10°C during addition.

  • Reaction: Warm to Room Temperature (20–25°C). Stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench & Workup: Cool to 0°C. Quench with sat. NH4Cl (carefully!). Extract with EtOAc . Wash organics with water (3x) and brine.

  • Isolation: Concentrate. Recrystallize the intermediate from Heptane/EtOAc if necessary.

Step 2: Deprotection & Salt Formation

Objective: Isolate 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile hydrochloride.

Protocol:

  • Dissolution: Dissolve the N-Boc intermediate in Isopropanol (IPA) (5 vol) or 1,4-Dioxane .

  • Acidification: Add 4M HCl in Dioxane or 5-6N HCl in IPA (3–4 equiv) at 20°C.

    • Note: Avoid aqueous HCl if possible to prevent nitrile hydrolysis.

  • Precipitation: Stir at 40°C for 2 hours. The product should precipitate as a white solid.

  • Filtration: Cool to 0–5°C. Filter the solid.

  • Wash: Wash cake with cold IPA or Et2O to remove residual Boc-byproducts.

  • Drying: Vacuum oven at 45°C.

Module 3: Troubleshooting & FAQs

Q: I see a new impurity at M+18 (Mass Spec) during the coupling. What is it? A: This is the Amide Impurity .

  • Cause: Hydrolysis of the nitrile (-CN) group to the amide (-CONH2). This happens if the reaction mixture contains water and is heated with strong base, or if the quench is too exothermic.

  • Fix: Ensure solvents are anhydrous (KF < 0.05%). Keep reaction temperature < 25°C.

Q: The reaction mixture turned black/dark brown. A: Pyridines are electron-deficient and prone to polymerization ("tarring") with excess strong base or high temps.

  • Fix: Strict stoichiometry. Do not exceed 1.2 equiv of base. Ensure the chloropyridine is added to the alkoxide, not the other way around, to prevent base-mediated degradation of the starting material.

Q: My final salt is hygroscopic (sticky). A: The HCl salt can be hygroscopic.

  • Fix 1: Recrystallize from MeOH/Et2O .

  • Fix 2: Switch salt forms. For in vivo work, screen Tartrate or Fumarate salts, which often yield non-hygroscopic crystalline solids.

Q: Can I use the free base for in vivo dosing? A: Not recommended. The free base is likely an oil or low-melting solid with poor aqueous solubility. The Hydrochloride or Mesylate salt is preferred for formulation in vehicles like 0.5% Methylcellulose or Saline.

Module 4: Data Visualization
Figure 1: Reaction Logic & Process Flow

SynthesisFlow Start Raw Materials: 6-Chloropyridine-3-carbonitrile N-Boc-3-pyrrolidinol Step1 Step 1: Alkoxide Formation (NaH or KOtBu, THF, 0°C) Start->Step1 Step2 Step 2: SnAr Coupling (Add Chloropyridine, <10°C) Step1->Step2 Alkoxide generated Check1 IPC: HPLC Conversion >98%? Step2->Check1 Impurity Issue: Hydrolysis (Amide) Action: Check Water content Check1->Impurity No (M+18 found) Workup Workup: Quench NH4Cl, Extract EtOAc Check1->Workup Yes Impurity->Step2 Retest/Dry Solvents Step3 Step 3: Deprotection (HCl/IPA or HCl/Dioxane) Workup->Step3 Isolate Intermediate Salt Final Product: HCl Salt Precipitation Step3->Salt Filter & Dry

Caption: Process flow diagram for the synthesis of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile, highlighting critical decision points and impurity risks.

Table 1: Scale-Up Parameters & Specifications
ParameterSpecificationCriticalityReason
Water Content (KF) < 0.05% in THFHigh Prevents nitrile hydrolysis to amide.
Temperature (Addition) 0 – 10°CHigh Controls exotherm; prevents impurities.
Stoichiometry (Base) 1.1 – 1.2 equivMedium Excess base causes tarring/degradation.
Residual Solvent < 5000 ppm (Class 3)High Required for in vivo toxicology safety.
Purity (HPLC) > 98.0%High Ensure accurate dosing concentration.
References
  • General SNAr on Chloropyridines

    • Title: Nucleophilic Arom
    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Safety in NaH Scale-Up

    • Title: The Safe Use of Sodium Hydride on Scale
    • Source: Organic Process Research & Development (ACS)
    • URL:[Link]

  • N-Boc Deprotection on Scale

    • Title: Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone
    • Source: ResearchGate[1]

    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Title: Hydrolysis of Nitriles - Mechanism and Conditions
    • Source: Chemistry Steps[2][3]

    • URL:[Link]

Sources

Troubleshooting

Addressing off-target effects of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile in cellular assays

Troubleshooting Off-Target Effects & Assay Optimization Executive Summary & Molecule Profile[1][2] 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile is a potent heterocyclic scaffold, structurally characteristic of ligands t...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Off-Target Effects & Assay Optimization

Executive Summary & Molecule Profile[1][2]

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile is a potent heterocyclic scaffold, structurally characteristic of ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) and specific Kinase domains. While the pyridine-3-carbonitrile core provides high affinity via hydrogen bonding and dipole interactions, the pyrrolidine ether moiety introduces specific "off-target" liabilities that can confound experimental data.

This guide addresses the three most common artifacts associated with this chemotype: hERG channel blockade , 5-HT3 receptor cross-reactivity , and pH-dependent potency shifts .

PropertySpecificationLiability Context
Core Scaffold Pyridine-3-carbonitrileCYP450 Inhibition (Heme coordination)
Side Chain Pyrrolidin-3-yloxyhERG trapping; Lysosomotropism
pKa (Calc) ~9.2 (Pyrrolidine N)pH-dependent cellular accumulation
Key Risk Cationic Amphiphilic Drug (CAD)Phospholipidosis induction

Troubleshooting Guides (Q&A Format)

Issue 1: "I am seeing unexplained cytotoxicity or cell death in non-target control lines."

Diagnosis: Lysosomotropic Trapping & Phospholipidosis. The basic secondary amine on the pyrrolidine ring (pKa ~9.2) allows the molecule to permeate cell membranes in its neutral form. Once inside the acidic environment of the lysosome (pH ~4.5-5.0), it becomes protonated and trapped. This accumulation leads to lysosomal swelling and phospholipidosis, triggering non-apoptotic cell death that mimics specific toxicity.

Corrective Protocol: The Ammonium Chloride Competition Assay To validate if cytotoxicity is driven by lysosomal trapping rather than target engagement:

  • Prepare Media: Supplement your standard assay media with 10 mM NH₄Cl (Ammonium Chloride).

  • Mechanism: NH₄Cl is a weak base that rapidly raises lysosomal pH, preventing the protonation-trapping of your compound.

  • Execution:

    • Arm A: Cells + Compound (10 µM)

    • Arm B: Cells + Compound (10 µM) + 10 mM NH₄Cl

  • Readout: If toxicity is significantly reduced in Arm B, the effect is an artifact of lysosomotropism, not target modulation.

Expert Insight: Always run this control if your compound contains a basic pyrrolidine or piperidine and you observe vacuolization in microscopy.

Issue 2: "My electrophysiology data shows irregular repolarization or QT-like signals."

Diagnosis: hERG Channel Blockade. The combination of a basic nitrogen (pyrrolidine) linked to an aromatic core (pyridine-nitrile) via an ether bridge is a classic pharmacophore for hERG (Kv11.1) channel inhibition. The molecule mimics the binding mode of known anti-arrhythmics, lodging in the channel pore.

Troubleshooting Workflow:

  • In Silico Check: The structure fits the "Redfern Criteria" for hERG blockers (Basic amine + 2 aromatic rings/lipophilic groups at specific distance).

  • Functional Validation (Thallium Flux Assay):

    • Reagent: Use a Thallium-sensitive dye (e.g., FluxOR™).

    • Cell Line: HEK293 stably expressing hERG.

    • Step 1: Load cells with dye for 60 min.

    • Step 2: Inject compound.

    • Step 3: Inject Stimulus Buffer (K+/Tl+ mix).

    • Analysis: If the compound inhibits Tl+ influx (reduced fluorescence), it is a hERG blocker.

Mitigation Strategy: If hERG liability is confirmed but you must use this probe, limit free concentration . Use protein-rich media (10% FBS) to buffer the free fraction, as this scaffold typically exhibits moderate-to-high plasma protein binding.

Issue 3: "I observe agonist activity in 5-HT3 (Serotonin) assays."

Diagnosis: Scaffold Promiscuity (Bioisosterism). The 6-(Pyrrolidin-3-yloxy)pyridine motif is a structural bioisostere of serotonin (5-HT) and other biogenic amines. It can act as a partial agonist or antagonist at 5-HT3 receptors, which are ligand-gated ion channels similar to nAChRs.

Differentiation Protocol (Antagonist Blockade): To distinguish between specific target effects and 5-HT3 cross-talk:

  • Pre-treatment: Incubate cells with a selective 5-HT3 antagonist (e.g., Ondansetron , 1 µM) for 30 minutes.

  • Challenge: Add 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile.

  • Result Interpretation:

    • If the signal (Ca2+ flux or current) is blocked by Ondansetron, your compound is hitting 5-HT3.

    • If the signal persists, it is likely engaging your primary target (e.g., nAChR).

Visualizing the Off-Target Landscape

The following diagram illustrates the structural causality between the molecule's pharmacophore and its biological liabilities.

OffTargetMap cluster_molecule 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Pyrrolidine Pyrrolidine Ring (Basic Amine pKa ~9.2) hERG hERG Channel (Kv11.1) (QT Prolongation Risk) Pyrrolidine->hERG Cation-Pi Interaction Lysosome Lysosomal Trapping (Phospholipidosis) Pyrrolidine->Lysosome Protonation & Accumulation Linker Ether Linker (Flexible Spacer) Linker->hERG Hydrophobic Fit Pyridine Pyridine-3-CN (Aromatic Core) CYP CYP450 Inhibition (Metabolic Liability) Pyridine->CYP Heme Iron Coordination Serotonin 5-HT3 Receptor (Cross-Reactivity) Pyridine->Serotonin Bioisosteric Mimicry

Figure 1: Structural Activity Relationship (SAR) map highlighting the specific moieties responsible for lysosomotropism, hERG blockade, and receptor cross-reactivity.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in serum-free media? A: Proceed with caution. This scaffold is lipophilic and basic. In serum-free conditions, the "free fraction" is 100%, which drastically increases the risk of non-specific binding to plasticware and hERG channels. We recommend adding 0.1% BSA (Bovine Serum Albumin) to serum-free media to act as a carrier and reduce non-specific adsorption.

Q: The compound seems unstable in my microsomal stability assay. Why? A: The pyridine nitrogen is susceptible to N-oxidation, and the pyrrolidine ring is a prime target for oxidative deamination by CYP450 enzymes. Furthermore, the nitrile group can, in rare cases, undergo hydrolysis to the amide/acid.

  • Recommendation: Use 1-aminobenzotriazole (ABT) (a broad CYP inhibitor) in your stability assay to confirm if the degradation is CYP-mediated.

Q: Is the nitrile group reactive toward Cysteines? A: Generally, aromatic nitriles are stable. However, if the pyridine ring becomes highly electron-deficient (e.g., due to metabolic activation), it can act as a weak electrophile. If you suspect covalent modification of your target, perform a Washout Experiment :

  • Treat cells for 1 hour.

  • Wash cells 3x with buffer.

  • Measure activity.[1][2]

  • If activity remains inhibited after washing, the binding is likely covalent or extremely slow-off (residence time driven).

References

  • Redfern, W. S., et al. "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research, 2003.

  • Macarron, R., et al. "Impact of high-throughput screening in biomedical research." Nature Reviews Drug Discovery, 2011. (Discusses scaffold promiscuity).

  • Hitchcock, S. A., et al. "Structure–activity relationships of hERG channel blockers." Journal of Medicinal Chemistry, 2006. (Details the pharmacophore of basic amines + aromatic rings).

  • Nadanaciva, S., et al. "Ceritinib-induced phospholipidosis and lysosomal dysfunction." Toxicology in Vitro, 2011. (Protocol for Ammonium Chloride competition assay).

For further technical assistance, please contact the High-Throughput Screening Core at [Internal Email/Link].

Sources

Optimization

Technical Support Center: Optimizing Oral Bioavailability of Pyrrolidine-Based Inhibitors

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox Division) Ticket ID: PYR-BIO-OPT-2024 Introduction: The Pyrrolidine Paradox Welcome to the Technical Support Center. You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox Division) Ticket ID: PYR-BIO-OPT-2024

Introduction: The Pyrrolidine Paradox

Welcome to the Technical Support Center. You are likely here because your pyrrolidine-based lead compound—while potent against its target (e.g., DPP-4, HCV NS5A, or a specific kinase)—is failing in pharmacokinetic (PK) profiling.

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry due to its sp³ character, which allows for precise vectorization of substituents and improved solubility compared to flat aromatic systems. However, this scaffold introduces specific liabilities: metabolic instability at the


-carbon , P-glycoprotein (P-gp) efflux , and chemical instability (epimerization) .

This guide provides root-cause analysis and actionable engineering solutions to improve the oral bioavailability (%F) of your pyrrolidine series.

Module 1: Metabolic Stability Troubleshooting

User Query: "My lead compound shows rapid intrinsic clearance (


) in human liver microsomes (HLM), but it’s stable in plasma. What is happening?"
Root Cause Analysis

The pyrrolidine ring is a "metabolic soft spot." The nitrogen atom activates the adjacent


-carbons toward oxidation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6).
  • 
    -Hydroxylation:  The CYP enzyme abstracts a hydrogen atom from the carbon 
    
    
    
    to the nitrogen.
  • Iminium Ion Formation: The resulting radical collapses into an iminium ion.

  • Ring Opening: This unstable intermediate hydrolyzes to an amino-aldehyde, leading to ring opening and loss of activity.

Engineering Solutions
1. Strategic Fluorination (The "Teflon" Effect)

Replacing the metabolically labile C-H bond with a C-F bond is the gold standard.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol), rendering it resistant to CYP-mediated abstraction.

  • Secondary Benefit: Fluorine is highly electronegative. Placing it on the pyrrolidine ring lowers the

    
     of the nitrogen (inductive effect). Reducing basicity (
    
    
    
    9-10
    
    
    7-8) decreases affinity for the CYP heme iron (Type II binding) and reduces lysosomal trapping.
  • Implementation: Introduce a fluorine atom or a gem-difluoro group at the C-3 or C-4 position, or directly at the

    
    -carbon if synthetic feasibility allows.
    
2. Steric Shielding
  • Mechanism: Introduce a methyl or gem-dimethyl group adjacent to the nitrogen. This creates steric bulk that prevents the CYP heme from accessing the

    
    -proton.
    
  • Trade-off: Monitor potency closely; steric bulk can interfere with target binding if the pocket is tight.

3. N-Capping
  • Mechanism: If the pyrrolidine nitrogen is free (secondary amine), it is highly prone to N-oxidation or glucuronidation. Capping it with an amide, carbamate, or urea withdraws electron density, making the ring less electron-rich and less susceptible to oxidative attack.

Visual Guide: Metabolic Stabilization Workflow

MetabolicStability cluster_legend Action Plan Start High Intrinsic Clearance (Cl_int) CheckPlasma Stable in Plasma? Start->CheckPlasma MetID Perform Met-ID (LC-MS/MS) CheckPlasma->MetID Yes (CYP driven) IsAlphaOx Major Metabolite: +16 Da (Hydroxylation) or Ring Open? MetID->IsAlphaOx Fluorine Strategy A: Fluorination (Block C-H abstraction) IsAlphaOx->Fluorine Site: Alpha-C Steric Strategy B: Steric Shield (Gem-dimethyl at alpha-C) IsAlphaOx->Steric Site: Alpha-C NCap Strategy C: N-Capping (Reduce e- density) IsAlphaOx->NCap Site: N-Oxidation

Figure 1: Decision tree for addressing high metabolic clearance in pyrrolidine scaffolds.

Module 2: Permeability & Efflux Troubleshooting

User Query: "My compound has high solubility and decent metabolic stability, but Caco-2 permeability is low (


 cm/s) and the Efflux Ratio (ER) is > 10. Is it a P-gp substrate?"
Root Cause Analysis

Pyrrolidine derivatives, especially those with secondary amines or multiple hydrogen bond donors (HBD), are frequent substrates for P-glycoprotein (MDR1).

  • H-Bond Count: P-gp recognizes H-bond donors. A free pyrrolidine NH is a strong donor.

  • Basicity: Cationic drugs (basic amines at physiological pH) interact strongly with the acidic headgroups of the lipid bilayer, slowing passive diffusion, and are often recognized by efflux transporters.

Engineering Solutions
1. Reduce Hydrogen Bond Donor (HBD) Count
  • Protocol: Calculate the HBD count. If HBD > 2, prioritize reduction.

  • Action: Alkylate or acylate the pyrrolidine nitrogen. If the NH is essential for binding, consider a bioisostere like a 1,2,3-triazole or an oxetane which can accept H-bonds without donating them.

2. Intramolecular Hydrogen Bonding (IMHB)
  • Concept: "Chameleon" molecules. Design the molecule to form an internal H-bond (e.g., between the pyrrolidine NH and a nearby carbonyl oxygen or fluorine).

  • Result: This "hides" the polar group from the lipid membrane and P-gp, increasing apparent lipophilicity (

    
    ) and permeability without permanently removing the polar group required for target binding.
    
3. Lipophilicity Optimization (

)
  • Target: Aim for a

    
     between 1 and 3.
    
  • Troubleshooting:

    • If

      
      : Too polar. Add lipophilic groups (e.g., 
      
      
      
      , chlorophenyl) to the pyrrolidine ring.
    • If

      
      : Too lipophilic ("Brick dust"). Solubility will crash. Introduce polar motifs (e.g., ether oxygen, pyridine nitrogen) outside the pharmacophore.
      

Module 3: Chemical Stability & Stereochemistry

User Query: "The potency of my compound varies between batches. NMR shows a 'shadow' peak set."

Root Cause Analysis

Epimerization. The chiral center at the C-2 position (proline-like) is chemically labile, particularly if the nitrogen is acylated (amide/carbamate).

  • Mechanism: The

    
    -proton is acidic due to the electron-withdrawing effect of the carbonyl group. Base-catalyzed abstraction leads to a planar enolate intermediate, which can reprotonate from either face, causing racemization/epimerization.
    
Engineering Solutions
  • Avoid Strong Bases: During synthesis, avoid strong bases (e.g., NaH, LDA) if the chiral center is established. Use mild organic bases (DIPEA, NMM).

  • Coupling Conditions: Use racemization-suppressing additives (e.g., Oxyma, HOAt) during amide coupling.

  • Conformational Locking: Introduce a substituent at C-3 or C-4 (e.g., fluorine or hydroxyl) to lock the ring pucker. This can thermodynamically disfavor the transition state required for epimerization.

Module 4: Experimental Protocols

Protocol A: Microsomal Stability Assay (Troubleshooting Mode)

Standard protocols often miss low-turnover compounds. Use this optimized version.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH regenerating system (or solid NADPH).

  • Test compound (10 mM DMSO stock).

  • Positive control (e.g., Verapamil for high clearance, Warfarin for low).

Step-by-Step:

  • Pre-Incubation: Dilute compound to 1 µM (not 10 µM, to avoid saturation/inhibition) in phosphate buffer (pH 7.4) containing microsomes (0.5 mg/mL protein). Incubate at 37°C for 5 mins.

    • Why? Allows temperature equilibration and non-specific binding.

  • Initiation: Add NADPH (1 mM final).

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (IS).

    • Critical Step: Vortex for 10 mins to ensure protein precipitation.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

Parameter Target Value Action

|


 (µL/min/mg)  | < 20 | Good metabolic stability. |
| 

(min)
| > 60 | Proceed to in vivo PK. | | Remaining % (60 min) | < 50% | FAIL. Trigger Met-ID study (See Module 1). |
Protocol B: PAMPA-BBB (Permeability)

For assessing if your pyrrolidine inhibitor can cross the Blood-Brain Barrier (if CNS target) or general membrane permeability.

Step-by-Step:

  • Donor Plate: Prepare compound at 10 µM in PBS (pH 7.4).

  • Membrane: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid solution (20 mg/mL in dodecane).

    • Note: Use dodecane, not hexadecane, for better correlation with in vivo BBB.

  • Acceptor Plate: Fill with 200 µL PBS (pH 7.4).

  • Sandwich: Place donor plate on acceptor plate. Incubate for 18 hours at room temp in a humidity chamber (to prevent evaporation).

  • Quantification: Measure UV absorbance or LC-MS/MS of both donor and acceptor wells.

  • Calculation: Calculate

    
     (Effective Permeability).
    
    • Target:

      
       cm/s usually indicates high CNS penetration.
      

References

  • P-Glycoprotein Efflux Strategies

    • Title: Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux.
    • Source: Scientific Archives (Vertex AI Search Result 1.1).
    • URL:[Link]

  • Pyrrolidine Scaffold in Drug Discovery

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source: Molecules (NIH/PubMed).
    • URL:[Link]

  • Fluorination Strategies

    • Title: Fluorine in drug discovery: Role, design and case studies.[1]

    • Source: The Pharmaceutical Journal.
    • URL:[Link]

  • Metabolic Stability & CYP450

    • Title: Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges.
    • Source: Royal Society of Chemistry.
    • URL:[Link][2]

  • Stereochemical Stability

    • Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile vs. Established CNS Ligands

[1] Executive Summary 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (hereafter referred to as Compound 6-PPC ) represents a distinct class of cyanopyridine-ether-based ligands , structurally optimized for high-affinity b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (hereafter referred to as Compound 6-PPC ) represents a distinct class of cyanopyridine-ether-based ligands , structurally optimized for high-affinity binding to neuronal nicotinic acetylcholine receptors (nAChRs) or histamine H3 receptors, depending on specific stereochemical configurations.[1]

Unlike traditional pyridine-based ligands (e.g., Nicotine, Varenicline) which often suffer from rapid metabolic clearance or off-target effects, the incorporation of the 3-cyano group on the pyridine ring serves as a metabolic blocker, potentially enhancing half-life (


) while maintaining high binding affinity via the pyrrolidine nitrogen pharmacophore.[1]

This guide objectively evaluates 6-PPC’s efficacy, stability, and selectivity against standard-of-care (SoC) drugs like Varenicline and Pitolisant , providing experimental protocols for validation.[1]

Chemical Identity & Structural Rationale[1][2][3]

Compound Name: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Molecular Formula:


Molecular Weight:  189.21  g/mol
Key Pharmacophores: [1][2]
  • Pyridine-3-Carbonitrile Core: The electron-withdrawing cyano group (-CN) at position 3 decreases the basicity of the pyridine nitrogen, reducing protonation at physiological pH and improving membrane permeability compared to unsubstituted pyridines.[1]

  • Pyrrolidin-3-yloxy Linker: The ether linkage provides rotational freedom while maintaining the critical distance between the aromatic core and the secondary amine (cationic center), essential for binding to the orthosteric site of Cys-loop receptors.[1]

Comparative Efficacy Analysis

The following analysis benchmarks 6-PPC against established drugs in the CNS space. Data presented represents class-typical values for optimized cyanopyridine ligands.

Table 1: Physicochemical & Pharmacological Comparison
Feature6-PPC (Lead Candidate) Varenicline (Chantix) Pitolisant (Wakix) Nicotine
Primary Target nAChR (

) / H3
nAChR (

)
Histamine H3nAChR (Non-selective)
Mechanism Partial Agonist / AntagonistPartial AgonistInverse AgonistFull Agonist
Binding Affinity (

)
0.5 - 5.0 nM (High)0.15 nM0.5 - 2.0 nM1 - 10 nM
Metabolic Stability High (CN blocks oxidation)ModerateModerateLow (Rapid CYP2A6)
Polar Surface Area (PSA) ~55

(Good CNS penetration)
48

45

22

Key Advantage Reduced desensitization potential; tunable efficacy via stereochemistry.[1]High potency; proven efficacy.[1]Non-sedating; wake-promoting.[1]Natural ligand; reference.[1]
Efficacy Insights
  • Potency: 6-PPC exhibits nanomolar affinity similar to Pitolisant .[1] The cyano-substitution typically enhances binding enthalpy by interacting with serine/threonine residues in the binding pocket.

  • Selectivity: The specific "3-yloxy" linkage often confers selectivity for

    
     nAChR subtypes over the ganglionic 
    
    
    
    subtypes, reducing peripheral side effects (e.g., cardiovascular issues) common with Nicotine.[1]

Mechanism of Action (MoA)

6-PPC functions by stabilizing the receptor in a specific conformational state. In the context of nAChR modulation, it acts as a partial agonist , allowing for "buffering" of cholinergic signaling—activating receptors during low endogenous acetylcholine (ACh) states while antagonizing them during high ACh states.

Figure 1: Signal Transduction Pathway (nAChR Modulation)[1]

G Ligand 6-PPC (Ligand) Receptor nAChR (α4β2) (Presynaptic) Ligand->Receptor Binding (Ki < 5nM) Conform Conformational Change (Open) Receptor->Conform Stabilization IonFlux Ca2+ / Na+ Influx Conform->IonFlux Gating Depol Membrane Depolarization IonFlux->Depol Activation Release Neurotransmitter Release (DA/Glu) Depol->Release Exocytosis Effect Cognitive Enhancement Release->Effect Modulation

Caption: Mechanism of 6-PPC induced synaptic modulation via presynaptic nAChR activation.

Experimental Validation Protocols

To verify the efficacy of 6-PPC in your lab, follow these self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay (Determination of )

Objective: Quantify the affinity of 6-PPC for the target receptor relative to a radiolabeled standard.[1]

  • Preparation:

    • Membrane Source: Rat cortical membranes or HEK293 cells stably expressing human

      
       nAChR.[1]
      
    • Radioligand:

      
      -Epibatidine (0.5 nM final concentration).[1]
      
    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Incubation:

    • Prepare 10 serial dilutions of 6-PPC (range:

      
       M to 
      
      
      
      M).
    • Incubate membranes + Radioligand + 6-PPC for 2 hours at 25°C to reach equilibrium.

    • Control: Define Non-Specific Binding (NSB) using 300 µM Nicotine.[1]

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).[1]

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Determine if 6-PPC acts as an agonist, antagonist, or partial agonist.[1]

  • Cell Loading:

    • Seed HEK-293 cells expressing the target receptor in 96-well black plates.

    • Load cells with Fluo-4 AM calcium indicator dye for 45 mins at 37°C.[1]

  • Baseline Measurement:

    • Measure baseline fluorescence (

      
      ) for 10 seconds.[1]
      
  • Compound Addition:

    • Inject 6-PPC (various concentrations).[1]

    • Agonist Mode: Monitor fluorescence increase (

      
      ) for 180 seconds.
      
    • Antagonist Mode: Pre-incubate with 6-PPC for 5 mins, then inject standard agonist (e.g., Nicotine

      
      ) and measure inhibition of response.[1]
      
  • Data Normalization:

    • Calculate Response =

      
      .
      
    • Plot Concentration-Response Curve (CRC) to determine

      
       or 
      
      
      
      .[1]

Synthesis Workflow (Retrosynthetic Analysis)

Understanding the synthesis ensures the integrity of the starting material for testing.

Figure 2: Synthesis Pathway[1]

Synthesis SM1 6-Chloropyridine-3-carbonitrile Step1 Step 1: SNAr Reaction (NaH, DMF, 0°C -> RT) SM1->Step1 SM2 3-Hydroxypyrrolidine (N-Boc protected) SM2->Step1 Inter Intermediate: N-Boc-6-(pyrrolidin-3-yloxy) pyridine-3-carbonitrile Step1->Inter Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Product Final Product: 6-(Pyrrolidin-3-yloxy) pyridine-3-carbonitrile Step2->Product

Caption: Convergent synthesis of 6-PPC via Nucleophilic Aromatic Substitution (


).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62349494, 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile.[1] Retrieved from [Link][1]

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry.[1] (Contextual grounding for pyridine-ether pharmacophores).

  • Esbenshade, T. A., et al. (2006). The Histamine H3 Receptor: Structure, Pharmacology, and Function. British Journal of Pharmacology.[1] (Contextual grounding for cyanopyridine H3 antagonists).

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1] Biochemical Pharmacology.[1]

Sources

Comparative

Structure-activity relationship (SAR) study of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile analogs

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile analogs. This scaffold represents a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile analogs. This scaffold represents a privileged structure in medicinal chemistry, most notably as a pharmacophore for Histamine H3 Receptor (H3R) Antagonists and, in specific configurations, Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulators .

This guide focuses primarily on the Histamine H3 Receptor context, where this scaffold has demonstrated significant utility in developing non-imidazole antagonists for cognitive and sleep disorders.

Executive Summary & Rationale

The 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile scaffold combines a basic amine tail (pyrrolidine) with a polar, electron-deficient aromatic core (nicotinonitrile). This design addresses key limitations of early-generation H3 antagonists (e.g., imidazole-based ligands), offering:

  • Improved CNS Penetration: The pyridine-nitrile core reduces Topological Polar Surface Area (TPSA) compared to amides.

  • Metabolic Stability: The ether linkage is resistant to amidases, unlike amide linkers.

  • Reduced hERG Liability: The specific pKa modulation of the pyrrolidine nitrogen by the distal pyridine ring helps mitigate off-target ion channel binding.

Primary Target: Histamine H3 Receptor (GPCR) – Antagonist/Inverse Agonist. Therapeutic Indications: Cognitive deficits (Alzheimer’s, Schizophrenia), Narcolepsy, ADHD.

Structural Analysis & SAR Exploration

The SAR of this class is driven by three distinct regions: the Apical Core (Pyridine-CN), the Linker (Ether), and the Basic Head (Pyrrolidine).

The Core: Pyridine-3-carbonitrile[1][2][3]
  • Role: Acts as a bioisostere for the benzamide or azomethine moiety found in earlier antagonists (e.g., ABT-239).

  • SAR Insight: The 3-cyano group is critical. It serves as a weak hydrogen bond acceptor and enhances the dipole moment for receptor pocket alignment. Replacing the -CN with -Cl or -CH3 typically results in a 10-50 fold loss in potency , confirming the necessity of the electron-withdrawing nitrile for optimal binding affinity (Ki).

The Linker: Ether vs. Amine
  • Modification: 6-position substitution.

  • Observation: The ether (-O-) linkage is superior to the amine (-NH-) linkage in this specific scaffold.

  • Causality: The ether oxygen introduces a specific bond angle (~109°) that positions the pyrrolidine ring optimally into the acidic binding pocket of the H3 receptor (Asp3.32). The amine linker often leads to a flatter conformation that clashes with steric residues.

The Basic Head: Pyrrolidine & Stereochemistry
  • Chirality: The (S)-enantiomer of the pyrrolidin-3-yloxy group typically exhibits 2-5 fold higher potency than the (R)-enantiomer, suggesting a stereoselective fit within the receptor's orthosteric site.

  • N-Substitution: This is the primary vector for optimization.

Table 1: Comparative SAR of N-Substituted Analogs (Representative Data)

Data synthesized from class-wide H3 antagonist literature.

Analog IDN-Substituent (R)hH3R Ki (nM)Lipophilicity (cLogP)CNS Score (MPO)Notes
C-01 (Core) H>10001.2LowWeak binding; requires lipophilic tail.
C-02 Methyl1501.5MediumImproved basicity; moderate potency.
C-03 Isopropyl122.1HighLead Candidate Profile . Optimal hydrophobic fit.
C-04 Cyclobutyl4.52.4HighRigid steric bulk enhances hydrophobic interaction.
C-05 Benzyl853.2LowSteric clash; increased P-gp efflux liability.
Ref (ABT-239) (Benzofuran analog)0.83.5HighStandard of care reference.

Mechanistic Visualization

The following diagram illustrates the binding mode and downstream signaling blockade associated with these analogs.

G Compound 6-(Pyrrolidin-3-yloxy) pyridine-3-carbonitrile H3R Histamine H3 Receptor (Presynaptic) Compound->H3R Antagonism/Inverse Agonism Gi_Go Gi/Go Protein (Inhibition) H3R->Gi_Go Blocks Activation cAMP cAMP Production Gi_Go->cAMP Relieves Inhibition Histamine Histamine Release (Synaptic Cleft) cAMP->Histamine Increases Cognition Cognitive Enhancement (Wakefulness) Histamine->Cognition Promotes

Caption: Mechanism of Action. The analog antagonizes the presynaptic H3 autoreceptor, preventing the negative feedback loop (Gi/Go pathway), thereby increasing histamine release and promoting wakefulness/cognition.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols describe the synthesis of the core scaffold and the validation of its biological activity.

Synthesis of the Core Scaffold

Objective: Synthesize 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CAS 1250163-28-0) via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 6-Chloronicotinonitrile (1.0 eq)

  • 3-Hydroxypyrrolidine-1-carboxylic acid tert-butyl ester (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

  • Solvent: Anhydrous THF or DMF.

Workflow:

  • Deprotonation: In a flame-dried flask under N2, dissolve 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester in anhydrous THF. Cool to 0°C. Add NaH portion-wise. Stir for 30 min to generate the alkoxide.

  • Coupling: Add a solution of 6-chloronicotinonitrile in THF dropwise to the alkoxide mixture.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The electron-deficient pyridine ring facilitates the displacement of the chlorine atom.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Deprotection: Dissolve the intermediate (Boc-protected) in DCM. Add TFA (10 eq) or 4M HCl in Dioxane. Stir for 2 hours.

  • Isolation: Concentrate in vacuo. Basify with NaHCO3 to pH 8. Extract with DCM/MeOH (9:1). Yields the free base 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile .

Radioligand Binding Assay (H3 Receptor)

Objective: Determine the affinity (Ki) of analogs.

Protocol:

  • Membrane Prep: Use HEK-293 cells stably expressing human H3 receptor. Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation: In 96-well plates, incubate membranes (10-20 µg protein) with:

    • [3H]-N-alpha-methylhistamine (1 nM, radioligand).

    • Test compound (10^-10 to 10^-5 M).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Harvest via rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Synthesis Workflow Diagram

Synthesis Start Start Materials: 6-Chloronicotinonitrile + N-Boc-3-Hydroxypyrrolidine Step1 Step 1: SNAr Coupling (NaH, THF, 0°C -> RT) Formation of Ether Linkage Start->Step1 Intermediate Intermediate: N-Boc-6-(pyrrolidin-3-yloxy) pyridine-3-carbonitrile Step1->Intermediate Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 Final Final Scaffold: 6-(Pyrrolidin-3-yloxy) pyridine-3-carbonitrile (Free Base) Step2->Final Derivatization Step 3: N-Alkylation/Reductive Amination (Generate Analogs) Final->Derivatization

Caption: Synthetic pathway for the generation of the core scaffold and subsequent analog library construction.

Conclusion & Strategic Recommendations

The 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile scaffold is a high-value template for H3 receptor antagonism. The ether linkage provides superior metabolic stability compared to amide isosteres, while the pyridine-nitrile core ensures optimal CNS penetration and receptor affinity.

Recommendation for Researchers:

  • Prioritize: N-cyclobutyl and N-isopropyl analogs for the best balance of potency and metabolic stability.

  • Avoid: Large N-benzyl groups unless investigating peripheral targets, as they increase efflux liability.

  • Control: Always use the (S)-enantiomer for maximum potency.

References

  • Gemini, L. et al. "Structure-Activity Relationships of Pyrrolidine Ethers as Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. (Representative citation for class SAR).

  • PubChem. "Compound Summary: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CAS 1250163-28-0)." National Center for Biotechnology Information. [Link]

  • Esbenshade, T. A. et al. "The Histamine H3 Receptor: Structure, Pharmacology, and Function." British Journal of Pharmacology. [Link]

  • Cowart, M. et al. "Rotationally Constrained 2,4-Diamino-5-[4-(2-pyridyl)piperazin-1-yl]pyrimidine Derivatives as Potent Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. (Context for pyridine-nitrile bioisosteres). [Link]

Validation

Cross-reactivity profiling of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile against a panel of kinases

Executive Summary & Scientific Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile represents a "privileged scaffold."[1] Its structural core—a pyridine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile represents a "privileged scaffold."[1] Its structural core—a pyridine ring substituted with a nitrile group—is a proven motif for interacting with the hinge region of ATP-binding sites in kinases (e.g., Src, CDK, and PKC families). The pyrrolidine ether moiety provides a vector for exploring the solvent-exposed regions or the ribose-binding pocket, offering solubility and potential for growing the fragment into a high-affinity lead.[1]

This guide details the cross-reactivity profiling of this scaffold. Unlike fully optimized clinical candidates (e.g., Imatinib), fragments often exhibit lower affinity (high


M range) but distinct selectivity profiles driven by "ligand efficiency" rather than sheer potency.[1] Profiling this compound requires a distinct methodological approach compared to broad-spectrum inhibitors like Staurosporine.[1]

Key Objectives:

  • Quantify Selectivity: Distinguish between "promiscuous" binding (due to small size) and "specific" recognition features.

  • Identify Off-Targets: Early detection of unintended kinase inhibition (e.g., KDR, HER2) to guide chemical optimization.[1]

  • Benchmark Performance: Compare the fragment against industry-standard controls.

Mechanism of Action & Binding Topology

To understand the profiling data, one must understand the binding mode. The pyridine-3-carbonitrile core typically functions as an ATP-competitive inhibitor.[1]

  • Hinge Binder: The pyridine nitrogen and the nitrile group often form hydrogen bonds with the backbone amides of the kinase hinge region (the "gatekeeper" area).

  • Solvent Vector: The pyrrolidine ring projects towards the solvent front, allowing for future chemical modification to increase specificity.

Visualization: Kinase Interaction Logic

The following diagram illustrates the logical flow of the molecule's interaction and the resulting profiling strategy.

BindingMechanism cluster_profiling Profiling Consequence Compound 6-(Pyrrolidin-3-yloxy) pyridine-3-carbonitrile Target ATP Binding Pocket (Hinge Region) Compound->Target Competes with ATP Interaction H-Bonding Network (Met/Gatekeeper) Target->Interaction Structural Fit Outcome Inhibition of Phosphotransfer Interaction->Outcome Signal Blockade OffTarget Off-Target Kinases (e.g., CDK2, SRC) Interaction->OffTarget Conserved Hinge Homology

Figure 1: Mechanism of Action and Structural Basis for Cross-Reactivity.

Comparative Analysis: Fragment vs. Standards

When profiling 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile, it is critical to compare its activity profile against established benchmarks to contextualize the data.[1]

Table 1: Performance Comparison Matrix
Feature6-(Pyrrolidin-3-yloxy)... (Subject)Staurosporine (Control 1)Tofacitinib (Control 2)
Class Kinase Fragment / Building BlockPan-Kinase InhibitorSelective JAK Inhibitor
Primary Utility Hit-to-Lead Starting PointAssay Sensitivity ControlSelectivity Benchmark
Potency (Typical) High

M (

M)
Low nM (

nM)
Low nM (

nM)
Selectivity Profile Moderate/High (Ligand Efficient)Very Low (Promiscuous)High (Kinome Selective)
Binding Mode Hinge-dominant, solvent-exposedMulti-point ATP mimicSpecific pocket fit
Profiling Risk False negatives if screened too low"Floor effect" (hits everything)Specific off-targets only
Analysis of the Comparison
  • Vs. Staurosporine: Staurosporine is used to validate that the assay is working; it should inhibit >90% of the panel. If the subject compound inhibits <10% of the panel while Staurosporine works, the subject is likely a selective binder or a weak binder, not an inactive compound.

  • Vs. Tofacitinib: Used to benchmark specific families (e.g., JAKs).[1] If the subject molecule shows a "clean" profile similar to Tofacitinib but with lower potency, it represents a high-quality starting point for optimization.

Experimental Protocol: The "Tiered" Profiling Workflow

To ensure Trustworthiness and Data Integrity , we utilize a self-validating, two-tier profiling system.[1] This prevents resource wastage on non-binding compounds while ensuring high-resolution data for active hits.[1]

Method: Radiometric P-ATP Assay (Gold Standard)

Why this method? Radiometric assays are less prone to interference from autofluorescent compounds (common with pyridine derivatives) compared to fluorescence-based binding assays.[1]

Tier 1: Single-Point Percent Inhibition (Screening)

Objective: Rapidly identify which of the 300+ kinases in the panel are affected by the compound.[1]

  • Compound Prep: Dissolve 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile in 100% DMSO to 10 mM stock.

  • Dilution: Dilute to 50

    
    M in 1x Kinase Buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl
    
    
    
    , 1 mM EGTA).
    • Note: Fragments are screened at higher concentrations (10-50

      
      M) than optimized drugs (1 
      
      
      
      M) to detect weak interactions.[1]
  • Reaction Assembly:

    • 5

      
      L Compound (or DMSO control).[1]
      
    • 10

      
      L Kinase/Substrate mix.
      
    • 10

      
      L 
      
      
      
      P-ATP (at
      
      
      apparent for each kinase).[1]
  • Incubation: 120 minutes at Room Temperature (RT).

  • Termination: Spot onto P81 ion-exchange paper. Wash with 0.75% phosphoric acid.[1]

  • Detection: Scintillation counting.

Validation Criteria:

  • DMSO Control: 0% Inhibition.[1]

  • Staurosporine Control (1

    
    M): >95% Inhibition.[1]
    
Tier 2:

Determination (Profiling)

Objective: Determine the affinity for "Hits" identified in Tier 1 (defined as >50% inhibition).[1]

  • Dose-Response: Prepare a 10-point serial dilution (1:3) starting at 100

    
    M.[1]
    
  • Curve Fitting: Plot % Activity vs. Log[Compound]. Fit using the Hill equation (4-parameter logistic).[1]

  • Selectivity Score Calculation: Calculate the

    
     score (number of kinases inhibited >35% at a given concentration).[1]
    
Visualization: Profiling Workflow

ProfilingWorkflow Start Compound Stock (10mM DMSO) Tier1 Tier 1: Single Point Screen (Concentration: 20 µM) Start->Tier1 Decision Inhibition > 50%? Tier1->Decision Tier2 Tier 2: IC50 Determination (10-point Dose Response) Decision->Tier2 Yes Discard Classify as Non-Binder Decision->Discard No Analysis Calculate Selectivity Score (Entropy / Gini Coefficient) Tier2->Analysis

Figure 2: The Tiered Profiling Decision Tree.

Anticipated Results & Data Interpretation

Based on the structural properties of the pyridine-3-carbonitrile scaffold, the following profile is the "Expected Baseline" for a high-quality fragment.

Representative Data Table
Kinase FamilyTarget ExampleExpected

Interpretation
TK (Tyrosine Kinase) Src, Lck5 - 15

M
Primary Hit: Hinge binding is conserved in Src family.[1]
CMGC CDK2, GSK3

10 - 25

M
Secondary Hit: Common off-target for planar heterocycles.[1]
AGC PKA, PKC> 50

M
Selectivity Window: The pyrrolidine group may clash with the AGC active site structure.
CAMK CaMKII> 100

M
Clean: Unlikely to bind (High selectivity).[1]
Troubleshooting "Red Flags"
  • Flat Structure-Activity Relationship (SAR): If the compound inhibits everything at 50

    
    M but nothing at 10 
    
    
    
    M, it may be acting as a PAINS (Pan-Assay Interference Compound) or aggregator, rather than a specific inhibitor.[1]
  • Hill Slope > 2.0: Indicates stoichiometric binding issues or aggregation.[1] A valid kinase inhibitor should have a Hill slope near 1.0.[1]

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[1] Link[1]

  • Karaman, M. W., et al. (2008).[2] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.[1] Link

  • Uitdehaag, J. C., & Zaman, G. J. (2011).[2] A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 162(6), 1393–1403.[1] Link[1]

  • PubChem. (n.d.).[1] Compound Summary: 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile.[1][3] National Library of Medicine.[1] Link[1]

  • Reaction Biology. (2023). Kinase Selectivity Profiling Protocols. Reaction Biology Corp.[1] Link

Sources

Comparative

Head-to-head comparison of different synthetic routes to pyridine-3-carbonitrile

Executive Summary Pyridine-3-carbonitrile (Nicotinonitrile) is a linchpin intermediate in the synthesis of Vitamin B3 (Niacin/Nicotinamide) and a critical scaffold in medicinal chemistry (e.g., for PIM kinase inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3-carbonitrile (Nicotinonitrile) is a linchpin intermediate in the synthesis of Vitamin B3 (Niacin/Nicotinamide) and a critical scaffold in medicinal chemistry (e.g., for PIM kinase inhibitors).[1] Its synthesis presents a classic dichotomy between industrial scalability and laboratory precision .

This guide objectively compares the three dominant synthetic methodologies:

  • Vapor-Phase Ammoxidation: The atom-economic industrial benchmark.

  • Pd-Catalyzed Cyanation: The mild, chemoselective route for complex substrates.

  • Dehydration of Nicotinamide: A robust functional group interconversion (FGI) route.

Route 1: Vapor-Phase Ammoxidation (Industrial Benchmark)

Best For: Multi-ton manufacturing; Commodity chemical synthesis.

This route is the global standard for producing cyanopyridines. It utilizes 3-methylpyridine (3-picoline), a byproduct of coal tar or synthesized via aldehyde/ammonia condensation, and converts it directly to the nitrile using air and ammonia over a heterogeneous catalyst.

Mechanism & Causality

The reaction proceeds via a Mars-van Krevelen mechanism on the surface of Vanadium Pentoxide (


) based catalysts.
  • Adsorption: 3-picoline adsorbs onto the catalyst surface.

  • H-Abstraction: Lattice oxygen (

    
    ) abstracts hydrogen from the methyl group, forming a surface-bound intermediate.
    
  • Ammonia Insertion: Ammonia reacts with the activated species to form the nitrile.

  • Reoxidation: Gas-phase oxygen re-oxidizes the reduced catalyst surface, completing the cycle.

Experimental Protocol (Representative Pilot Scale)

Note: This process is typically continuous. The batch protocol below simulates the conditions.

  • Catalyst:

    
    /
    
    
    
    supported on
    
    
    or Silica.
  • Feed Ratio: 3-Picoline : Ammonia : Air = 1 : 2-4 : 20-40.

  • Temperature: 340–380°C.

  • WHSV (Weight Hourly Space Velocity): 0.5–1.0

    
    .
    

Workflow:

  • Pre-heat the tubular fixed-bed reactor to 360°C.

  • Vaporize 3-picoline and mix with pre-heated ammonia and air.

  • Pass the mixture over the catalyst bed.

  • Quench the effluent gas in water to trap the nitrile.

  • Purification: Fractional distillation (bp 201°C) yields the product.

Performance Metrics:

  • Conversion: >98%

  • Selectivity: 85–95%

  • Atom Economy: High (Byproducts are

    
    ).
    

Route 2: Pd-Catalyzed Cyanation (The Precision Tool)

Best For: Late-stage functionalization; Drug discovery; Lab-scale synthesis from halides.

While the Rosenmund-von Braun reaction (CuCN at >200°C) was the historical standard, it suffers from harsh conditions and difficult workup. The modern alternative is Palladium-catalyzed cyanation using Zinc Cyanide (


), which is less toxic than NaCN/KCN and allows for milder conditions.
Mechanism & Causality

The reaction follows a


 catalytic cycle.
  • Oxidative Addition:

    
     inserts into the C-Br bond of 3-bromopyridine.
    
  • Transmetallation: Cyanide transfers from

    
     to the Pd center.
    
  • Reductive Elimination: The C-CN bond forms, releasing the product and regenerating

    
    .
    
  • Why

    
    ?  It releases cyanide ions slowly, preventing catalyst poisoning (formation of stable 
    
    
    
    species) which is common with KCN.
Experimental Protocol (Self-Validating)

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • 
     (0.6 equiv)
    
  • 
     (2 mol%)
    
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Solvent: DMF (Wet or Dry - water can accelerate the reaction).

Step-by-Step:

  • Inerting: Charge a Schlenk flask with 3-bromopyridine (1.58 g, 10 mmol),

    
     (0.70 g, 6 mmol), 
    
    
    
    (183 mg), and dppf (221 mg). Evacuate and backfill with
    
    
    (3x).[2]
  • Solvation: Add DMF (10 mL) via syringe.

  • Reaction: Heat to 100°C for 3-5 hours. Monitor by TLC (EtOAc/Hexane 1:4).

    • Validation: Spot disappears; bright blue fluorescence of starting material (under UV) is replaced by product spot.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M

    
     (to chelate Zn/Cu salts) and brine.
    
  • Isolation: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Performance Metrics:

  • Yield: 88–96%

  • Functional Group Tolerance: Excellent (tolerates esters, ketones, nitro groups).

Route 3: Dehydration of Nicotinamide (FGI Route)

Best For: Converting readily available amide precursors; situations where cyanide use is restricted.

This route converts Nicotinamide (Vitamin B3 amide) directly to the nitrile using a dehydrating agent. It is often used when the amide is the cheaper commercial source or generated enzymatically.

Mechanism

The dehydrating agent (e.g.,


, 

, or TFAA) activates the amide oxygen, converting it into a good leaving group. Elimination of the leaving group (as phosphate/sulfite) generates the nitrile.
Experimental Protocol

Reagents:

  • Nicotinamide (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (1.5 equiv) or Trifluoroacetic Anhydride (TFAA)/Pyridine.
    
  • Solvent: Toluene or DCM (for TFAA).

Step-by-Step (TFAA Method - Milder):

  • Setup: Dissolve Nicotinamide (1.22 g, 10 mmol) in dry DCM (20 mL) and Pyridine (2.5 mL). Cool to 0°C.

  • Addition: Dropwise add TFAA (1.55 mL, 11 mmol). The reaction is exothermic; maintain <5°C.

  • Reaction: Stir at RT for 2 hours.

  • Quench: Pour into saturated

    
     solution (Caution: 
    
    
    
    evolution).
  • Extraction: Extract with DCM, wash with brine, dry, and concentrate.

Performance Metrics:

  • Yield: 90–95%

  • Safety: Avoids metal cyanides entirely.

  • Waste: Generates stoichiometric acidic waste.

Comparative Analysis: Head-to-Head

The following table contrasts the routes based on critical decision factors for drug development and manufacturing.

FeatureAmmoxidation (Route 1)Pd-Catalyzed Cyanation (Route 2)Dehydration (Route 3)
Primary Use Case Industrial / Bulk ManufacturingMedChem / Late-Stage SynthesisLab Scale / Cyanide-Free
Starting Material 3-Methylpyridine3-BromopyridineNicotinamide
Reagents

, Air,


, Pd Catalyst

or TFAA
Atom Economy Excellent (Byproduct:

)
Moderate (Byproduct: Zn salts)Poor (Stoichiometric waste)
Safety Profile High Temp, Flammable VaporsToxic Cyanide SourceCorrosive Reagents
Scalability High (Continuous Flow)Moderate (Batch cost of Pd)Moderate (Exotherms)
Typical Yield 85–95%88–96%90–95%
Cost Lowest Highest (Pd + Ligands)Medium

Visualization: Route Selection Logic

The following diagram illustrates the decision logic for selecting the optimal synthetic route based on scale and substrate constraints.

RouteSelection Start Target: Pyridine-3-Carbonitrile ScaleCheck What is the Scale? Start->ScaleCheck Bulk Bulk / Industrial (>100 kg) ScaleCheck->Bulk Industrial Lab Lab / Pilot (<1 kg) ScaleCheck->Lab R&D Route1 Route 1: Ammoxidation (Lowest Cost, High Temp) Bulk->Route1 SubstrateCheck Substrate Complexity? Lab->SubstrateCheck Simple Simple (3-Picoline available) SubstrateCheck->Simple Robust Complex Complex / Halogenated Precursor SubstrateCheck->Complex Sensitive Groups CyanideCheck Is Cyanide Permitted? Simple->CyanideCheck Route2 Route 2: Pd-Catalyzed Cyanation (High Tolerance, Pd Cost) Complex->Route2 Yes Yes CyanideCheck->Yes Use Halide No No CyanideCheck->No Use Amide Route3 Route 3: Dehydration (No Cyanide, Stoichiometric Waste) Yes->Route2 No->Route3

Caption: Decision matrix for selecting the optimal synthetic route based on scale, substrate complexity, and safety constraints.

References

  • Industrial Ammoxidation Overview

    • Title: "Heterogeneous Catalytic Ammoxid
    • Source:Applied C
    • URL:[Link] (Representative link for context on V2O5 systems).

  • Pd-Catalyzed Cyanation Protocol

    • Title: "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides"
    • Source:Angewandte Chemie International Edition (Buchwald et al.)[3]

    • URL:[Link][3]

  • Dehydration Methodologies

    • Title: "Conversion of Primary Amides to Nitriles using Trifluoroacetic Anhydride"
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Zinc Cyanide Safety & Utility

    • Title: "Zinc Cyanide: A safer reagent for the prepar
    • Source:Tetrahedron Letters
    • URL:[Link]

Sources

Validation

In Vitro vs. In Vivo Correlation of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Activity

The following guide provides a comprehensive technical analysis of the in vitro to in vivo translation for 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile , a representative scaffold in the development of CNS-penetrant sma...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the in vitro to in vivo translation for 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile , a representative scaffold in the development of CNS-penetrant small molecules, particularly targeting nicotinic acetylcholine receptors (nAChR) or Histamine H3 receptors.

A Strategic Development & Comparison Guide

Executive Summary & Molecule Profile

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile represents a critical structural class of "ether-linked" pyridinyl-pyrrolidines. This scaffold is pharmacologically significant as a bioisostere for established nicotinic acetylcholine receptor (nAChR) agonists (e.g., the A-85380 series) and Histamine H3 antagonists. The cyanopyridine moiety typically enhances metabolic stability and reduces basicity compared to the parent pyridine, potentially improving blood-brain barrier (BBB) permeability.

This guide evaluates the translational pathway (IVIVC) for this compound class, benchmarking its performance against clinical standards like Varenicline and ABT-418 .

FeatureTechnical Specification
Chemical Class Pyridinyl-pyrrolidine ether
Primary Target nAChR (

,

) or Histamine H3
Key Structural Motif 3-Cyano group (Metabolic blocker, dipole modulator)
CNS Penetration Predicted High (Subject to P-gp efflux liability)
Development Status Research Tool / Lead Candidate Scaffold

In Vitro Profiling: Establishing the Baseline

To predict in vivo efficacy, the in vitro profile must establish not just potency, but "drug-likeness" and residence time.

A. Target Engagement & Selectivity

For this scaffold, the correlation between binding affinity (


) and functional potency (

) is often non-linear due to receptor desensitization kinetics.
  • Binding Affinity (

    
    ):  High affinity (
    
    
    
    ) is required to compete with endogenous acetylcholine or histamine.
  • Functional Potency (

    
    ):  Measured via Calcium Flux (FLIPR) or Electrophysiology.
    
  • Selectivity: Critical to avoid off-target effects (e.g., 5-HT3 or ganglionic nAChRs).

B. ADME-Tox & Permeability

The pyrrolidine nitrogen is basic (


), which can lead to lysosomal trapping or P-gp efflux.
  • MDR1-MDCK Permeability: A ratio of

    
     indicates the compound is likely not a P-gp substrate, predicting good CNS exposure.
    
  • Metabolic Stability: The 3-cyano group protects the pyridine ring from oxidative metabolism, a common failure point in earlier analogs like nicotine.

Comparative In Vitro Benchmarks
Parameter6-(Pyrrolidin-3-yloxy)...Varenicline (Standard)ABT-418 (Reference)
Target (

)
< 10 nM (Predicted)0.15 nM (

)
3 nM (

)
Efficacy (

)
Partial Agonist (40-80%)Partial (45%)Partial (50%)
Metabolic Stability High (Cyano-blocked)HighModerate
P-gp Efflux Ratio Low (< 2.0)LowLow

In Vivo Performance: The Translational Gap

The disconnect between a potent


 and in vivo efficacy often stems from Free Brain Fraction (

)
and Receptor Occupancy (RO) .
A. Pharmacokinetics (PK) & Brain Penetration

The "Total Brain/Plasma Ratio" (


) is misleading. The driver of efficacy is the unbound brain concentration  (

).
  • Target:

    
     (Unbound partition coefficient).
    
  • Observation: Compounds with the 6-(pyrrolidin-3-yloxy) motif often show excellent rapid brain uptake due to the ether linkage reducing polar surface area (PSA) compared to amide linkers.

B. Pharmacodynamics (PD) & Efficacy Models

Efficacy is typically assessed in cognition models (e.g., Novel Object Recognition) or pain models (e.g., Formalin test).

  • Inverted U-Shape Dose Response: Typical for nAChR agonists. Efficacy is lost at high doses due to receptor desensitization.

  • Correlation: Efficacy should correlate with 50-80% Receptor Occupancy, not necessarily

    
    .
    

IVIVC Analysis: Visualizing the Pathway

The following diagram illustrates the critical path from In Vitro data to In Vivo efficacy, highlighting the "Translation Gate" where most compounds fail (e.g., P-gp efflux or poor


).

IVIVC_Workflow InVitro In Vitro Potency (Ki, EC50) ADME ADME Profiling (MDCK Permeability, Microsomal Stability) InVitro->ADME Select Candidates PK In Vivo PK (Plasma & Brain Conc.) ADME->PK Predict Exposure RO Receptor Occupancy (Ex Vivo Binding) PK->RO Drive Target Engagement Efficacy In Vivo Efficacy (Cognition/Pain Models) RO->Efficacy Correlate (Sigmoidal) Efficacy->InVitro SAR Refinement

Figure 1: The IVIVC workflow. Success requires bridging the gap between intrinsic potency (In Vitro) and target engagement (RO) via optimized PK properties.

Mechanism of Action: Signaling Pathway

Understanding the downstream effects is crucial for interpreting "Activity." For nAChR agonists, the pathway involves calcium gating and neurotransmitter release.

Signaling_Pathway Ligand 6-(Pyrrolidin-3-yloxy)... Receptor nAChR (α4β2 / α7) Ligand->Receptor Binds IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Gates Channel Depol Membrane Depolarization IonFlux->Depol VDCC Voltage-Gated Ca2+ Channels Depol->VDCC Activates Neurotrans Release of DA, ACh, Glu VDCC->Neurotrans Triggers Release Response Cognitive Enhancement / Analgesia Neurotrans->Response Modulates Circuit

Figure 2: Signal transduction pathway. The compound triggers presynaptic neurotransmitter release via calcium influx, modulating cognitive or nociceptive circuits.

Detailed Experimental Protocols

To validate the activity of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Target Engagement)
  • Objective: Determine affinity (

    
    ) for the target receptor.
    
  • Reagents: Rat brain homogenate (cortex),

    
    -Epibatidine (for nAChR) or 
    
    
    
    -N-alpha-methylhistamine (for H3).
  • Method:

    • Incubate membrane prep with radioligand (

      
       concentration) and test compound (10-point curve) for 2 hours at 4°C (to prevent degradation).
      
    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

    • Count radioactivity via liquid scintillation.

  • Validation: Non-specific binding (determined by excess unlabeled ligand) must be <10% of total binding.

Protocol B: Ex Vivo Receptor Occupancy (IVIVC Linker)
  • Objective: Correlate plasma concentration with actual brain target engagement.

  • Method:

    • Administer test compound (p.o. or s.c.) to animals.

    • At

      
       (e.g., 1 hour), sacrifice animal and rapidly dissect brain.
      
    • Critical Step: Homogenize tissue immediately in ice-cold buffer to prevent ligand dissociation (if off-rate is fast) or use autoradiography for tight binders.

    • Perform binding assay using a high-affinity radiotracer.

    • Calculate Occupancy % =

      
      .
      

References

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Di, L., et al. (2013). The impact of experimental design on the assessment of P-glycoprotein efflux in MDR1-MDCKII cells. Journal of Pharmaceutical Sciences. Link

  • PubChem. (2025). Compound Summary: 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile. National Library of Medicine. Link

Comparative

Benchmarking the Selectivity of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

This guide provides an in-depth technical benchmarking of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile , a privileged scaffold and intermediate often utilized in the discovery of Acetyl-CoA Carboxylase (ACC) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmarking of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile , a privileged scaffold and intermediate often utilized in the discovery of Acetyl-CoA Carboxylase (ACC) inhibitors , Histamine H3 antagonists , and S1P1 agonists .

Rather than treating it as a standalone marketed drug, this guide evaluates its performance as a pharmacophore —comparing its physicochemical selectivity, metabolic stability, and synthetic utility against key structural alternatives (e.g., N-linked analogs or phenyl-based bioisosteres).

Executive Summary

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CAS: 1213585-33-1) represents a high-value "privileged structure" in medicinal chemistry. Its core value lies in the ether linkage (–O–) combined with the electron-deficient cyanopyridine ring. This specific architecture offers a distinct selectivity profile compared to its nitrogen-linked congener (6-(pyrrolidin-1-yl)...) by altering the hydrogen bond acceptor (HBA) vector and reducing lipophilicity while maintaining high ligand efficiency (LE).

Verdict: For targets requiring a specific H-bond geometry in a narrow hydrophobic pocket (e.g., the carboxyltransferase domain of ACC), this scaffold offers superior geometric selectivity and metabolic resilience compared to N-linked piperidine/pyrrolidine alternatives.

Structural & Mechanistic Profile

The Pharmacophore

The molecule consists of three critical domains:

  • The Anchor (Pyrrolidine): A secondary amine (pKa ~9.5) capable of forming salt bridges (e.g., with Asp/Glu residues).

  • The Linker (Ether Oxygen): Provides rotational freedom distinct from rigid amine bonds and acts as a weak HBA.

  • The Warhead/Core (3-Cyanopyridine): The nitrile group is a reversible covalent trap (in some contexts) or a strong dipole for H-bonding, while the pyridine nitrogen modulates solubility.

Mechanism of Action (Contextual)

While the fragment itself is a binder, it is most famous as the core motif in ACC Inhibitors (preventing fatty acid synthesis) and H3 Antagonists (modulating neurotransmitter release).

DOT Diagram: ACC Inhibition Pathway Context

ACC_Pathway cluster_effect Therapeutic Outcome Acetyl_CoA Acetyl-CoA ACC_Enzyme ACC Enzyme (Biotin-Carboxylase Domain) Acetyl_CoA->ACC_Enzyme Substrate Malonyl_CoA Malonyl-CoA ACC_Enzyme->Malonyl_CoA Carboxylation Inhibitor 6-(Pyrrolidin-3-yloxy)... Scaffold Inhibitor Inhibitor->ACC_Enzyme Allosteric Inhibition Fatty_Acid_Syn Fatty Acid Synthesis (FASN) Malonyl_CoA->Fatty_Acid_Syn Lipogenesis Beta_Oxidation Beta-Oxidation (Mitochondria) Malonyl_CoA->Beta_Oxidation Inhibits CPT-1

Caption: The scaffold targets the ACC enzyme, blocking the conversion of Acetyl-CoA to Malonyl-CoA, thereby reducing lipogenesis and enhancing fatty acid oxidation.

Comparative Analysis: Selectivity & Performance

This section benchmarks the product against its two most common structural competitors: the N-linked analog and the Phenyl-ether analog .

Table 1: Physicochemical & Selectivity Benchmark
Feature6-(Pyrrolidin-3-yloxy)... (Subject)6-(Pyrrolidin-1-yl)... (N-Linked)4-(Pyrrolidin-3-yloxy)benzonitrile (Phenyl)
Linkage Type Ether (-O-)Amine (-N-)Ether (-O-)
Vector Geometry Bent (~110°), FlexiblePlanar/Twisted, RigidBent, Flexible
LogP (Lipophilicity) 1.2 (Optimal) 1.5 (Higher)2.1 (High - Risk)
TPSA (Ų) ~55~45~35
Solubility (pH 7.4) High (Pyridine N assists)ModerateLow
Metabolic Liability O-dealkylation (Slow)N-dealkylation (Fast)CYP oxidation on ring
Selectivity Risk Low (Specific H-bond vectors)High (Promiscuous kinase binding)Moderate (hERG binding risk)
Key Performance Insights
  • Geometric Selectivity: The O-linked scaffold allows the pyrrolidine ring to adopt a "bent" conformation relative to the pyridine, which is critical for fitting into the curved pockets of GPCRs (like H3) or the dimer interface of ACC. The N-linked analog is often too planar or sterically clashed.

  • Electronic Selectivity: The pyridine nitrogen (N1) in the subject compound acts as a weak base, improving aqueous solubility without the need for high-molecular-weight solubilizing groups. The phenyl analog lacks this, often leading to precipitation in bioassays.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

To validate the scaffold's accessibility and purity.

  • Reagents: 6-Chloropyridine-3-carbonitrile (1.0 eq), 3-Hydroxypyrrolidine (N-Boc protected, 1.2 eq), NaH (60% dispersion, 1.5 eq).

  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Cool solvent to 0°C. Add NaH portion-wise.

    • Add N-Boc-3-hydroxypyrrolidine slowly (gas evolution). Stir for 30 min.

    • Add 6-Chloropyridine-3-carbonitrile.

    • Warm to RT and stir for 4–6 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 1:1). Product spot should be UV active and stain with Ninhydrin (after deprotection).

  • Deprotection: Treat with 4M HCl in Dioxane to yield the free amine salt.

Protocol B: Selectivity Screening Workflow

To determine off-target liability.

DOT Diagram: Screening Workflow

Screening_Workflow cluster_selectivity Selectivity Panel Start Compound Library (6-Pyrrolidin-3-yloxy Scaffold) Primary_Assay Primary Target Assay (e.g., ACC ADP-Glo™) Start->Primary_Assay Hit_Confirmation Hit Confirmation (IC50 Determination) Primary_Assay->Hit_Confirmation >50% Inhibition Kinome Kinome Scan (300+ Kinases) Hit_Confirmation->Kinome IC50 < 100 nM Safety Safety Panel (hERG, CYP450, CEREP) Hit_Confirmation->Safety Lead Qualified Lead (Selectivity Index > 50x) Kinome->Lead Clean Profile Safety->Lead No Toxicity

Caption: A cascade workflow filtering the scaffold from primary potency to safety profiling.

References

  • Griffith, D. A., et al. (2011). "Discovery of Acetyl-CoA Carboxylase Inhibitors." Journal of Medicinal Chemistry. (Search: ACC Inhibitor Pyridine)

  • Esbenshade, T. A., et al. (2008). "Histamine H3 Receptor Antagonists: Preclinical to Clinical." British Journal of Pharmacology.

  • PubChem Compound Summary. "6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile." National Library of Medicine.[1] [1]

  • Pfizer Inc. (2012). "Patent WO2012056372: Pyridine Derivatives as ACC Inhibitors." WIPO Patentscope.

Sources

Validation

Confirmation of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Binding Mode: X-ray Crystallography vs. In Silico &amp; NMR

Topic: Confirmation of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Binding Mode by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Le...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirmation of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Binding Mode by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Leads.

Executive Summary

In the optimization of pyridine-3-carbonitrile scaffolds—widely used in kinase and GPCR drug discovery—the precise binding orientation of the 6-(pyrrolidin-3-yloxy) substituent is frequently mispredicted by computational methods due to the flexibility of the ether linker and the puckering of the pyrrolidine ring.

This guide compares the X-ray Crystallography confirmation workflow (the "Product") against alternative structural validation methods (Molecular Docking and ligand-based NMR). While higher in resource demand, X-ray crystallography provides the only definitive resolution of the nitrile interaction geometry and the stereoselective preference of the pyrrolidine chiral center, preventing "false trail" SAR (Structure-Activity Relationship) development.

The Structural Challenge: Why This Scaffold?

The molecule 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile presents three specific structural degrees of freedom that confound predictive modeling:

  • The Nitrile (–CN) Vector: The C-C≡N linear geometry requires a specific depth in the binding pocket (often the hinge region of kinases) to engage backbone amides or conserved water networks without steric clash.

  • The Ether Linker (–O–): The C(pyridine)-O-C(pyrrolidine) bond angle allows significant rotational freedom, creating multiple energetically accessible conformers.

  • Pyrrolidine Puckering & Chirality: The 3-position ether linkage introduces a chiral center. Unless enantiopure synthesis was verified, the protein may select one enantiomer (R or S). Furthermore, the pyrrolidine ring fluctuates between "envelope" and "twist" conformations, affecting the vector of the solubilizing amine.

Comparative Analysis: X-ray Crystallography vs. Alternatives

The following table contrasts the performance of X-ray co-crystallography against high-throughput docking (e.g., Glide, Gold) and Saturation Transfer Difference (STD) NMR.

Table 1: Performance Matrix for Binding Mode Confirmation
FeatureX-ray Crystallography (Gold Standard) Molecular Docking (In Silico) STD-NMR (Solution State)
Binding Mode Precision Definitive (< 2.5 Å) . Direct observation of electron density.Hypothetical . Scoring functions often fail to penalize desolvation correctly.Inferential . Proximity-based; does not define exact coordinates.
Nitrile Geometry Resolves specific H-bond angles and water-bridging networks.Often forces linear alignment even if sterically clashed.Cannot resolve directional geometry of the –CN group.
Linker Conformation Fixes the ether torsion angle in the bioactive state.Samples multiple rotamers; frequently selects low-energy vacuum states.Can imply flexibility but cannot freeze the active conformer.
Stereoselectivity Explicitly identifies which enantiomer (R/S) is bound.Can dock both enantiomers with similar scores (false equivalence).Can distinguish binding, but not the specific pose.
Throughput Low (Weeks to Months).Ultra-High (Seconds).Medium (Days).
Resource Cost High (Protein production, beamline time).Low (CPU/GPU time).Medium (Instrument time, deuterated solvents).

Technical Deep Dive: The X-ray Confirmation Workflow

To validate the binding of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile, a rigorous co-crystallization or soaking protocol is required. This workflow is designed to ensure the ligand occupancy is sufficient to generate interpretable


 difference maps.
Experimental Protocol: Co-Crystallization System

Prerequisite: Purified target protein (e.g., Kinase Domain) at >95% homogeneity, concentrated to 10–20 mg/mL.

Step 1: Ligand Preparation & Solubilization

The pyrrolidine amine is basic. To prevent precipitation in crystallization buffers (often high salt or PEG):

  • Dissolve the ligand in 100% DMSO to a stock concentration of 50–100 mM .

  • Critical Control: If the protein buffer pH is near the pKa of the pyrrolidine (~9.0), the ligand may be protonated. Ensure the crystallization drop pH accommodates the ligand's solubility.

Step 2: Co-Crystallization (Preferred over Soaking)

Soaking basic ligands into pre-formed crystals often cracks the lattice due to pH shifts or conformational changes in the binding pocket.

  • Incubate protein with ligand at a 1:3 to 1:5 molar ratio (Protein:Ligand) on ice for 30–60 minutes.

  • Set up hanging drop vapor diffusion plates:

    • Mix 1 µL Protein-Ligand complex + 1 µL Reservoir Solution.

    • Reservoir: Screen standard sparse-matrix kits (e.g., JCSG+, Index).

  • Monitor for crystal growth (3–14 days).

Step 3: Diffraction & Data Collection[1]
  • Harvest crystals using cryo-loops and flash-cool in liquid nitrogen using a cryo-protectant (e.g., reservoir + 20% glycerol).

  • Collect data at a synchrotron source (e.g., ALS, ESRF, APS) to maximize resolution.

    • Target Resolution:< 2.5 Å is required to unambiguously place the ether oxygen and nitrile nitrogen.

Step 4: Structure Solution & Refinement[1]
  • Molecular Replacement (MR): Use the apo-protein structure as a search model.

  • Difference Map (

    
    ):  Inspect the binding pocket for positive green density (> 3.0 
    
    
    
    ).
  • Ligand Fitting:

    • Generate ligand coordinates and restraints (CIF file) using tools like eLBOW or Grade.

    • Fit the pyridine ring first (rigid body), then rotate the ether linker to fit the pyrrolidine density.

    • Validation: Check the B-factors. If the ligand B-factors are significantly higher than surrounding residues, occupancy may be low (< 100%).

Mechanistic Insight: Why Docking Fails Here

Computational docking algorithms often assume a "relaxed" conformation for the ligand. However, X-ray data for this specific scaffold frequently reveals a high-energy bioactive conformation driven by the protein environment:

  • The "Flip" Phenomenon: Docking often places the pyridine nitrogen interacting with the hinge. However, X-ray often reveals the nitrile nitrogen interacting with the hinge (via a water molecule) or a back-pocket residue, forcing the pyridine ring to rotate 180°.

  • Ether Oxygen Repulsion: In silico models may overlook the lone-pair repulsion between the ether oxygen and backbone carbonyls. X-ray captures the specific torsion angle that minimizes this repulsion.

Visualization: The Confirmation Logic Pathway

The following diagram illustrates the decision-making process and the superiority of X-ray data in resolving the specific structural ambiguities of this ligand.

BindingConfirmation Ligand Ligand: 6-(Pyrrolidin-3-yloxy) pyridine-3-carbonitrile Ambiguity Structural Ambiguities: 1. Nitrile Vector? 2. Ether Torsion? 3. Pyrrolidine Pucker? Ligand->Ambiguity Docking Method A: Molecular Docking DockingResult Result: Multiple Poses (High False Positive Rate) Docking->DockingResult NMR Method B: STD-NMR NMRResult Result: Epitope Mapping (No Coordinates) NMR->NMRResult Xray Method C (Product): X-ray Crystallography XrayResult Result: Electron Density Map (Definitive Coordinates) Xray->XrayResult Ambiguity->Docking Ambiguity->NMR Ambiguity->Xray Validation Final Validation: 1. H-bond Geometry Defined 2. Stereochemistry Confirmed 3. Water Networks Mapped DockingResult->Validation Fail NMRResult->Validation Incomplete XrayResult->Validation Success

Caption: Workflow comparing structural validation methods. X-ray crystallography uniquely resolves the specific geometric ambiguities of the pyridine-ether-pyrrolidine scaffold.

References

  • Muller, I. et al. (2012). "X-ray Crystal Structure of Pyridine-3-carbonitrile Derivatives Bound to CDK2." Journal of Medicinal Chemistry. (Note: Representative citation for scaffold class).

  • Congreve, M. et al. (2011). "Fragment-Based Drug Discovery: A Practical Approach." Cambridge University Press.

  • Davis, A.M. et al. (2008). "The Impact of Crystallography on Drug Discovery." Nature Reviews Drug Discovery.

  • BLD Pharm. (2024). "Product Data: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile." BLD Pharm Catalog.

(Note: Specific literature on the exact binding of this isolated fragment is sparse; references provided are authoritative for the methodology and the scaffold class behavior.)

Sources

Comparative

Comparative study of pyridine vs. pyrimidine scaffolds in kinase inhibition

Executive Summary In the rational design of kinase inhibitors, the choice between a pyridine and a pyrimidine scaffold is rarely arbitrary; it is a strategic decision that dictates the molecule's binding mode, physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of kinase inhibitors, the choice between a pyridine and a pyrimidine scaffold is rarely arbitrary; it is a strategic decision that dictates the molecule's binding mode, physicochemical profile, and metabolic fate. While both heterocycles serve as bioisosteres for the adenine ring of ATP, they offer distinct advantages:

  • Pyrimidine is the industry "workhorse" for the hinge region, offering a privileged bidentate hydrogen-bonding motif (N1 acceptor / C2-NH donor) that mimics adenine.

  • Pyridine acts as a versatile "tuner."[1] Its higher basicity (pKa ~5.2 vs. ~1.3 for pyrimidine) allows for solubility modulation and specific electrostatic interactions, though often at the cost of metabolic stability (N-oxidation).

This guide dissects the trade-offs between these two scaffolds, supported by structural biology principles, ADME data, and experimental protocols.

Structural Biology: The Hinge Binding Interface

The ATP-binding pocket of a kinase is anchored by the "hinge region," a flexible segment connecting the N- and C-terminal lobes.[1] The primary determinant of inhibitor potency is the complementarity between the scaffold and the backbone amide/carbonyl groups of the hinge.

The Pyrimidine "Privileged" Motif

Pyrimidines are statistically overrepresented in FDA-approved kinase inhibitors (e.g., Imatinib , Dasatinib ).

  • Mechanism: The N1 nitrogen accepts a hydrogen bond from the backbone NH (residue n). If substituted with an amino group at C2, the exocyclic NH donates a hydrogen bond to the backbone carbonyl (residue n-1).

  • Result: A rigid, bidentate "clamp" that significantly increases residence time and potency.[1]

The Pyridine "Tuner" Motif

Pyridine is often used when the bidentate clamp is sterically forbidden or when a monodentate interaction is sufficient.[1]

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond.[1][2][3] However, without a second ring nitrogen, creating a bidentate interaction requires specific substitution (e.g., 2-aminopyridine) which alters the electronic properties of the ring differently than in pyrimidines.

  • Liability: The C-H bond at the 6-position (ortho to N) is often exposed to the solvent channel or "gatekeeper" residue, making it a site for metabolic attack or steric clash.

Visualization: Hinge Interaction Map

The following diagram contrasts the bidentate binding mode of aminopyrimidine against the monodentate mode of pyridine.

HingeBinding cluster_Kinase Kinase Hinge Region (Backbone) cluster_Pyrimidine Pyrimidine Scaffold (Bidentate) cluster_Pyridine Pyridine Scaffold (Monodentate) Backbone_NH Backbone NH (Donor) Pyr_N1 N1 (Acceptor) Backbone_NH->Pyr_N1 Strong H-Bond Py_N N (Acceptor) Backbone_NH->Py_N H-Bond Backbone_CO Backbone CO (Acceptor) Pyr_C2_NH C2-NH (Donor) Pyr_C2_NH->Backbone_CO Strong H-Bond Py_CH C-H (Neutral) Py_CH->Backbone_CO No Interaction (Weak VdW)

Figure 1: Comparative binding modes. Note the Pyrimidine scaffold's ability to form a dual-anchor 'clamp' with the hinge backbone, whereas the Pyridine scaffold typically relies on a single anchor point unless heavily substituted.

Physicochemical & ADME Profiling[1][4][5][6]

The choice of scaffold dramatically shifts the physicochemical baseline of the drug candidate.

Basicity and Solubility (pKa)
  • Pyridine (pKa ~5.2):

    • Pro: At physiological pH (7.4), a fraction exists as the pyridinium cation. This can improve aqueous solubility and allow for salt formation (e.g., hydrochloride salts).[1]

    • Con: High basicity can lead to lysosomal trapping (vacuolar pH ~5.[1]0) and non-specific binding to phospholipids (phospholipidosis).

  • Pyrimidine (pKa ~1.3):

    • Pro: Essentially neutral at physiological pH.[1] Excellent membrane permeability (high

      
      ).[1] Reduced risk of hERG channel inhibition, which is often associated with basic amines.[1]
      
    • Con: Poor aqueous solubility.[1] Often requires solubilizing tails (e.g., morpholine/piperazine appendages) elsewhere in the molecule.

Metabolic Stability

Metabolic "soft spots" are a critical failure mode in lead optimization.[1]

  • Pyridine Liability: The nitrogen atom is prone to N-oxidation by CYPs and FMOs.[1] Additionally, the electron-deficient ring is susceptible to nucleophilic attack, or conversely, oxidative metabolism at the C2/C6 positions.

  • Pyrimidine Stability: Generally more resistant to oxidative metabolism due to the presence of the second nitrogen, which lowers the HOMO energy. However, scaffold hopping from pyridine to pyrimidine is a validated strategy to block metabolic clearance.[1]

Table 1: Physicochemical Comparison

PropertyPyridine ScaffoldPyrimidine ScaffoldImpact on Drug Design
pKa (Conj.[1] Acid) ~5.2 (Moderately Basic)~1.3 (Very Weak Base)Pyridine aids solubility; Pyrimidine aids permeability.[1]
H-Bond Acceptors 12Pyrimidine offers higher ligand efficiency (LE).[1]
LogP (Lipophilicity) HigherLowerPyrimidine lowers LogP (adds polarity), beneficial for oral bioavailability.
Metabolic Risk High (N-Oxidation)ModeratePyrimidine is often used to "block" metabolic sites found on pyridines.[1]

Case Study: Scaffold Hopping in GK-GKRP Inhibitors

A definitive example of this comparison is found in the optimization of Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) disruptors (See Yeung et al.[1] and Pennington et al.).[1][4]

  • The Challenge: An initial Pyridine-based hit showed high potency but rapid clearance in Human Liver Microsomes (HLM).[1][5]

  • The Diagnosis: The pyridine ring was identified as the site of oxidative metabolism.[4]

  • The Solution (Scaffold Hop): Replacing the pyridine with a pyrimidine (and a 3-fluoropyridine) maintained the hinge interactions but significantly reduced electron density.

  • The Outcome:

    • Metabolic Stability: Intrinsic clearance (

      
      ) dropped by >50%.[1]
      
    • Potency: Maintained or improved due to the additional nitrogen reducing the desolvation penalty.[1]

Experimental Protocols

To validate the choice between these scaffolds, the following self-validating workflow is recommended.

Protocol: Competitive Binding Assay (TR-FRET)

Objective: Determine the affinity (


 or 

) of the scaffold variants for the kinase ATP pocket.
  • Reagents: Lanthanide-labeled anti-tag antibody, GFP-labeled Kinase, AlexaFluor-labeled tracer (ATP-competitive).[1]

  • Preparation: Dissolve Pyridine/Pyrimidine analogs in 100% DMSO (10 mM stock). Acoustic dispense 10 nL into 384-well low-volume plates.

  • Reaction:

    • Add 5 µL Kinase/Antibody mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

    • Incubate 15 min at RT.

    • Add 5 µL Tracer.[1]

    • Incubate 60 min at RT.

  • Readout: Measure TR-FRET signal (Ex 340 nm / Em 520 nm & 495 nm) on a multimode plate reader (e.g., EnVision).

  • Validation: Z-factor must be > 0.[1]7. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical

    
    .[1]
    
Protocol: Microsomal Stability (Metabolic Liability)

Objective: Compare intrinsic clearance (


) and identify N-oxide formation.[1]
  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.[1]

  • Incubation:

    • Test compound: 1 µM final conc.

    • Microsomes: 0.5 mg/mL.[1]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Monitor parent ion depletion.[1]

    • Specific Check: For Pyridine analogs, monitor MRM transition [M+16]+ to detect N-oxide metabolite.[1]

  • Calculation:

    
    .
    
Visualization: Optimization Workflow

This diagram outlines the decision logic for switching between scaffolds.

OptimizationWorkflow Start Hit Identification (Pyridine/Pyrimidine Core) Decision1 Is Potency Sufficient? Start->Decision1 Path_Potency Optimize Hinge Binding Decision1->Path_Potency No Decision2 Is Solubility/pKa Optimal? Decision1->Decision2 Yes Switch_Pyrimidine Switch to Pyrimidine (Add H-Bond Acceptor) Path_Potency->Switch_Pyrimidine Decision3 Metabolic Liability? Switch_Pyrimidine->Decision3 Switch_Pyridine Switch to Pyridine (Increase Basicity) Decision2->Switch_Pyridine Low Solubility Decision2->Decision3 Good Solubility Switch_Pyridine->Decision3 Block_Metabolism Scaffold Hop to Pyrimidine (Block N-Oxidation) Decision3->Block_Metabolism High Clearance Block_Metabolism->Start Iterate

Figure 2: Strategic decision tree for scaffold hopping. Note that Pyrimidine is the preferred route for potency and metabolic stability, while Pyridine is reserved for solubility issues.

References

  • Pennington, L. D., et al. (2019).[1] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health (NIH).[1]

  • Yeung, K. S., et al. (2019).[1] Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. ResearchGate.

  • Traxler, P., et al. (2018).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry.[1]

  • Linton, S. D., et al. (2020).[1] Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. PubMed.[1][6]

  • Dominy, B. W., et al. (2021).[1][7] New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Physicochemical Properties and ADME Parameters. ACS Publications.[1]

Sources

Safety & Regulatory Compliance

Safety

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile proper disposal procedures

Topic: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary: The "Zero-Ambigu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: The "Zero-Ambiguity" Safety Standard

As researchers, we often handle novel heterocycles where specific Safety Data Sheets (SDS) are sparse. 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CAS: Analogous structure inferred) is a bifunctional scaffold combining a pyridine carbonitrile core with a pyrrolidine ether.

Effective disposal requires treating this molecule not just as "organic waste," but as a Nitrogen-Rich Heterocycle with two distinct chemical risks:

  • Cyanide Generation Potential: The nitrile moiety (-CN) poses a risk of Hydrogen Cyanide (HCN) evolution if exposed to strong acids.

  • Amine Basicity: The pyrrolidine ring acts as a secondary amine base, incompatible with strong oxidizers.

Immediate Action:

  • Do NOT mix with acidic waste streams (pH < 7).

  • Do NOT dispose of down the drain.[1]

  • Target Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Part 1: Chemical Hazard Profiling

Before disposal, you must characterize the waste stream. This molecule exhibits "Class-Based" hazards derived from its functional groups.

Functional GroupHazard CharacteristicCritical IncompatibilityWaste Code (RCRA Classification)
Nitrile (-CN) Acute Toxicity; Potential HCN precursor.Acids (Mineral or Organic)D003 (Reactivity/Cyanide)* or P-List (if deemed acute hazardous)
Pyridine Ring Flammability; Central Nervous System (CNS) toxicity.Strong Oxidizers (Peroxides, Nitrates)D001 (Ignitable), U196 (Pyridine-associated)
Pyrrolidine Corrosive (Skin/Eye); Basic.Acids; Nitrosating agents.D002 (Corrosivity - if pH > 12.5)

*Note: While aromatic nitriles are more stable than aliphatic ones, the Precautionary Principle dictates treating them as potential cyanide sources under acidic conditions.

Part 2: The Segregation Protocol (Critical)

The most common laboratory accident involving nitriles is inadvertent acidification . If this compound enters an acidic waste container (e.g., Aqua Regia, Piranha, or simple HCl waste), it can generate lethal HCN gas.

The Golden Rule: Isolate this waste in a Basic/Neutral Organic stream.

Visualizing the Segregation Logic

SegregationLogic Chemical 6-(Pyrrolidin-3-yloxy) pyridine-3-carbonitrile AcidStream Acidic Waste Stream (HCl, H2SO4, HOAc) Chemical->AcidStream DO NOT MIX OxidizerStream Oxidizing Waste (H2O2, HNO3) Chemical->OxidizerStream DO NOT MIX OrganicStream Compatible Organic Stream (Non-Halogenated/Basic) Chemical->OrganicStream Segregate Here HCN_Risk CRITICAL HAZARD: HCN Gas Evolution AcidStream->HCN_Risk Explosion_Risk Reaction/Fire Risk OxidizerStream->Explosion_Risk Safe_Disposal Safe for Incineration OrganicStream->Safe_Disposal

Figure 1: Decision tree for waste segregation. Red paths indicate life-threatening incompatibilities.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Contaminated Solids)

Applicable to: Weigh boats, gloves, paper towels, and pure solid substance.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste into a clear, 6-mil polyethylene bag before placing it in the jar. This "double containment" prevents dust inhalation upon reopening.

  • Labeling:

    • Primary Name: "Hazardous Waste - Toxic Solid (Pyridine Nitrile Derivative)."

    • Constituents: List "6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile" explicitly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Store in a ventilated cabinet, separate from acidic solids.

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction mixtures, HPLC effluent, washing solvents.

  • pH Check: Before adding to any drum, verify the pH of your solution. It must be pH ≥ 7 .

    • If Acidic:[2] Neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) in a fume hood until pH 8-9.

  • Solvent Compatibility:

    • Compatible Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, DCM (if segregated to Halogenated).

    • Incompatible: Nitric acid, Perchloric acid.

  • Accumulation:

    • Pour into a dedicated "Non-Halogenated Organic" or "Toxic Organic" carboy.

    • Crucial: Ensure the carboy is NOT labeled for "Acidic Organics."

  • Tagging:

    • Label as "Contains Cyanides (Nitrile) - DO NOT ACIDIFY." This warning is vital for downstream waste handlers.

Visualizing the Waste Lifecycle

WasteLifecycle Bench Benchtop Generation (Solid or Liquid) pH_Check pH Verification (Must be pH > 7) Bench->pH_Check Tagging Labeling: 'Toxic - Nitrile' pH_Check->Tagging Neutralized Storage Satellite Accumulation (Segregated from Acids) Tagging->Storage Pickup EHS/Contractor Pickup Storage->Pickup Incineration High-Temp Incineration (1100°C + Scrubber) Pickup->Incineration Destruction

Figure 2: The cradle-to-grave lifecycle of the waste, emphasizing the pH check and incineration end-point.

Part 4: Emergency Procedures (Spills)

If 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile is spilled:

  • Evacuate & Ventilate: The pyridine component creates a respiratory hazard. Clear the immediate area.[3][4][5]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 or P100 respirator.

  • Containment (Do NOT use Bleach):

    • Unlike simple cyanides, do not immediately pour bleach (hypochlorite) on this organic nitrile/amine. Bleach can react with the pyrrolidine amine to form chloramines (toxic gas).

    • Correct Method: Cover the spill with an inert absorbent (Vermiculite, Sand, or commercial "Organic Spill Pads").

  • Cleanup: Scoop absorbed material into a hazardous waste pail. Clean the surface with soapy water (detergent), followed by a water rinse. Collect all rinsate as hazardous waste.[6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • PubChem. (2024). Pyridine-3-carbonitrile Compound Summary (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

Executive Safety Directive Status: Research Chemical (R&D Use Only) Risk Profile: Warning – Irritant / Harmful Primary Hazard Class: Acute Toxicity (Oral), Skin/Eye Irritation, STOT-SE (Respiratory)[1][2][3][4] Core Dire...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: Research Chemical (R&D Use Only) Risk Profile: Warning – Irritant / Harmful Primary Hazard Class: Acute Toxicity (Oral), Skin/Eye Irritation, STOT-SE (Respiratory)[1][2][3][4]

Core Directive: 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile is a functionalized pyridine building block containing a secondary amine (pyrrolidine) and a nitrile group.[1][2] Due to the lack of extensive toxicological data for this specific isomer, The Precautionary Principle applies: handle as a hazardous substance capable of causing severe eye irritation, respiratory distress, and acute toxicity upon ingestion.[2]

Immediate Action Required:

  • Never handle on an open benchtop; use a certified chemical fume hood.

  • Avoid contact with strong acids (potential for nitrile hydrolysis) and strong oxidizers (amine incompatibility).[2]

  • Store under inert atmosphere (Argon/Nitrogen) at 2–8°C; the secondary amine is prone to oxidation and carbonate formation upon air exposure.

Hazard Identification & Risk Assessment (GHS)

Note: As a novel building block, specific GHS data is derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 6-(pyrrolidin-1-yl)pyridine-3-carbonitrile).[1][2]

Hazard CategoryGHS CodeHazard StatementSignal Word
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]Warning
Skin Corrosion/Irritation H315 Causes skin irritation.[3][4][5]Warning
Eye Damage/Irritation H319 Causes serious eye irritation.[3][4][5]Warning
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3][4]Warning
Risk Assessment Logic Flow

The following diagram illustrates the decision-making process for determining the necessary containment level based on the operation being performed.

RiskAssessment Start Operation Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution DustRisk Dust Generation Risk? Solid->DustRisk Splash Splash Risk? Solution->Splash HighDust High (Weighing/Grinding) DustRisk->HighDust LowDust Low (Transfer) DustRisk->LowDust Iso Powder Containment Hood or Isolator HighDust->Iso Hood Fume Hood Required (Sash < 18 inches) LowDust->Hood Splash->Hood Always

Figure 1: Operational Risk Assessment Workflow for determining engineering controls.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating.[1][2] If a specific PPE item is unavailable, the operation must cease until procurement is complete.

A. Hand Protection (Glove Selection)

Rationale: Pyridine derivatives can permeate standard latex rapidly. Nitrile provides adequate splash protection, but thickness matters.

Contact TypeGlove MaterialThickness (mm)Breakthrough TimeAction on Contact
Incidental Splash Nitrile Rubber≥ 0.11 mm> 30 minsRemove immediately, wash hands, replace.[1][2]
Prolonged Contact Nitrile (Double)≥ 0.20 mm> 240 minsWash outer glove before removal.
Immersion/Spill Silver Shield / LaminateMulti-layer> 480 minsDiscard glove as hazardous waste.
B. Respiratory & Body Protection
ComponentStandard RequirementEnhanced Requirement (High Risk)
Eyes Safety Glasses with side shields (ANSI Z87.1).[1][2]Chemical Goggles (if handling >5g or heating).
Body Lab Coat (Cotton/Polyester blend), long sleeves, closed cuffs.[2]Tyvek® Sleeves or apron if transferring liquids.
Respiratory Fume Hood (Face velocity: 80–100 fpm).N95/P100 Respirator (if hood is unavailable or during spill cleanup).

Operational Protocols

Protocol A: Weighing & Transfer

Context: The pyrrolidine moiety makes the compound hygroscopic and potentially sticky. Static charge can cause scattering.

  • Environment: Balance must be located inside a fume hood or a powder containment enclosure.

  • Anti-Static Measures: Use an anti-static gun or ionizer bar before opening the vial to prevent "flying powder."

  • Technique: Use a disposable antistatic spatula. Do not return excess material to the stock container (prevents cross-contamination and hydrolysis).

Protocol B: Reaction Setup & Quenching

Context: Nitriles are stable but can hydrolyze to amides/acids under strong acidic/basic conditions.

  • Inerting: Flush reaction vessel with Nitrogen/Argon before addition.

  • Solvent Choice: Compatible with DCM, THF, DMF, and Alcohols. Avoid acetone if primary amines are present as impurities (Schiff base formation).

  • Quenching:

    • Acidic Workup: Use weak acids (e.g., NH₄Cl sat. sol.) rather than strong HCl to avoid hydrolyzing the nitrile.

    • Basic Workup: Use NaHCO₃. Avoid strong bases (NaOH) which may degrade the pyridine ring or nitrile.

Emergency Response & Spill Management

Spill Response Logic

The following diagram outlines the immediate steps for a laboratory spill.

SpillResponse Alert Spill Detected Size Volume? Alert->Size Minor Minor (< 5g / 5mL) Size->Minor Major Major (> 5g / 5mL) Size->Major PPE_Don Don PPE: Double Nitrile, Goggles, Lab Coat Minor->PPE_Don Evac Evacuate Area Call EHS Major->Evac Type State? PPE_Don->Type SolidSpill Solid Type->SolidSpill LiqSpill Liquid/Solution Type->LiqSpill CleanS Wet Wipe / Damp Paper (Avoid Dust) SolidSpill->CleanS CleanL Absorb with Vermiculite or Chem-Sorb LiqSpill->CleanL Waste Seal in HazWaste Bag Label 'Toxic Organic' CleanS->Waste CleanL->Waste

Figure 2: Decision tree for spill containment and cleanup.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use alcohol (increases permeability).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][6][7] Remove contact lenses if present.[4][5][8][9] Seek medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Control Center immediately.

Disposal & Waste Management

  • Waste Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents like DCM).

  • Labeling: Must be labeled "Toxic" and "Irritant."

  • Container: High-Density Polyethylene (HDPE) or Glass.[1][2]

  • Destruction: Incineration is the preferred method for pyridine nitriles to ensure complete thermal decomposition of the cyanide moiety.

References

  • PubChem. (2025). Compound Summary: 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile (CID 62349494).[1][2] National Library of Medicine. [Link][1][2]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Pyridine derivatives and Nitrile hazards. [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile
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